molecular formula C19H21N3O3 B1681001 SK-7041 CAS No. 617690-98-9

SK-7041

Katalognummer: B1681001
CAS-Nummer: 617690-98-9
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: WWMASNYTEATYTC-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide is a synthetic compound of significant interest in biochemical and pharmacological research, primarily for its potential as a histone deacetylase (HDAC) inhibitor. The core structure of this molecule incorporates a benzamide derivative linked via a methylene bridge to a phenyl ring bearing a hydroxamic acid group, a hallmark of many potent HDAC inhibitors. This structural motif is designed to chelate zinc ions at the catalytic site of HDAC enzymes, thereby blocking their activity and leading to an accumulation of acetylated histones and other proteins within cells . The intended research application for this compound is the investigation of epigenetic regulation and its downstream effects. By inhibiting HDACs, researchers can explore the resulting changes in gene expression patterns, cell differentiation, and cell cycle progression. Such mechanisms are crucial for understanding diseases characterized by epigenetic dysregulation. Preclinical research on related HDAC inhibitors has shown promise in models of cancer, inflammatory conditions, and pathologies related to impaired fibrinolysis and fibrin deposition . This makes the compound a valuable tool for scientists aiming to dissect the molecular pathways involved in these processes and for evaluating potential novel therapeutic strategies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

617690-98-9

Molekularformel

C19H21N3O3

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

InChI

InChI=1S/C19H21N3O3/c1-22(2)17-10-8-16(9-11-17)19(24)20-13-15-5-3-14(4-6-15)7-12-18(23)21-25/h3-12,25H,13H2,1-2H3,(H,20,24)(H,21,23)/b12-7+

InChI-Schlüssel

WWMASNYTEATYTC-KPKJPENVSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)/C=C/C(=O)NO

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SK-7041;  SK 7041;  SK 7041; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATSP-7041 (SK-7041)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041, also referred to as SK-7041 in some contexts, is a potent, cell-permeable, stapled α-helical peptide that functions as a dual inhibitor of murine double minute 2 (MDM2) and MDMX.[1][2][3] These two proteins are key negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] ATSP-7041 is designed to disrupt the protein-protein interaction between p53 and both MDM2 and MDMX, thereby reactivating the p53 signaling pathway and inducing cancer cell death.[2][3] This document provides a detailed overview of the mechanism of action of ATSP-7041, including its molecular interactions, cellular effects, and relevant experimental data.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

The primary mechanism of action of ATSP-7041 is the restoration of p53 function by inhibiting its negative regulators, MDM2 and MDMX.[3] In normal cells, p53 is kept at low levels by MDM2, which acts as a ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX also binds to p53 and inhibits its transcriptional activity. ATSP-7041 mimics the α-helical structure of the p53 transactivation domain, allowing it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[3] This competitive binding displaces p53 from its inhibitors, leading to the stabilization and accumulation of p53 in the cell nucleus.[2] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to the suppression of tumor growth.[2][3]

Signaling Pathway of ATSP-7041

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 ATSP-7041 Intervention cluster_2 p53 Reactivation and Downstream Effects MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Ubiquitinates MDMX MDMX p53_inactive->MDM2 Binds p53_inactive->MDMX Binds Proteasome Proteasomal Degradation p53_inactive->Proteasome Targeted for p53_active Active p53 (Accumulates) ATSP7041 ATSP-7041 MDM2_bound MDM2 ATSP7041->MDM2_bound Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Inhibits MDM2_bound->p53_active Releases p53 MDMX_bound->p53_active Releases p53 p21 p21 p53_active->p21 Activates PUMA PUMA p53_active->PUMA Activates BAX BAX p53_active->BAX Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: Signaling pathway of ATSP-7041-mediated p53 reactivation.

Quantitative Data

Table 1: Binding Affinities of ATSP-7041

TargetBinding Affinity (KD)
MDM20.91 nM
MDMX2.31 nM

Data from Biacore binding studies.[3]

Table 2: Cellular Activity of ATSP-7041

Cell LineAssayResult
SJSA-1Cell ViabilitySubmicromolar activity in the presence of serum
MCF-7Co-immunoprecipitationDose-dependent decrease in p53-MDM2 and p53-MDMX association at 10 µM

Data from in vitro cancer cell line studies.[3]

Experimental Protocols

Co-Immunoprecipitation for p53-MDM2/MDMX Interaction

  • Cell Culture: MCF-7 cells were cultured in standard conditions.

  • Treatment: Cells were incubated with 10 µM ATSP-7041 or a vehicle control (DMSO) for 4 hours.

  • Lysis: Cells were lysed, and protein concentrations were determined.

  • Immunoprecipitation: Cell lysates were incubated with anti-MDMX or anti-p53 antibodies overnight to pull down protein complexes.

  • Western Blotting: The immunoprecipitated complexes were resolved by SDS-PAGE and transferred to a membrane. The levels of p53, MDM2, and MDMX were determined by Western blotting with specific antibodies.[3]

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: MCF-7 Cells treatment Incubate with ATSP-7041 (10 µM) or DMSO for 4h start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis ip Immunoprecipitation with anti-MDMX or anti-p53 antibodies lysis->ip wash Wash to remove non-specific binding ip->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (Probe for p53, MDM2, MDMX) sds_page->western end End: Analyze Protein Interactions western->end

Caption: Workflow for co-immunoprecipitation to assess p53-MDM2/MDMX binding.

Additional Mechanistic Insights

Interaction with Drug Transporters

Recent studies have shown that ATSP-7041 interacts with certain drug transporters, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.

  • OATP1B1 Substrate and Inhibitor: ATSP-7041 has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1][4] This transporter is involved in the hepatic uptake of many drugs. The inhibitory effect of ATSP-7041 on OATP1B1 is long-lasting.[1]

  • Inhibition of Other Transporters: In vitro screening has also demonstrated that ATSP-7041 can inhibit the activity of OATP1B3, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP).[1]

Pharmacokinetics and Metabolism

  • Cellular Penetration: ATSP-7041 is designed for efficient cellular membrane penetration to reach its intracellular targets.[1]

  • Metabolism: The peptide has shown negligible metabolism in human liver S9 fractions, suggesting good metabolic stability.[4]

Conclusion

ATSP-7041 (this compound) is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its mechanism of action is well-defined, involving competitive binding to these negative regulators, leading to p53 stabilization and the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[2][3] The high binding affinity and potent cellular activity of ATSP-7041 underscore its potential as a targeted cancer therapy.[3] Further research into its interactions with drug transporters will be crucial for its clinical development.[1]

In a different context, the designation this compound has been associated with a histone deacetylase (HDAC) inhibitor that was shown to inactivate the JAK/STAT signaling pathway in acute myeloid leukemia (AML) cells.[5] This compound was reported to down-regulate the expression of p-STAT-3, p-STAT-5, and p-Erk.[5] However, the majority of recent and detailed scientific literature refers to ATSP-7041 as the stapled peptide dual inhibitor of MDM2/MDMX.

References

An In-depth Technical Guide to the Mechanism of Action of ATSP-7041 (SK-7041)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041, also referred to as SK-7041 in some contexts, is a potent, cell-permeable, stapled α-helical peptide that functions as a dual inhibitor of murine double minute 2 (MDM2) and MDMX.[1][2][3] These two proteins are key negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] ATSP-7041 is designed to disrupt the protein-protein interaction between p53 and both MDM2 and MDMX, thereby reactivating the p53 signaling pathway and inducing cancer cell death.[2][3] This document provides a detailed overview of the mechanism of action of ATSP-7041, including its molecular interactions, cellular effects, and relevant experimental data.

Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway

The primary mechanism of action of ATSP-7041 is the restoration of p53 function by inhibiting its negative regulators, MDM2 and MDMX.[3] In normal cells, p53 is kept at low levels by MDM2, which acts as a ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX also binds to p53 and inhibits its transcriptional activity. ATSP-7041 mimics the α-helical structure of the p53 transactivation domain, allowing it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[3] This competitive binding displaces p53 from its inhibitors, leading to the stabilization and accumulation of p53 in the cell nucleus.[2] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to the suppression of tumor growth.[2][3]

Signaling Pathway of ATSP-7041

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 ATSP-7041 Intervention cluster_2 p53 Reactivation and Downstream Effects MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Ubiquitinates MDMX MDMX p53_inactive->MDM2 Binds p53_inactive->MDMX Binds Proteasome Proteasomal Degradation p53_inactive->Proteasome Targeted for p53_active Active p53 (Accumulates) ATSP7041 ATSP-7041 MDM2_bound MDM2 ATSP7041->MDM2_bound Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Inhibits MDM2_bound->p53_active Releases p53 MDMX_bound->p53_active Releases p53 p21 p21 p53_active->p21 Activates PUMA PUMA p53_active->PUMA Activates BAX BAX p53_active->BAX Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: Signaling pathway of ATSP-7041-mediated p53 reactivation.

Quantitative Data

Table 1: Binding Affinities of ATSP-7041

TargetBinding Affinity (KD)
MDM20.91 nM
MDMX2.31 nM

Data from Biacore binding studies.[3]

Table 2: Cellular Activity of ATSP-7041

Cell LineAssayResult
SJSA-1Cell ViabilitySubmicromolar activity in the presence of serum
MCF-7Co-immunoprecipitationDose-dependent decrease in p53-MDM2 and p53-MDMX association at 10 µM

Data from in vitro cancer cell line studies.[3]

Experimental Protocols

Co-Immunoprecipitation for p53-MDM2/MDMX Interaction

  • Cell Culture: MCF-7 cells were cultured in standard conditions.

  • Treatment: Cells were incubated with 10 µM ATSP-7041 or a vehicle control (DMSO) for 4 hours.

  • Lysis: Cells were lysed, and protein concentrations were determined.

  • Immunoprecipitation: Cell lysates were incubated with anti-MDMX or anti-p53 antibodies overnight to pull down protein complexes.

  • Western Blotting: The immunoprecipitated complexes were resolved by SDS-PAGE and transferred to a membrane. The levels of p53, MDM2, and MDMX were determined by Western blotting with specific antibodies.[3]

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: MCF-7 Cells treatment Incubate with ATSP-7041 (10 µM) or DMSO for 4h start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis ip Immunoprecipitation with anti-MDMX or anti-p53 antibodies lysis->ip wash Wash to remove non-specific binding ip->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (Probe for p53, MDM2, MDMX) sds_page->western end End: Analyze Protein Interactions western->end

Caption: Workflow for co-immunoprecipitation to assess p53-MDM2/MDMX binding.

Additional Mechanistic Insights

Interaction with Drug Transporters

Recent studies have shown that ATSP-7041 interacts with certain drug transporters, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.

  • OATP1B1 Substrate and Inhibitor: ATSP-7041 has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1][4] This transporter is involved in the hepatic uptake of many drugs. The inhibitory effect of ATSP-7041 on OATP1B1 is long-lasting.[1]

  • Inhibition of Other Transporters: In vitro screening has also demonstrated that ATSP-7041 can inhibit the activity of OATP1B3, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP).[1]

Pharmacokinetics and Metabolism

  • Cellular Penetration: ATSP-7041 is designed for efficient cellular membrane penetration to reach its intracellular targets.[1]

  • Metabolism: The peptide has shown negligible metabolism in human liver S9 fractions, suggesting good metabolic stability.[4]

Conclusion

ATSP-7041 (this compound) is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its mechanism of action is well-defined, involving competitive binding to these negative regulators, leading to p53 stabilization and the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[2][3] The high binding affinity and potent cellular activity of ATSP-7041 underscore its potential as a targeted cancer therapy.[3] Further research into its interactions with drug transporters will be crucial for its clinical development.[1]

In a different context, the designation this compound has been associated with a histone deacetylase (HDAC) inhibitor that was shown to inactivate the JAK/STAT signaling pathway in acute myeloid leukemia (AML) cells.[5] This compound was reported to down-regulate the expression of p-STAT-3, p-STAT-5, and p-Erk.[5] However, the majority of recent and detailed scientific literature refers to ATSP-7041 as the stapled peptide dual inhibitor of MDM2/MDMX.

References

SK-7041: A Technical Guide to its HDAC1/HDAC2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SK-7041, a synthetic hybrid histone deacetylase (HDAC) inhibitor. The document focuses on the compound's selectivity for HDAC1 and HDAC2, presenting available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Core Concepts: HDACs and their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to tumor growth and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

This compound is a novel synthetic HDAC inhibitor, developed as a hybrid molecule combining structural features of trichostatin A and MS-275.[1] It has demonstrated potent antiproliferative effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data: this compound's Selectivity Profile

This compound exhibits preferential inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2. While a precise, side-by-side comparison of IC50 values across all HDAC isoforms from a single study is not publicly available, the existing literature provides a clear indication of its selectivity.

TargetIC50 (nM)Selectivity NotesReference
HDAC (General)172General inhibitory concentration against HDAC activity.[3]
HDAC1InhibitedPreferentially inhibited over other HDAC isoforms.[4][5]
HDAC2InhibitedPreferentially inhibited over other HDAC isoforms.[4][5]
HDAC3No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC4No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC5No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC6No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]

Experimental Protocols

The selectivity and efficacy of this compound have been determined through a series of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro HDAC Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on HDAC enzyme activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HDAC enzyme activity (IC50).

Materials:

  • Nuclear extracts from cancer cell lines (e.g., SNU-16 human gastric carcinoma cells) as a source of HDAC enzymes.

  • Fluorescently labeled HDAC substrate (e.g., Fluor de Lys-SIRT2, a commercially available substrate).

  • This compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution containing a protease to cleave the deacetylated substrate.

  • 96-well microplates.

  • Fluorometric plate reader.

Procedure:

  • Enzyme Preparation: Prepare nuclear extracts from the chosen cell line, which will serve as the source of HDAC enzymes.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the nuclear extract, the fluorescent HDAC substrate, and the various concentrations of this compound. Include a control with no inhibitor (vehicle only).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add the developer solution to each well. This solution contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the HDAC activity. Plot the percentage of HDAC activity against the logarithm of the this compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay is used to confirm that this compound can enter cells and inhibit intracellular HDAC activity, leading to an increase in histone acetylation.

Objective: To visualize the accumulation of acetylated histones in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., human lung or breast cancer cells).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (as a loading control).

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting membranes and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system for western blot detection.

Procedure:

  • Cell Culture and Treatment: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for different time points.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to acetylated histones will indicate the level of HDAC inhibition by this compound.

Visualizations: Signaling Pathways and Workflows

HDAC Signaling Pathway and this compound Inhibition

HDAC_Signaling_Pathway cluster_drug Inhibitor Action cluster_outcome Cellular Outcome HDAC1 HDAC1 Histones Histones HDAC1->Histones HDAC2 HDAC2 HDAC2->Histones Chromatin Condensed Chromatin Histones->Chromatin Deacetylation Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression SK7041 This compound SK7041->HDAC1 Inhibition SK7041->HDAC2 Inhibition Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Activation Tumor Suppressor Gene Activation Open_Chromatin->Gene_Activation Apoptosis Apoptosis Gene_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest

Caption: HDAC1/2 signaling and this compound's inhibitory mechanism.

Experimental Workflow for this compound Selectivity Profiling

Experimental_Workflow start Start prep Prepare Recombinant HDAC Isoforms (1-11) start->prep incubate Incubate HDAC Isoforms with this compound prep->incubate dilute Serially Dilute This compound dilute->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate IC50 Values for each Isoform measure->analyze compare Compare IC50 Values to Determine Selectivity analyze->compare end End compare->end

Caption: Workflow for determining this compound HDAC isoform selectivity.

Conclusion

This compound is a potent HDAC inhibitor with clear selectivity for the class I enzymes HDAC1 and HDAC2. This selectivity is a key characteristic that may contribute to its anticancer activity while potentially minimizing off-target effects associated with pan-HDAC inhibitors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors. The provided diagrams offer a visual representation of its mechanism of action and the experimental approach to defining its selectivity, serving as valuable tools for researchers in the field of drug development. Further studies providing a comprehensive quantitative analysis of IC50 values across all HDAC isoforms are warranted to fully elucidate the selectivity profile of this compound.

References

SK-7041: A Technical Guide to its HDAC1/HDAC2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SK-7041, a synthetic hybrid histone deacetylase (HDAC) inhibitor. The document focuses on the compound's selectivity for HDAC1 and HDAC2, presenting available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Core Concepts: HDACs and their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to tumor growth and proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

This compound is a novel synthetic HDAC inhibitor, developed as a hybrid molecule combining structural features of trichostatin A and MS-275.[1] It has demonstrated potent antiproliferative effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data: this compound's Selectivity Profile

This compound exhibits preferential inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2. While a precise, side-by-side comparison of IC50 values across all HDAC isoforms from a single study is not publicly available, the existing literature provides a clear indication of its selectivity.

TargetIC50 (nM)Selectivity NotesReference
HDAC (General)172General inhibitory concentration against HDAC activity.[3]
HDAC1InhibitedPreferentially inhibited over other HDAC isoforms.[4][5]
HDAC2InhibitedPreferentially inhibited over other HDAC isoforms.[4][5]
HDAC3No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC4No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC5No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]
HDAC6No EffectDemonstrated no inhibitory effect in studies on gastric carcinoma cell lines.[5]

Experimental Protocols

The selectivity and efficacy of this compound have been determined through a series of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro HDAC Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on HDAC enzyme activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HDAC enzyme activity (IC50).

Materials:

  • Nuclear extracts from cancer cell lines (e.g., SNU-16 human gastric carcinoma cells) as a source of HDAC enzymes.

  • Fluorescently labeled HDAC substrate (e.g., Fluor de Lys-SIRT2, a commercially available substrate).

  • This compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution containing a protease to cleave the deacetylated substrate.

  • 96-well microplates.

  • Fluorometric plate reader.

Procedure:

  • Enzyme Preparation: Prepare nuclear extracts from the chosen cell line, which will serve as the source of HDAC enzymes.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the nuclear extract, the fluorescent HDAC substrate, and the various concentrations of this compound. Include a control with no inhibitor (vehicle only).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add the developer solution to each well. This solution contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the HDAC activity. Plot the percentage of HDAC activity against the logarithm of the this compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay is used to confirm that this compound can enter cells and inhibit intracellular HDAC activity, leading to an increase in histone acetylation.

Objective: To visualize the accumulation of acetylated histones in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., human lung or breast cancer cells).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (as a loading control).

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting membranes and transfer apparatus.

  • Chemiluminescent substrate.

  • Imaging system for western blot detection.

Procedure:

  • Cell Culture and Treatment: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for different time points.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to acetylated histones will indicate the level of HDAC inhibition by this compound.

Visualizations: Signaling Pathways and Workflows

HDAC Signaling Pathway and this compound Inhibition

HDAC_Signaling_Pathway cluster_drug Inhibitor Action cluster_outcome Cellular Outcome HDAC1 HDAC1 Histones Histones HDAC1->Histones HDAC2 HDAC2 HDAC2->Histones Chromatin Condensed Chromatin Histones->Chromatin Deacetylation Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression SK7041 This compound SK7041->HDAC1 Inhibition SK7041->HDAC2 Inhibition Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Activation Tumor Suppressor Gene Activation Open_Chromatin->Gene_Activation Apoptosis Apoptosis Gene_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest

Caption: HDAC1/2 signaling and this compound's inhibitory mechanism.

Experimental Workflow for this compound Selectivity Profiling

Experimental_Workflow start Start prep Prepare Recombinant HDAC Isoforms (1-11) start->prep incubate Incubate HDAC Isoforms with this compound prep->incubate dilute Serially Dilute This compound dilute->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate IC50 Values for each Isoform measure->analyze compare Compare IC50 Values to Determine Selectivity analyze->compare end End compare->end

Caption: Workflow for determining this compound HDAC isoform selectivity.

Conclusion

This compound is a potent HDAC inhibitor with clear selectivity for the class I enzymes HDAC1 and HDAC2. This selectivity is a key characteristic that may contribute to its anticancer activity while potentially minimizing off-target effects associated with pan-HDAC inhibitors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors. The provided diagrams offer a visual representation of its mechanism of action and the experimental approach to defining its selectivity, serving as valuable tools for researchers in the field of drug development. Further studies providing a comprehensive quantitative analysis of IC50 values across all HDAC isoforms are warranted to fully elucidate the selectivity profile of this compound.

References

SK-7041: A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anti-cancer agent in preclinical studies. Structurally, it is a hybrid molecule derived from the hydroxamic acid of trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent and selective inhibitory activity against Class I HDACs, particularly HDAC1 and HDAC2. In a range of human cancer cell lines, including lung, breast, gastric, pancreatic, and myeloid leukemia, this compound has been shown to induce cell cycle arrest, primarily at the G2/M and G1 phases, and promote apoptosis. Furthermore, in vivo studies using xenograft models have confirmed its anti-tumor efficacy. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction and Discovery

This compound emerged from a rational drug design approach aimed at creating a new class of synthetic hybrid HDAC inhibitors. By combining the structural features of two known HDAC inhibitors, trichostatin A and MS-275, researchers sought to develop a compound with enhanced potency and selectivity.[1] this compound is a hydroxamic acid-based compound, a feature common to many potent HDAC inhibitors that enables chelation of the zinc ion in the active site of the enzyme.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3]

This epigenetic reprogramming triggers several downstream cellular events, including:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at both the G2/M and G1 phases in various cancer cell lines.[3][4] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and the downregulation of cyclins like cyclin B1 and cyclin D1.[4]

  • Apoptosis: The compound induces programmed cell death through the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases.[2]

SK-7041_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects SK7041 This compound HDAC1_2 HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC1_2 Inhibition Histone_Acetylation Histone Hyperacetylation HDAC1_2->Histone_Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21_up p21 (CDKN1A) Upregulation Gene_Expression->p21_up Cyclins_down Cyclin B1/D1 Downregulation Gene_Expression->Cyclins_down Cell_Cycle_Arrest G2/M and G1 Phase Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Cyclins_down->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow cluster_0 Experimental Workflow start Seed cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 values read_absorbance->end

References

SK-7041: A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anti-cancer agent in preclinical studies. Structurally, it is a hybrid molecule derived from the hydroxamic acid of trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent and selective inhibitory activity against Class I HDACs, particularly HDAC1 and HDAC2. In a range of human cancer cell lines, including lung, breast, gastric, pancreatic, and myeloid leukemia, this compound has been shown to induce cell cycle arrest, primarily at the G2/M and G1 phases, and promote apoptosis. Furthermore, in vivo studies using xenograft models have confirmed its anti-tumor efficacy. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction and Discovery

This compound emerged from a rational drug design approach aimed at creating a new class of synthetic hybrid HDAC inhibitors. By combining the structural features of two known HDAC inhibitors, trichostatin A and MS-275, researchers sought to develop a compound with enhanced potency and selectivity.[1] this compound is a hydroxamic acid-based compound, a feature common to many potent HDAC inhibitors that enables chelation of the zinc ion in the active site of the enzyme.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3]

This epigenetic reprogramming triggers several downstream cellular events, including:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at both the G2/M and G1 phases in various cancer cell lines.[3][4] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and the downregulation of cyclins like cyclin B1 and cyclin D1.[4]

  • Apoptosis: The compound induces programmed cell death through the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases.[2]

SK-7041_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects SK7041 This compound HDAC1_2 HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC1_2 Inhibition Histone_Acetylation Histone Hyperacetylation HDAC1_2->Histone_Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21_up p21 (CDKN1A) Upregulation Gene_Expression->p21_up Cyclins_down Cyclin B1/D1 Downregulation Gene_Expression->Cyclins_down Cell_Cycle_Arrest G2/M and G1 Phase Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Cyclins_down->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow cluster_0 Experimental Workflow start Seed cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 values read_absorbance->end

References

Unveiling SK-7041: A Technical Guide to a Novel Histone Deacetylase Inhibitor and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of SK-7041, a novel synthetic histone deacetylase (HDAC) inhibitor, for researchers, scientists, and drug development professionals. This compound, a hybrid of trichostatin A and MS-275, demonstrates potent anti-tumor activity across a range of cancer cell lines by selectively targeting class I HDACs, leading to histone hyperacetylation and subsequent cell cycle arrest and apoptosis. This document details the quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of its mechanism of action.

Core Mechanism and Efficacy of this compound

This compound is a potent inhibitor of histone deacetylases with a primary selectivity for class I enzymes, particularly HDAC1 and HDAC2.[1][2] This inhibition leads to the time-dependent hyperacetylation of histones H3 and H4.[1][3] The primary anti-proliferative effects of this compound are attributed to the induction of apoptotic cell death, which is preceded by cell cycle arrest at the G2/M phase, and to a lesser extent, at the G1 phase.[3][4]

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often surpassing that of the well-known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA).[3]

Cell LineCancer TypeIC50 (µM) after 72hReference
A549Lung Cancer0.43 ± 0.04[3]
NCI-H460Lung Cancer0.23 ± 0.01[3]
NCI-H358Lung Cancer0.28 ± 0.02[3]
MCF7Breast Cancer0.35 ± 0.02[3]
MDA-MB-231Breast Cancer0.38 ± 0.03[3]
SK-BR-3Breast Cancer0.31 ± 0.02[3]
KG-1Acute Myeloid Leukemia~0.5[2]
HL-60Acute Myeloid Leukemia~0.5[2]
HELAcute Myeloid Leukemia~0.5[2]
U937Acute Myeloid Leukemia~0.5[2]
ML-1Acute Myeloid Leukemia~0.5[2]
NHBENormal Human Bronchial Epithelial1.12 ± 0.08[3]

Visualizing the Molecular Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows associated with the study of this compound.

SK7041_Mechanism SK7041 This compound HDAC HDAC1 / HDAC2 (Class I) SK7041->HDAC Histones Histones (H3, H4) HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 CyclinB1 Cyclin B1 Downregulation GeneExp->CyclinB1 CellCycleArrest G2/M Phase Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HDAC_Assay HDAC Inhibition Assay (Nuclear Extract) IC50_HDAC Determine IC50 for HDAC1/2 HDAC_Assay->IC50_HDAC Cell_Culture Cancer Cell Lines + this compound Treatment MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay WB_Assay Histone Acetylation (Western Blot) Cell_Culture->WB_Assay FACS_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->FACS_Cycle FACS_Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Culture->FACS_Apoptosis IC50_Cell Determine IC50 for Proliferation MTT_Assay->IC50_Cell Ac_Levels Assess Ac-H3/H4 Levels WB_Assay->Ac_Levels Cycle_Dist Quantify G1, S, G2/M Populations FACS_Cycle->Cycle_Dist Apoptotic_Cells Quantify Apoptotic Cells FACS_Apoptosis->Apoptotic_Cells

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro HDAC Inhibition Assay
  • Preparation of Nuclear Extracts: Nuclear extracts from cancer cell lines (e.g., SNU-16) are prepared to serve as a source of HDAC enzymes.

  • Assay Reaction: The assay is conducted by combining the nuclear extract with a fluorescently labeled HDAC substrate and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated for a specified period (e.g., 10 minutes at 25°C) to allow for enzymatic deacetylation.

  • Fluorescence Measurement: The HDAC activity is quantified by measuring the fluorescence of the reaction mixture. The degree of inhibition by this compound is determined by comparing the fluorescence in treated samples to untreated controls.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, SAHA, or a vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to the vehicle-treated control.[3]

Western Blot Analysis for Histone Acetylation
  • Cell Treatment and Lysis: Cancer cells (e.g., A549, MDA-MB-231) are treated with this compound (e.g., 1 µM) for various time points (e.g., 3, 6, 9 hours).[3] Following treatment, cells are harvested, and histones are purified.

  • Protein Quantification: The concentration of the purified histones is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 and acetylated histone H4. A primary antibody against total histone H3 or H4 is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 1 µM) for various durations (e.g., 6, 12, 18, 24, 36 hours).[3] Both floating and adherent cells are collected.

  • Fixation: The collected cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cancer cells are treated with this compound at a specified concentration and for a defined period.

  • Harvesting and Washing: Cells are harvested and washed twice with cold PBS.

  • Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified. In some studies, apoptosis is also confirmed by observing the activation of caspases (caspase-3, -7, -9) and the cleavage of PARP via Western blotting.[2]

Conclusion

This compound is a potent, class I-selective HDAC inhibitor with significant anti-tumor properties. Its mechanism of action, centered on the induction of histone hyperacetylation, leads to well-defined cellular outcomes of cell cycle arrest and apoptosis in a variety of cancer types. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and potential development of this compound as a therapeutic agent.

References

Unveiling SK-7041: A Technical Guide to a Novel Histone Deacetylase Inhibitor and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of SK-7041, a novel synthetic histone deacetylase (HDAC) inhibitor, for researchers, scientists, and drug development professionals. This compound, a hybrid of trichostatin A and MS-275, demonstrates potent anti-tumor activity across a range of cancer cell lines by selectively targeting class I HDACs, leading to histone hyperacetylation and subsequent cell cycle arrest and apoptosis. This document details the quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of its mechanism of action.

Core Mechanism and Efficacy of this compound

This compound is a potent inhibitor of histone deacetylases with a primary selectivity for class I enzymes, particularly HDAC1 and HDAC2.[1][2] This inhibition leads to the time-dependent hyperacetylation of histones H3 and H4.[1][3] The primary anti-proliferative effects of this compound are attributed to the induction of apoptotic cell death, which is preceded by cell cycle arrest at the G2/M phase, and to a lesser extent, at the G1 phase.[3][4]

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often surpassing that of the well-known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA).[3]

Cell LineCancer TypeIC50 (µM) after 72hReference
A549Lung Cancer0.43 ± 0.04[3]
NCI-H460Lung Cancer0.23 ± 0.01[3]
NCI-H358Lung Cancer0.28 ± 0.02[3]
MCF7Breast Cancer0.35 ± 0.02[3]
MDA-MB-231Breast Cancer0.38 ± 0.03[3]
SK-BR-3Breast Cancer0.31 ± 0.02[3]
KG-1Acute Myeloid Leukemia~0.5[2]
HL-60Acute Myeloid Leukemia~0.5[2]
HELAcute Myeloid Leukemia~0.5[2]
U937Acute Myeloid Leukemia~0.5[2]
ML-1Acute Myeloid Leukemia~0.5[2]
NHBENormal Human Bronchial Epithelial1.12 ± 0.08[3]

Visualizing the Molecular Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows associated with the study of this compound.

SK7041_Mechanism SK7041 This compound HDAC HDAC1 / HDAC2 (Class I) SK7041->HDAC Histones Histones (H3, H4) HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 CyclinB1 Cyclin B1 Downregulation GeneExp->CyclinB1 CellCycleArrest G2/M Phase Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HDAC_Assay HDAC Inhibition Assay (Nuclear Extract) IC50_HDAC Determine IC50 for HDAC1/2 HDAC_Assay->IC50_HDAC Cell_Culture Cancer Cell Lines + this compound Treatment MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay WB_Assay Histone Acetylation (Western Blot) Cell_Culture->WB_Assay FACS_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->FACS_Cycle FACS_Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Culture->FACS_Apoptosis IC50_Cell Determine IC50 for Proliferation MTT_Assay->IC50_Cell Ac_Levels Assess Ac-H3/H4 Levels WB_Assay->Ac_Levels Cycle_Dist Quantify G1, S, G2/M Populations FACS_Cycle->Cycle_Dist Apoptotic_Cells Quantify Apoptotic Cells FACS_Apoptosis->Apoptotic_Cells

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro HDAC Inhibition Assay
  • Preparation of Nuclear Extracts: Nuclear extracts from cancer cell lines (e.g., SNU-16) are prepared to serve as a source of HDAC enzymes.

  • Assay Reaction: The assay is conducted by combining the nuclear extract with a fluorescently labeled HDAC substrate and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated for a specified period (e.g., 10 minutes at 25°C) to allow for enzymatic deacetylation.

  • Fluorescence Measurement: The HDAC activity is quantified by measuring the fluorescence of the reaction mixture. The degree of inhibition by this compound is determined by comparing the fluorescence in treated samples to untreated controls.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, SAHA, or a vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to the vehicle-treated control.[3]

Western Blot Analysis for Histone Acetylation
  • Cell Treatment and Lysis: Cancer cells (e.g., A549, MDA-MB-231) are treated with this compound (e.g., 1 µM) for various time points (e.g., 3, 6, 9 hours).[3] Following treatment, cells are harvested, and histones are purified.

  • Protein Quantification: The concentration of the purified histones is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3 and acetylated histone H4. A primary antibody against total histone H3 or H4 is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 1 µM) for various durations (e.g., 6, 12, 18, 24, 36 hours).[3] Both floating and adherent cells are collected.

  • Fixation: The collected cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cancer cells are treated with this compound at a specified concentration and for a defined period.

  • Harvesting and Washing: Cells are harvested and washed twice with cold PBS.

  • Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified. In some studies, apoptosis is also confirmed by observing the activation of caspases (caspase-3, -7, -9) and the cleavage of PARP via Western blotting.[2]

Conclusion

This compound is a potent, class I-selective HDAC inhibitor with significant anti-tumor properties. Its mechanism of action, centered on the induction of histone hyperacetylation, leads to well-defined cellular outcomes of cell cycle arrest and apoptosis in a variety of cancer types. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and potential development of this compound as a therapeutic agent.

References

SK-7041: A Potent and Selective Histone Deacetylase Inhibitor Targeting Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a variety of cancer cell lines. Structurally, it is a hybrid compound synthesized from the hydroxamic acid of Trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent HDAC inhibitory activity at nanomolar concentrations.[1] this compound exhibits selectivity for class I HDACs, particularly HDAC1 and HDAC2, leading to the hyperacetylation of histones H3 and H4.[1][2] This epigenetic modification results in the induction of cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[3][4][5]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases 1 and 2. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the transcription of various genes, including those involved in cell cycle regulation and apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.35
NCI-H23Lung Cancer0.36
NCI-H1299Lung Cancer0.26
MDA-MB-231Breast Cancer1.01
MCF-7Breast Cancer0.41
SK-BR-3Breast Cancer0.43
SNU-16Gastric CancerNot explicitly quantified, but potent activity demonstrated
Panc-1Pancreatic CancerPotent activity demonstrated
AsPC-1Pancreatic CancerPotent activity demonstrated

Note: The IC50 values are based on data from the publication "Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells". The original publication should be consulted for specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on standard methodologies and the information available in the cited literature for assessing the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 6, 12, 24, 36 hours).

  • Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the general procedure for detecting apoptosis induced by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels affected by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against acetylated-Histone H3, acetylated-Histone H4, p21, Cyclin B1, Mcl-1, Bcl-XL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

SK7041_Mechanism SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibition Histones Histones (H3, H4) HDAC1_2->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Increased Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 CyclinB1 Cyclin B1 Downregulation Gene_Expression->CyclinB1 Mcl1_BclXL Mcl-1, Bcl-XL Downregulation Gene_Expression->Mcl1_BclXL G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Promotes CyclinB1->G2M_Arrest Inhibits Apoptosis Apoptosis Mcl1_BclXL->Apoptosis Inhibits G2M_Arrest->Apoptosis

Caption: Mechanism of this compound inducing G2/M arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Results Analyze and Interpret Data IC50->Results Cell_Cycle->Results Apoptosis->Results Western_Blot->Results

Caption: Workflow for in vitro evaluation of this compound.

Downstream Effects and Signaling Cascade

The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of molecular events that culminate in cell cycle arrest and apoptosis. Key downstream effects include:

  • Upregulation of p21 (WAF1/CIP1): The tumor suppressor protein p21 is a cyclin-dependent kinase (CDK) inhibitor. Its increased expression following this compound treatment leads to the inhibition of CDK1/Cyclin B1 complexes, which are essential for the G2/M transition, thereby causing cell cycle arrest at this phase.[4]

  • Downregulation of Cyclin B1: Cyclin B1 is a crucial regulatory protein for the G2/M transition. This compound treatment leads to a decrease in Cyclin B1 levels, further contributing to G2/M arrest.[4]

  • Downregulation of Anti-apoptotic Proteins: this compound has been shown to suppress the expression of the anti-apoptotic proteins Mcl-1 and Bcl-XL.[4] The reduction of these proteins lowers the threshold for apoptosis induction, making the cancer cells more susceptible to programmed cell death.

Conclusion

This compound is a potent and selective inhibitor of class I HDACs, specifically HDAC1 and HDAC2. Its ability to induce histone hyperacetylation, G2/M phase cell cycle arrest, and apoptosis in a variety of cancer cell lines highlights its potential as a promising anticancer therapeutic agent. The detailed mechanisms, involving the upregulation of p21 and downregulation of Cyclin B1, Mcl-1, and Bcl-XL, provide a solid foundation for its further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar HDAC inhibitors.

References

SK-7041: A Potent and Selective Histone Deacetylase Inhibitor Targeting Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in a variety of cancer cell lines. Structurally, it is a hybrid compound synthesized from the hydroxamic acid of Trichostatin A (TSA) and the pyridyl ring of MS-275. This design confers potent HDAC inhibitory activity at nanomolar concentrations.[1] this compound exhibits selectivity for class I HDACs, particularly HDAC1 and HDAC2, leading to the hyperacetylation of histones H3 and H4.[1][2] This epigenetic modification results in the induction of cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[3][4][5]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases 1 and 2. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the transcription of various genes, including those involved in cell cycle regulation and apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.35
NCI-H23Lung Cancer0.36
NCI-H1299Lung Cancer0.26
MDA-MB-231Breast Cancer1.01
MCF-7Breast Cancer0.41
SK-BR-3Breast Cancer0.43
SNU-16Gastric CancerNot explicitly quantified, but potent activity demonstrated
Panc-1Pancreatic CancerPotent activity demonstrated
AsPC-1Pancreatic CancerPotent activity demonstrated

Note: The IC50 values are based on data from the publication "Antitumor activity of this compound, a novel histone deacetylase inhibitor, in human lung and breast cancer cells". The original publication should be consulted for specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on standard methodologies and the information available in the cited literature for assessing the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 6, 12, 24, 36 hours).

  • Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the general procedure for detecting apoptosis induced by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels affected by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against acetylated-Histone H3, acetylated-Histone H4, p21, Cyclin B1, Mcl-1, Bcl-XL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

SK7041_Mechanism SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibition Histones Histones (H3, H4) HDAC1_2->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Increased Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 CyclinB1 Cyclin B1 Downregulation Gene_Expression->CyclinB1 Mcl1_BclXL Mcl-1, Bcl-XL Downregulation Gene_Expression->Mcl1_BclXL G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Promotes CyclinB1->G2M_Arrest Inhibits Apoptosis Apoptosis Mcl1_BclXL->Apoptosis Inhibits G2M_Arrest->Apoptosis

Caption: Mechanism of this compound inducing G2/M arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Results Analyze and Interpret Data IC50->Results Cell_Cycle->Results Apoptosis->Results Western_Blot->Results

Caption: Workflow for in vitro evaluation of this compound.

Downstream Effects and Signaling Cascade

The inhibition of HDAC1 and HDAC2 by this compound initiates a cascade of molecular events that culminate in cell cycle arrest and apoptosis. Key downstream effects include:

  • Upregulation of p21 (WAF1/CIP1): The tumor suppressor protein p21 is a cyclin-dependent kinase (CDK) inhibitor. Its increased expression following this compound treatment leads to the inhibition of CDK1/Cyclin B1 complexes, which are essential for the G2/M transition, thereby causing cell cycle arrest at this phase.[4]

  • Downregulation of Cyclin B1: Cyclin B1 is a crucial regulatory protein for the G2/M transition. This compound treatment leads to a decrease in Cyclin B1 levels, further contributing to G2/M arrest.[4]

  • Downregulation of Anti-apoptotic Proteins: this compound has been shown to suppress the expression of the anti-apoptotic proteins Mcl-1 and Bcl-XL.[4] The reduction of these proteins lowers the threshold for apoptosis induction, making the cancer cells more susceptible to programmed cell death.

Conclusion

This compound is a potent and selective inhibitor of class I HDACs, specifically HDAC1 and HDAC2. Its ability to induce histone hyperacetylation, G2/M phase cell cycle arrest, and apoptosis in a variety of cancer cell lines highlights its potential as a promising anticancer therapeutic agent. The detailed mechanisms, involving the upregulation of p21 and downregulation of Cyclin B1, Mcl-1, and Bcl-XL, provide a solid foundation for its further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar HDAC inhibitors.

References

SK-7041: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic hybrid histone deacetylase (HDAC) inhibitor, structurally derived from trichostatin A (TSA) and the pyridyl ring of MS-275.[1][2] Preclinical research has positioned this compound as a promising anti-cancer agent with potent activity against a range of human cancers.[1][3] This technical guide provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies based on available public data.

Core Mechanism of Action

This compound functions as a potent inhibitor of histone deacetylases (HDACs), with a pronounced selectivity for class I HDACs, specifically HDAC1 and HDAC2.[1][4] By inhibiting these enzymes, this compound disrupts the deacetylation of histone proteins, leading to the accumulation of acetylated histones H3 and H4.[1][5] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to the reactivation of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][6] While initially reported as a class I-selective inhibitor, some findings suggest it may act as a pan-HDAC inhibitor in certain contexts.[7]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of gene transcription through histone acetylation. By inhibiting HDAC1 and HDAC2, this compound promotes a state of histone hyperacetylation, which in turn modulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.

SK7041_Mechanism SK7041 This compound HDAC HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC Inhibits Histones Histone Proteins (H3, H4) HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G2/M, G1) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vitro HDAC Inhibition
CompoundTargetIC50 (nM)Source
This compoundTotal HDAC172[5]
In Vitro Anti-proliferative Activity (IC50)
Cell LineCancer TypeIC50 (µM)Source
A549Lung0.48[5]
A549Lung0.26 - 1.01 (range)[3]
NCI-H23Lung0.26 - 1.01 (range)[3]
NCI-H1299Lung0.26 - 1.01 (range)[3]
MCF-7Breast0.26 - 1.01 (range)[3]
MDA-MB-231Breast0.26 - 1.01 (range)[3]
SK-BR-3Breast0.26 - 1.01 (range)[3]
In Vivo Antitumor Efficacy
Xenograft ModelTreatmentTumor Growth Inhibition (%)Source
SNU-16 (Gastric)This compound61.4[1]
A549 (Lung)This compound49.5[1]

Key Preclinical Findings

Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2][3] In human gastric cancer cells, this compound treatment led to an accumulation of cells in mitosis after 6 hours.[1][4] In lung and breast cancer cells, an increase in the G2/M phase population was observed, followed by an increase in the sub-G1 population, indicative of apoptosis.[2][3] Some studies also report G1 phase arrest.[2][5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][8] In human gastric cancer cells, an increase in apoptotic cells was observed after 12 hours of treatment through a mitochondrial and caspase-mediated pathway.[1][4] In pancreatic cancer cell lines, this compound induced apoptosis and suppressed the expression of anti-apoptotic proteins Mcl-1 and Bcl-XL.[8]

In Vivo Efficacy

In vivo studies using nude mice bearing human tumor xenografts have demonstrated the significant antitumor activity of this compound.[1] In a human gastric cancer xenograft model (SNU-16), this compound inhibited tumor growth by 61.4%.[1] In a human lung cancer xenograft model (A549), a 49.5% inhibition of tumor growth was observed.[1]

Radiosensitization

Preclinical studies have investigated the potential of this compound as a radiosensitizing agent.[9][10][11] In vivo studies with the RIF-1 cell line showed that this compound has a radiosensitizing effect, potentially synergistic with radiation.[9] The timing of administration appears to be crucial, with pre-irradiation exposure to this compound being more effective at enhancing radiation-induced cell lethality.[10][11]

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound on HDAC enzymes was assessed using nuclear extracts from cancer cell lines (e.g., SNU-16).[1]

HDAC_Assay_Workflow Start Start: Cancer Cell Nuclear Extract Incubate Incubate with this compound and Fluorescent HDAC Substrate Start->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze

Caption: In Vitro HDAC Inhibition Assay Workflow.

Methodology:

  • Prepare nuclear extracts from the desired cancer cell line.

  • Incubate the nuclear extract with varying concentrations of this compound.

  • Add a fluorescently labeled HDAC substrate.

  • Measure the fluorescence using a luminescence spectrometer to determine the level of substrate deacetylation.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the HDAC activity.[1]

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on various cancer cell lines were determined using the MTT assay.[3]

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[12]

Western Blotting for Histone Acetylation

The effect of this compound on histone acetylation was evaluated by Western blotting.[1][3]

Methodology:

  • Treat cancer cells with this compound for various time points.

  • Harvest the cells and extract total protein or nuclear proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for acetylated histone H3 and acetylated histone H4.

  • Use an antibody against total histone H3 or H4 as a loading control.

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Cell Cycle Analysis by Flow Cytometry

The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][3]

Cell_Cycle_Analysis_Workflow Start Treat Cells with This compound Harvest Harvest and Fix Cells (e.g., with 70% ethanol) Start->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Cell Cycle Analysis Workflow.

Methodology:

  • Treat cells with this compound for different durations.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Studies

The antitumor efficacy of this compound in vivo was evaluated using nude mouse xenograft models.[1][9]

Methodology:

  • Implant human cancer cells (e.g., SNU-16 or A549) subcutaneously into the flank of nude mice.[1]

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups according to a defined dosing schedule.[9]

  • Measure the tumor volume at regular intervals using calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

  • Calculate the percentage of tumor growth inhibition compared to the control group.[1]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer therapeutic. Its selective inhibition of class I HDACs, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its demonstrated in vivo efficacy, highlights its potential. Further investigation into its clinical utility, both as a monotherapy and in combination with other anti-cancer agents such as radiation, is warranted.[1][9] This guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals.

References

SK-7041: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic hybrid histone deacetylase (HDAC) inhibitor, structurally derived from trichostatin A (TSA) and the pyridyl ring of MS-275.[1][2] Preclinical research has positioned this compound as a promising anti-cancer agent with potent activity against a range of human cancers.[1][3] This technical guide provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies based on available public data.

Core Mechanism of Action

This compound functions as a potent inhibitor of histone deacetylases (HDACs), with a pronounced selectivity for class I HDACs, specifically HDAC1 and HDAC2.[1][4] By inhibiting these enzymes, this compound disrupts the deacetylation of histone proteins, leading to the accumulation of acetylated histones H3 and H4.[1][5] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to the reactivation of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][6] While initially reported as a class I-selective inhibitor, some findings suggest it may act as a pan-HDAC inhibitor in certain contexts.[7]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of gene transcription through histone acetylation. By inhibiting HDAC1 and HDAC2, this compound promotes a state of histone hyperacetylation, which in turn modulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.

SK7041_Mechanism SK7041 This compound HDAC HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC Inhibits Histones Histone Proteins (H3, H4) HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G2/M, G1) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vitro HDAC Inhibition
CompoundTargetIC50 (nM)Source
This compoundTotal HDAC172[5]
In Vitro Anti-proliferative Activity (IC50)
Cell LineCancer TypeIC50 (µM)Source
A549Lung0.48[5]
A549Lung0.26 - 1.01 (range)[3]
NCI-H23Lung0.26 - 1.01 (range)[3]
NCI-H1299Lung0.26 - 1.01 (range)[3]
MCF-7Breast0.26 - 1.01 (range)[3]
MDA-MB-231Breast0.26 - 1.01 (range)[3]
SK-BR-3Breast0.26 - 1.01 (range)[3]
In Vivo Antitumor Efficacy
Xenograft ModelTreatmentTumor Growth Inhibition (%)Source
SNU-16 (Gastric)This compound61.4[1]
A549 (Lung)This compound49.5[1]

Key Preclinical Findings

Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2][3] In human gastric cancer cells, this compound treatment led to an accumulation of cells in mitosis after 6 hours.[1][4] In lung and breast cancer cells, an increase in the G2/M phase population was observed, followed by an increase in the sub-G1 population, indicative of apoptosis.[2][3] Some studies also report G1 phase arrest.[2][5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][8] In human gastric cancer cells, an increase in apoptotic cells was observed after 12 hours of treatment through a mitochondrial and caspase-mediated pathway.[1][4] In pancreatic cancer cell lines, this compound induced apoptosis and suppressed the expression of anti-apoptotic proteins Mcl-1 and Bcl-XL.[8]

In Vivo Efficacy

In vivo studies using nude mice bearing human tumor xenografts have demonstrated the significant antitumor activity of this compound.[1] In a human gastric cancer xenograft model (SNU-16), this compound inhibited tumor growth by 61.4%.[1] In a human lung cancer xenograft model (A549), a 49.5% inhibition of tumor growth was observed.[1]

Radiosensitization

Preclinical studies have investigated the potential of this compound as a radiosensitizing agent.[9][10][11] In vivo studies with the RIF-1 cell line showed that this compound has a radiosensitizing effect, potentially synergistic with radiation.[9] The timing of administration appears to be crucial, with pre-irradiation exposure to this compound being more effective at enhancing radiation-induced cell lethality.[10][11]

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound on HDAC enzymes was assessed using nuclear extracts from cancer cell lines (e.g., SNU-16).[1]

HDAC_Assay_Workflow Start Start: Cancer Cell Nuclear Extract Incubate Incubate with this compound and Fluorescent HDAC Substrate Start->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze

Caption: In Vitro HDAC Inhibition Assay Workflow.

Methodology:

  • Prepare nuclear extracts from the desired cancer cell line.

  • Incubate the nuclear extract with varying concentrations of this compound.

  • Add a fluorescently labeled HDAC substrate.

  • Measure the fluorescence using a luminescence spectrometer to determine the level of substrate deacetylation.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the HDAC activity.[1]

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on various cancer cell lines were determined using the MTT assay.[3]

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[12]

Western Blotting for Histone Acetylation

The effect of this compound on histone acetylation was evaluated by Western blotting.[1][3]

Methodology:

  • Treat cancer cells with this compound for various time points.

  • Harvest the cells and extract total protein or nuclear proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for acetylated histone H3 and acetylated histone H4.

  • Use an antibody against total histone H3 or H4 as a loading control.

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Cell Cycle Analysis by Flow Cytometry

The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][3]

Cell_Cycle_Analysis_Workflow Start Treat Cells with This compound Harvest Harvest and Fix Cells (e.g., with 70% ethanol) Start->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Cell Cycle Analysis Workflow.

Methodology:

  • Treat cells with this compound for different durations.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Studies

The antitumor efficacy of this compound in vivo was evaluated using nude mouse xenograft models.[1][9]

Methodology:

  • Implant human cancer cells (e.g., SNU-16 or A549) subcutaneously into the flank of nude mice.[1]

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups according to a defined dosing schedule.[9]

  • Measure the tumor volume at regular intervals using calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

  • Calculate the percentage of tumor growth inhibition compared to the control group.[1]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer therapeutic. Its selective inhibition of class I HDACs, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its demonstrated in vivo efficacy, highlights its potential. Further investigation into its clinical utility, both as a monotherapy and in combination with other anti-cancer agents such as radiation, is warranted.[1][9] This guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for SK-7041 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This modulation of gene expression can induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cell lines, making this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones H3 and H4, which alters chromatin structure and reactivates the expression of tumor suppressor genes while repressing the expression of genes involved in cell proliferation and survival. The downstream effects include the induction of p21, leading to cell cycle arrest, and the modulation of Bcl-2 family proteins, culminating in apoptosis.[2]

SK_7041_Signaling_Pathway SK_7041 This compound HDAC HDAC1 / HDAC2 SK_7041->HDAC Inhibition Histones Histone H3/H4 (Lysine residues) HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Cyclins Cyclin B1 Downregulation Gene_Expression->Cyclins Bcl2 Mcl-1, Bcl-XL Downregulation Gene_Expression->Bcl2 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Treatment Prepare this compound Dilutions and Vehicle Control Incubate_Overnight->Prepare_Treatment Treat_Cells Treat Cells with this compound or Vehicle Incubate_Overnight->Treat_Cells Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Downstream_Assay Perform Downstream Assays Incubate_Treatment->Downstream_Assay

References

Application Notes and Protocols for SK-7041 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This modulation of gene expression can induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cell lines, making this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones H3 and H4, which alters chromatin structure and reactivates the expression of tumor suppressor genes while repressing the expression of genes involved in cell proliferation and survival. The downstream effects include the induction of p21, leading to cell cycle arrest, and the modulation of Bcl-2 family proteins, culminating in apoptosis.[2]

SK_7041_Signaling_Pathway SK_7041 This compound HDAC HDAC1 / HDAC2 SK_7041->HDAC Inhibition Histones Histone H3/H4 (Lysine residues) HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Cyclins Cyclin B1 Downregulation Gene_Expression->Cyclins Bcl2 Mcl-1, Bcl-XL Downregulation Gene_Expression->Bcl2 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Treatment Prepare this compound Dilutions and Vehicle Control Incubate_Overnight->Prepare_Treatment Treat_Cells Treat Cells with this compound or Vehicle Incubate_Overnight->Treat_Cells Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Downstream_Assay Perform Downstream Assays Incubate_Treatment->Downstream_Assay

References

Application Notes and Protocols for SK-7041 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments using this compound in mouse models of cancer and cardiac hypertrophy.

Mechanism of Action

This compound is a synthetic hybrid HDAC inhibitor that induces hyperacetylation of histones H3 and H4.[1] This epigenetic modification leads to the transcription of genes involved in cell cycle regulation and apoptosis. In cancer cells, this compound has been shown to cause G2/M phase cell cycle arrest and induce apoptosis through a caspase-mediated pathway.[1][4][5] In cardiac hypertrophy models, inhibition of class I HDACs by this compound has been demonstrated to prevent and even reverse cardiac hypertrophy.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the histone acetylation pathway, which plays a crucial role in gene expression regulation.

SK7041_Signaling_Pathway SK7041 This compound HDAC1_2 HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC1_2 Inhibition Histones Histones (H3, H4) HDAC1_2->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cardiac_Hypertrophy_Prevention Prevention of Cardiac Hypertrophy Gene_Expression->Cardiac_Hypertrophy_Prevention Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: this compound inhibits HDAC1/HDAC2, leading to histone hyperacetylation and downstream effects.

In Vivo Dosing Data

The following table summarizes the in vivo dosing parameters for this compound from published studies.

Model Type Mouse Strain Cell Line/Inducer Dose Route of Administration Dosing Schedule Vehicle Tumor Growth Inhibition / Effect Reference
Human Gastric Cancer XenograftNude MiceSNU-16Maximum Tolerated Dose (MTD)Intraperitoneal (i.p.)5 times a week for 2 successive weeksDMSO61.4%[1]
Human Lung Cancer XenograftNude MiceA549Maximum Tolerated Dose (MTD)Intraperitoneal (i.p.)5 times a week for 2 successive weeksDMSO49.5%[1]
Cardiac HypertrophyMiceAngiotensin II or Aortic Banding30 mg/kg/dayIntraperitoneal (i.p.)5 times a week for 2 weeksDMSOSignificantly reduced cardiac hypertrophy[2]

Experimental Protocols

Human Cancer Xenograft Model

This protocol is adapted from studies on human gastric and lung cancer xenografts in nude mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Human cancer cells (e.g., SNU-16 or A549)

  • Nude mice (athymic)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection

Experimental Workflow:

Xenograft_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_prep 2. Prepare Cell Suspension cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 6. Administer this compound or Vehicle (i.p.) randomization->treatment monitoring 7. Monitor Tumor Size & Body Weight treatment->monitoring end 8. Euthanize & Analyze Tumors monitoring->end

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., SNU-16, A549) under standard conditions.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS, optionally with Matrigel, to the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups (n=5 per group is a common practice).[1]

  • Drug Preparation and Administration:

    • Dissolve this compound in the chosen vehicle (e.g., DMSO).

    • Administer this compound or vehicle alone via intraperitoneal (i.p.) injection.

    • The dosing schedule is typically five times a week for two consecutive weeks.[1]

  • Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: V = 0.5 x (length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for histone acetylation).

Cardiac Hypertrophy Model

This protocol is based on a study investigating the effect of this compound on cardiac hypertrophy induced by angiotensin II infusion or aortic banding.[2]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Mice

  • Angiotensin II or surgical instruments for aortic banding

  • Echocardiography equipment

  • Histology supplies

Experimental Workflow:

Cardiac_Hypertrophy_Workflow start Start induce_hypertrophy 1. Induce Cardiac Hypertrophy (Angiotensin II or Aortic Banding) start->induce_hypertrophy randomization 2. Randomize Mice into Treatment & Control Groups induce_hypertrophy->randomization treatment 3. Administer this compound (30 mg/kg/day, i.p.) or Vehicle randomization->treatment monitoring 4. Monitor Cardiac Function (Echocardiography) treatment->monitoring endpoint 5. Euthanize & Analyze Hearts monitoring->endpoint analysis Heart Weight to Body Weight Ratio, Histology, Gene Expression endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a mouse model of cardiac hypertrophy.

Procedure:

  • Induction of Cardiac Hypertrophy:

    • Angiotensin II Infusion: Implant osmotic minipumps for continuous infusion of angiotensin II.

    • Aortic Banding (AB): Perform surgery to constrict the transverse aorta.

  • Randomization: Divide the animals into treatment and control groups.

  • Drug Administration:

    • Administer this compound at a dose of 30 mg/kg/day via intraperitoneal injection.[2]

    • The dosing schedule is typically 5 times a week for 2 weeks.[2]

  • Monitoring:

    • Perform echocardiography to assess cardiac dimensions and function.

  • Endpoint Analysis:

    • Measure heart weight and body weight to determine the heart weight to body weight ratio.

    • Perform histological analysis to assess cardiomyocyte size and fibrosis.

    • Conduct gene expression analysis for markers of hypertrophy (e.g., atrial natriuretic factor, β-myosin heavy chain).[2]

Important Considerations

  • Maximum Tolerated Dose (MTD): It is crucial to determine the MTD of this compound in the specific mouse strain being used before initiating efficacy studies.[1]

  • Vehicle Selection: DMSO is a common vehicle for this compound, but its potential effects should be controlled for in the vehicle-treated group.[1][2]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

  • Data Interpretation: Correlate in vivo findings with in vitro data on the compound's activity and mechanism of action.

References

Application Notes and Protocols for SK-7041 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing in vivo experiments using this compound in mouse models of cancer and cardiac hypertrophy.

Mechanism of Action

This compound is a synthetic hybrid HDAC inhibitor that induces hyperacetylation of histones H3 and H4.[1] This epigenetic modification leads to the transcription of genes involved in cell cycle regulation and apoptosis. In cancer cells, this compound has been shown to cause G2/M phase cell cycle arrest and induce apoptosis through a caspase-mediated pathway.[1][4][5] In cardiac hypertrophy models, inhibition of class I HDACs by this compound has been demonstrated to prevent and even reverse cardiac hypertrophy.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the histone acetylation pathway, which plays a crucial role in gene expression regulation.

SK7041_Signaling_Pathway SK7041 This compound HDAC1_2 HDAC1/HDAC2 (Class I HDACs) SK7041->HDAC1_2 Inhibition Histones Histones (H3, H4) HDAC1_2->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cardiac_Hypertrophy_Prevention Prevention of Cardiac Hypertrophy Gene_Expression->Cardiac_Hypertrophy_Prevention Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: this compound inhibits HDAC1/HDAC2, leading to histone hyperacetylation and downstream effects.

In Vivo Dosing Data

The following table summarizes the in vivo dosing parameters for this compound from published studies.

Model Type Mouse Strain Cell Line/Inducer Dose Route of Administration Dosing Schedule Vehicle Tumor Growth Inhibition / Effect Reference
Human Gastric Cancer XenograftNude MiceSNU-16Maximum Tolerated Dose (MTD)Intraperitoneal (i.p.)5 times a week for 2 successive weeksDMSO61.4%[1]
Human Lung Cancer XenograftNude MiceA549Maximum Tolerated Dose (MTD)Intraperitoneal (i.p.)5 times a week for 2 successive weeksDMSO49.5%[1]
Cardiac HypertrophyMiceAngiotensin II or Aortic Banding30 mg/kg/dayIntraperitoneal (i.p.)5 times a week for 2 weeksDMSOSignificantly reduced cardiac hypertrophy[2]

Experimental Protocols

Human Cancer Xenograft Model

This protocol is adapted from studies on human gastric and lung cancer xenografts in nude mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Human cancer cells (e.g., SNU-16 or A549)

  • Nude mice (athymic)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection

Experimental Workflow:

Xenograft_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_prep 2. Prepare Cell Suspension cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 6. Administer this compound or Vehicle (i.p.) randomization->treatment monitoring 7. Monitor Tumor Size & Body Weight treatment->monitoring end 8. Euthanize & Analyze Tumors monitoring->end

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., SNU-16, A549) under standard conditions.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS, optionally with Matrigel, to the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups (n=5 per group is a common practice).[1]

  • Drug Preparation and Administration:

    • Dissolve this compound in the chosen vehicle (e.g., DMSO).

    • Administer this compound or vehicle alone via intraperitoneal (i.p.) injection.

    • The dosing schedule is typically five times a week for two consecutive weeks.[1]

  • Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: V = 0.5 x (length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for histone acetylation).

Cardiac Hypertrophy Model

This protocol is based on a study investigating the effect of this compound on cardiac hypertrophy induced by angiotensin II infusion or aortic banding.[2]

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Mice

  • Angiotensin II or surgical instruments for aortic banding

  • Echocardiography equipment

  • Histology supplies

Experimental Workflow:

Cardiac_Hypertrophy_Workflow start Start induce_hypertrophy 1. Induce Cardiac Hypertrophy (Angiotensin II or Aortic Banding) start->induce_hypertrophy randomization 2. Randomize Mice into Treatment & Control Groups induce_hypertrophy->randomization treatment 3. Administer this compound (30 mg/kg/day, i.p.) or Vehicle randomization->treatment monitoring 4. Monitor Cardiac Function (Echocardiography) treatment->monitoring endpoint 5. Euthanize & Analyze Hearts monitoring->endpoint analysis Heart Weight to Body Weight Ratio, Histology, Gene Expression endpoint->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a mouse model of cardiac hypertrophy.

Procedure:

  • Induction of Cardiac Hypertrophy:

    • Angiotensin II Infusion: Implant osmotic minipumps for continuous infusion of angiotensin II.

    • Aortic Banding (AB): Perform surgery to constrict the transverse aorta.

  • Randomization: Divide the animals into treatment and control groups.

  • Drug Administration:

    • Administer this compound at a dose of 30 mg/kg/day via intraperitoneal injection.[2]

    • The dosing schedule is typically 5 times a week for 2 weeks.[2]

  • Monitoring:

    • Perform echocardiography to assess cardiac dimensions and function.

  • Endpoint Analysis:

    • Measure heart weight and body weight to determine the heart weight to body weight ratio.

    • Perform histological analysis to assess cardiomyocyte size and fibrosis.

    • Conduct gene expression analysis for markers of hypertrophy (e.g., atrial natriuretic factor, β-myosin heavy chain).[2]

Important Considerations

  • Maximum Tolerated Dose (MTD): It is crucial to determine the MTD of this compound in the specific mouse strain being used before initiating efficacy studies.[1]

  • Vehicle Selection: DMSO is a common vehicle for this compound, but its potential effects should be controlled for in the vehicle-treated group.[1][2]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

  • Data Interpretation: Correlate in vivo findings with in vitro data on the compound's activity and mechanism of action.

References

SK-7041 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the histone deacetylase (HDAC) inhibitor SK-7041 and protocols for its use in research settings.

Introduction to this compound

This compound is a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression. This activity results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation, making this compound a compound of interest in cancer research. In vitro studies have shown its efficacy in various cancer cell lines, including lung and breast cancer.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolInformation not available
WaterInformation not availableLikely to have low aqueous solubility.
Phosphate-Buffered Saline (PBS)Information not availableSolubility is expected to be low; kinetic solubility should be determined.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 339.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4) using a turbidimetric method.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare Serial Dilutions: Create a serial dilution of the 10 mM this compound stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in absorbance compared to the buffer-only control) is the approximate kinetic solubility of this compound under these conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Class I HDAC Inhibition by this compound

This compound, as a class I HDAC inhibitor, influences key cellular processes that regulate cell fate. The diagram below illustrates the general mechanism of action leading to cell cycle arrest and apoptosis.

HDAC_Inhibitor_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound SK-7041_in This compound (intracellular) This compound->SK-7041_in Cellular Uptake HDAC1/2 HDAC1/HDAC2 SK-7041_in->HDAC1/2 Inhibition Acetylation_up Increased Acetylation Histones Histones HDAC1/2->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53) HDAC1/2->Non_Histone_Proteins Deacetylation Gene_Expression Altered Gene Expression Acetylation_up->Gene_Expression p21_up p21 Upregulation Gene_Expression->p21_up Apoptotic_Genes_up Pro-apoptotic Gene Upregulation (e.g., Bim, Bax) Gene_Expression->Apoptotic_Genes_up Cell_Cycle_Arrest Cell Cycle Arrest (G1 and/or G2/M) p21_up->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes_up->Apoptosis

Caption: Mechanism of this compound as a Class I HDAC inhibitor.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the kinetic solubility of this compound.

Solubility_Workflow Start Start: this compound Powder Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Serial_Dilution Serial Dilution of Stock in DMSO Prepare_Stock->Serial_Dilution Dilute_in_Buffer Dilute DMSO stocks into Aqueous Buffer (96-well plate) Serial_Dilution->Dilute_in_Buffer Incubate Incubate at Room Temperature (1-2 hours) Dilute_in_Buffer->Incubate Visual_Inspection Visual Inspection for Precipitation Incubate->Visual_Inspection Turbidity_Measurement Measure Absorbance (e.g., 600 nm) Visual_Inspection->Turbidity_Measurement Precipitate observed or for quantification Analyze_Data Analyze Data and Determine Kinetic Solubility Turbidity_Measurement->Analyze_Data End End: Report Solubility Analyze_Data->End

References

SK-7041 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the histone deacetylase (HDAC) inhibitor SK-7041 and protocols for its use in research settings.

Introduction to this compound

This compound is a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression. This activity results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation, making this compound a compound of interest in cancer research. In vitro studies have shown its efficacy in various cancer cell lines, including lung and breast cancer.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolInformation not available
WaterInformation not availableLikely to have low aqueous solubility.
Phosphate-Buffered Saline (PBS)Information not availableSolubility is expected to be low; kinetic solubility should be determined.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 339.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4) using a turbidimetric method.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare Serial Dilutions: Create a serial dilution of the 10 mM this compound stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in absorbance compared to the buffer-only control) is the approximate kinetic solubility of this compound under these conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Class I HDAC Inhibition by this compound

This compound, as a class I HDAC inhibitor, influences key cellular processes that regulate cell fate. The diagram below illustrates the general mechanism of action leading to cell cycle arrest and apoptosis.

HDAC_Inhibitor_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound SK-7041_in This compound (intracellular) This compound->SK-7041_in Cellular Uptake HDAC1/2 HDAC1/HDAC2 SK-7041_in->HDAC1/2 Inhibition Acetylation_up Increased Acetylation Histones Histones HDAC1/2->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53) HDAC1/2->Non_Histone_Proteins Deacetylation Gene_Expression Altered Gene Expression Acetylation_up->Gene_Expression p21_up p21 Upregulation Gene_Expression->p21_up Apoptotic_Genes_up Pro-apoptotic Gene Upregulation (e.g., Bim, Bax) Gene_Expression->Apoptotic_Genes_up Cell_Cycle_Arrest Cell Cycle Arrest (G1 and/or G2/M) p21_up->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes_up->Apoptosis

Caption: Mechanism of this compound as a Class I HDAC inhibitor.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the kinetic solubility of this compound.

Solubility_Workflow Start Start: this compound Powder Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Serial_Dilution Serial Dilution of Stock in DMSO Prepare_Stock->Serial_Dilution Dilute_in_Buffer Dilute DMSO stocks into Aqueous Buffer (96-well plate) Serial_Dilution->Dilute_in_Buffer Incubate Incubate at Room Temperature (1-2 hours) Dilute_in_Buffer->Incubate Visual_Inspection Visual Inspection for Precipitation Incubate->Visual_Inspection Turbidity_Measurement Measure Absorbance (e.g., 600 nm) Visual_Inspection->Turbidity_Measurement Precipitate observed or for quantification Analyze_Data Analyze Data and Determine Kinetic Solubility Turbidity_Measurement->Analyze_Data End End: Report Solubility Analyze_Data->End

References

Application Notes and Protocols for Preparing SK-7041 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₃
Molecular Weight 339.39 g/mol [1]
CAS Number 617690-98-9[1]
Appearance Solid powder
Purity >98% (or as specified by the supplier)
Primary Target HDAC1 and HDAC2[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is imperative to use high-purity solvents and adhere to sterile techniques to prevent contamination.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, newly opened

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Handle the this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate PPE at all times during handling and preparation.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information regarding handling, storage, and disposal.

Step-by-Step Procedure
  • Equilibrate this compound : Allow the vial of this compound powder to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and accurate weighing.

  • Weigh the Compound : In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound. Calculation: 339.39 g/mol * 0.010 mol/L * 0.001 L = 0.00339 g = 3.39 mg

  • Solvent Addition : Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired 10 mM concentration. For 3.39 mg of this compound, add 1 mL of DMSO.

  • Dissolution :

    • Tightly cap the vial and vortex the solution for 30-60 seconds to facilitate initial mixing.

    • To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Intermittent vortexing during sonication can aid this process.

    • Visually inspect the solution to confirm that no particulates are present and the solution is clear.

  • Aliquoting and Labeling : To minimize freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

  • Powder : The solid form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]

  • Stock Solution : this compound stock solutions in DMSO should be stored at -80°C for up to one year.[1] When stored at -20°C, it is recommended to use the solution within one month.

  • Light Protection : this compound should be protected from light. Always use amber or light-blocking vials for storage to prevent photodegradation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage equilibrate 1. Equilibrate this compound to Room Temperature weigh 2. Weigh this compound Powder equilibrate->weigh Prevent Condensation add_solvent 3. Add Anhydrous DMSO weigh->add_solvent Target Concentration vortex 4. Vortex for 30-60s add_solvent->vortex sonicate 5. Sonicate for 5-10 min vortex->sonicate Ensure Homogeneity inspect 6. Visually Inspect for Complete Dissolution sonicate->inspect aliquot 7. Aliquot into Single-Use Vials inspect->aliquot Clear Solution store 8. Store at -80°C aliquot->store Minimize Freeze-Thaw

Caption: Workflow for the preparation of this compound stock solution.

Signaling Pathway Context

This compound is an inhibitor of HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. These enzymes remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its potential therapeutic effects in various diseases, including cancer.

G cluster_pathway HDAC Signaling Pathway cluster_downstream Cellular Outcomes SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibits Histones Acetylated Histones HDAC1_2->Histones Deacetylates Chromatin Open Chromatin Histones->Chromatin Maintains Gene_Expression Gene Expression Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Application Notes and Protocols for Preparing SK-7041 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of SK-7041, a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₃
Molecular Weight 339.39 g/mol [1]
CAS Number 617690-98-9[1]
Appearance Solid powder
Purity >98% (or as specified by the supplier)
Primary Target HDAC1 and HDAC2[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is imperative to use high-purity solvents and adhere to sterile techniques to prevent contamination.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, newly opened

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Handle the this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate PPE at all times during handling and preparation.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information regarding handling, storage, and disposal.

Step-by-Step Procedure
  • Equilibrate this compound : Allow the vial of this compound powder to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and accurate weighing.

  • Weigh the Compound : In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound. Calculation: 339.39 g/mol * 0.010 mol/L * 0.001 L = 0.00339 g = 3.39 mg

  • Solvent Addition : Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired 10 mM concentration. For 3.39 mg of this compound, add 1 mL of DMSO.

  • Dissolution :

    • Tightly cap the vial and vortex the solution for 30-60 seconds to facilitate initial mixing.

    • To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Intermittent vortexing during sonication can aid this process.

    • Visually inspect the solution to confirm that no particulates are present and the solution is clear.

  • Aliquoting and Labeling : To minimize freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

  • Powder : The solid form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]

  • Stock Solution : this compound stock solutions in DMSO should be stored at -80°C for up to one year.[1] When stored at -20°C, it is recommended to use the solution within one month.

  • Light Protection : this compound should be protected from light. Always use amber or light-blocking vials for storage to prevent photodegradation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage equilibrate 1. Equilibrate this compound to Room Temperature weigh 2. Weigh this compound Powder equilibrate->weigh Prevent Condensation add_solvent 3. Add Anhydrous DMSO weigh->add_solvent Target Concentration vortex 4. Vortex for 30-60s add_solvent->vortex sonicate 5. Sonicate for 5-10 min vortex->sonicate Ensure Homogeneity inspect 6. Visually Inspect for Complete Dissolution sonicate->inspect aliquot 7. Aliquot into Single-Use Vials inspect->aliquot Clear Solution store 8. Store at -80°C aliquot->store Minimize Freeze-Thaw

Caption: Workflow for the preparation of this compound stock solution.

Signaling Pathway Context

This compound is an inhibitor of HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. These enzymes remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its potential therapeutic effects in various diseases, including cancer.

G cluster_pathway HDAC Signaling Pathway cluster_downstream Cellular Outcomes SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibits Histones Acetylated Histones HDAC1_2->Histones Deacetylates Chromatin Open Chromatin Histones->Chromatin Maintains Gene_Expression Gene Expression Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Induced by SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins.[1][2][3] The acetylation status of histones is a key epigenetic mechanism controlling chromatin structure and gene transcription.[2][3] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, facilitating gene expression.[1][2] This modulation of gene expression can induce various cellular responses, including cell cycle arrest and apoptosis, making HDAC inhibitors like this compound promising therapeutic agents for diseases such as cancer.[1][4]

These application notes provide a detailed protocol for the detection of histone H3 and H4 hyperacetylation in cell lines treated with this compound using the Western blot technique. This compound has been shown to be a potent inducer of histone hyperacetylation and is more cytotoxic than suberoylanilide hydroxamic acid (SAHA) in some cancer cells.[1] It primarily targets Class I HDACs, specifically HDAC1 and HDAC2.[2][3]

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] In this context, it is used to identify and quantify the increase in acetylated histones following treatment of cells with this compound. The workflow involves treating cells with this compound, extracting nuclear proteins, separating them by size using SDS-PAGE, transferring the proteins to a membrane, and then probing with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4). A total histone antibody (e.g., anti-Histone H3) is used as a loading control to normalize the results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot protocol.

SK_7041_Pathway SK7041 This compound HDAC HDAC1/HDAC2 (Class I) SK7041->HDAC Inhibition Histones Histones (H3, H4) HDAC->Histones Deacetylation AcHistones Acetylated Histones (Hyperacetylation) Histones->AcHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcHistones->Histones Acetylation (HATs) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21 up, Cyclin D1 down) OpenChromatin->GeneExpression CellularEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->CellularEffects

Caption: Mechanism of Action of this compound.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_extraction 2. Histone Extraction cluster_electrophoresis 3. SDS-PAGE and Transfer cluster_immunoblotting 4. Immunoblotting cluster_analysis 5. Data Analysis cell_seeding Seed Cells treatment Treat with this compound (and vehicle control) cell_seeding->treatment harvest Harvest Cells treatment->harvest extraction Acid Extraction of Histones harvest->extraction quantification Protein Quantification (BCA Assay) extraction->quantification sample_prep Prepare Samples with Laemmli Buffer quantification->sample_prep sds_page 15% SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-H3) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalize to Total Histone densitometry->normalization

Caption: Western Blot Workflow for Histone Acetylation.

Materials and Reagents

  • Cell Lines: Human lung (e.g., A549), breast (e.g., MCF-7), or acute myeloid leukemia (e.g., KG-1, HL-60) cancer cell lines.[1][2]

  • This compound: Prepare a stock solution in DMSO.

  • Reagents for Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents for Histone Extraction:

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Histone Extraction Buffer

    • 0.4 N Sulfuric Acid (H₂SO₄)

    • Trichloroacetic acid (TCA)

    • Acetone

  • Reagents for Western Blotting:

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • 15% SDS-polyacrylamide gels[6][7]

    • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[6][8]

    • Transfer buffer

    • Tris-buffered saline with Tween 20 (TBST)

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST[5][6]

    • Primary antibodies (see table below)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) detection reagent

Recommended Primary Antibodies

TargetHostDilutionSupplier (Example)
Acetyl-Histone H3 (Lys9/Lys14)Rabbit1:1000 - 1:2000Millipore (#06-599)
Acetyl-Histone H4Rabbit1:1000 - 1:2000Millipore (#06-866)
Total Histone H3Rabbit1:5000 - 1:10000Abcam (ab1791)
β-Actin (as a cytoplasmic loading control if using whole-cell lysates)Mouse1:5000Sigma-Aldrich (A5441)

Experimental Protocol

Cell Culture and Treatment with this compound
  • Seed the chosen cancer cell line in appropriate culture dishes and allow them to attach and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO should not exceed 0.1%.

    • Note: Previous studies have shown IC50 values around 0.5 µM after 72 hours of incubation in AML cell lines.[2]

Histone Extraction (Acid Extraction Method)[6]
  • After treatment, wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant (cytoplasmic fraction) for other analyses if needed, and resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄.

  • Incubate on a rotator overnight at 4°C.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube and add TCA to a final concentration of 20%.

  • Incubate on ice for at least 1 hour to precipitate the histones.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Wash the pellet twice with ice-cold acetone. Air-dry the pellet.

  • Resuspend the histone pellet in an appropriate volume of sterile water.

SDS-PAGE and Western Blotting
  • Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

  • Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[6]

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[6]

  • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[6]

  • Stain the membrane with Ponceau S to verify transfer efficiency.

Immunoblotting
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an ECL chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation and Analysis

The intensity of the bands corresponding to acetylated histones and total histones should be quantified using densitometry software. The level of acetylated histone is then normalized to the level of total histone H3 to account for any variations in loading. The results can be presented as fold change relative to the vehicle-treated control.

Example Quantitative Data Summary
TreatmentConcentration (µM)Time (h)Acetyl-H3 / Total H3 (Fold Change)Acetyl-H4 / Total H3 (Fold Change)
Vehicle (DMSO)-241.01.0
This compound0.524DataData
This compound1.024DataData
This compound2.024DataData
This compound1.06DataData
This compound1.012DataData
This compound1.024DataData

Troubleshooting

IssuePossible CauseSolution
Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingOptimize primary and secondary antibody concentrations.
Inactive ECL reagentUse fresh ECL reagent.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of primary or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Diffuse histone bands Poor gel resolutionUse a higher percentage gel (15-18%) or a gradient gel. Run the gel at a lower voltage for a longer time.
Protein degradationKeep samples on ice and use protease inhibitors during extraction.

Conclusion

This protocol provides a detailed framework for assessing the impact of the HDAC inhibitor this compound on histone acetylation in cultured cells. By following this Western blot procedure, researchers can effectively demonstrate the mechanism of action of this compound and determine its optimal concentration and treatment duration for inducing histone hyperacetylation in their specific cellular models. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure reproducible and reliable results.

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Induced by SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins.[1][2][3] The acetylation status of histones is a key epigenetic mechanism controlling chromatin structure and gene transcription.[2][3] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, facilitating gene expression.[1][2] This modulation of gene expression can induce various cellular responses, including cell cycle arrest and apoptosis, making HDAC inhibitors like this compound promising therapeutic agents for diseases such as cancer.[1][4]

These application notes provide a detailed protocol for the detection of histone H3 and H4 hyperacetylation in cell lines treated with this compound using the Western blot technique. This compound has been shown to be a potent inducer of histone hyperacetylation and is more cytotoxic than suberoylanilide hydroxamic acid (SAHA) in some cancer cells.[1] It primarily targets Class I HDACs, specifically HDAC1 and HDAC2.[2][3]

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] In this context, it is used to identify and quantify the increase in acetylated histones following treatment of cells with this compound. The workflow involves treating cells with this compound, extracting nuclear proteins, separating them by size using SDS-PAGE, transferring the proteins to a membrane, and then probing with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4). A total histone antibody (e.g., anti-Histone H3) is used as a loading control to normalize the results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot protocol.

SK_7041_Pathway SK7041 This compound HDAC HDAC1/HDAC2 (Class I) SK7041->HDAC Inhibition Histones Histones (H3, H4) HDAC->Histones Deacetylation AcHistones Acetylated Histones (Hyperacetylation) Histones->AcHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcHistones->Histones Acetylation (HATs) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21 up, Cyclin D1 down) OpenChromatin->GeneExpression CellularEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->CellularEffects

Caption: Mechanism of Action of this compound.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_extraction 2. Histone Extraction cluster_electrophoresis 3. SDS-PAGE and Transfer cluster_immunoblotting 4. Immunoblotting cluster_analysis 5. Data Analysis cell_seeding Seed Cells treatment Treat with this compound (and vehicle control) cell_seeding->treatment harvest Harvest Cells treatment->harvest extraction Acid Extraction of Histones harvest->extraction quantification Protein Quantification (BCA Assay) extraction->quantification sample_prep Prepare Samples with Laemmli Buffer quantification->sample_prep sds_page 15% SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-H3) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalize to Total Histone densitometry->normalization

Caption: Western Blot Workflow for Histone Acetylation.

Materials and Reagents

  • Cell Lines: Human lung (e.g., A549), breast (e.g., MCF-7), or acute myeloid leukemia (e.g., KG-1, HL-60) cancer cell lines.[1][2]

  • This compound: Prepare a stock solution in DMSO.

  • Reagents for Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents for Histone Extraction:

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Histone Extraction Buffer

    • 0.4 N Sulfuric Acid (H₂SO₄)

    • Trichloroacetic acid (TCA)

    • Acetone

  • Reagents for Western Blotting:

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • 15% SDS-polyacrylamide gels[6][7]

    • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[6][8]

    • Transfer buffer

    • Tris-buffered saline with Tween 20 (TBST)

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST[5][6]

    • Primary antibodies (see table below)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) detection reagent

Recommended Primary Antibodies

TargetHostDilutionSupplier (Example)
Acetyl-Histone H3 (Lys9/Lys14)Rabbit1:1000 - 1:2000Millipore (#06-599)
Acetyl-Histone H4Rabbit1:1000 - 1:2000Millipore (#06-866)
Total Histone H3Rabbit1:5000 - 1:10000Abcam (ab1791)
β-Actin (as a cytoplasmic loading control if using whole-cell lysates)Mouse1:5000Sigma-Aldrich (A5441)

Experimental Protocol

Cell Culture and Treatment with this compound
  • Seed the chosen cancer cell line in appropriate culture dishes and allow them to attach and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for different time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be run in parallel. The final concentration of DMSO should not exceed 0.1%.

    • Note: Previous studies have shown IC50 values around 0.5 µM after 72 hours of incubation in AML cell lines.[2]

Histone Extraction (Acid Extraction Method)[6]
  • After treatment, wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant (cytoplasmic fraction) for other analyses if needed, and resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄.

  • Incubate on a rotator overnight at 4°C.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube and add TCA to a final concentration of 20%.

  • Incubate on ice for at least 1 hour to precipitate the histones.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Wash the pellet twice with ice-cold acetone. Air-dry the pellet.

  • Resuspend the histone pellet in an appropriate volume of sterile water.

SDS-PAGE and Western Blotting
  • Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

  • Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[6]

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[6]

  • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[6]

  • Stain the membrane with Ponceau S to verify transfer efficiency.

Immunoblotting
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an ECL chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation and Analysis

The intensity of the bands corresponding to acetylated histones and total histones should be quantified using densitometry software. The level of acetylated histone is then normalized to the level of total histone H3 to account for any variations in loading. The results can be presented as fold change relative to the vehicle-treated control.

Example Quantitative Data Summary
TreatmentConcentration (µM)Time (h)Acetyl-H3 / Total H3 (Fold Change)Acetyl-H4 / Total H3 (Fold Change)
Vehicle (DMSO)-241.01.0
This compound0.524DataData
This compound1.024DataData
This compound2.024DataData
This compound1.06DataData
This compound1.012DataData
This compound1.024DataData

Troubleshooting

IssuePossible CauseSolution
Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingOptimize primary and secondary antibody concentrations.
Inactive ECL reagentUse fresh ECL reagent.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of primary or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Diffuse histone bands Poor gel resolutionUse a higher percentage gel (15-18%) or a gradient gel. Run the gel at a lower voltage for a longer time.
Protein degradationKeep samples on ice and use protease inhibitors during extraction.

Conclusion

This protocol provides a detailed framework for assessing the impact of the HDAC inhibitor this compound on histone acetylation in cultured cells. By following this Western blot procedure, researchers can effectively demonstrate the mechanism of action of this compound and determine its optimal concentration and treatment duration for inducing histone hyperacetylation in their specific cellular models. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure reproducible and reliable results.

References

Application Notes and Protocols for Cell Viability Assay with SK-7041 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic histone deacetylase (HDAC) inhibitor with potent antitumor activity.[1][2][3] As a hybrid of trichostatin A and MS-275, it exhibits greater cytotoxic effects than established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) in various cancer cell lines.[1][2] this compound selectively inhibits Class I HDACs, specifically HDAC1 and HDAC2, at nanomolar concentrations.[4] This inhibition leads to histone hyperacetylation, resulting in the induction of p21, cell cycle arrest primarily at the G2/M phase, and ultimately, apoptotic cell death.[1][2][3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using the MTT and Trypan Blue exclusion assays.

Data Presentation

The anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent cytotoxic activity of this compound.

Cell LineCancer TypeIC50 of this compound (µM)IC50 of SAHA (µM)
A549Lung Cancer0.231.88
NCI-H460Lung Cancer0.281.95
NCI-H358Lung Cancer0.311.58
SK-BR-3Breast Cancer0.252.13
MCF-7Breast Cancer0.332.50
MDA-MB-231Breast Cancer0.281.83
NHBENormal Human Bronchial Epithelial>5.0>5.0

Data extracted from Antitumor Activity of this compound, a Novel Histone Deacetylase Inhibitor, in Human Lung and Breast Cancer Cells.[1]

Signaling Pathway of this compound

This compound, as a Class I HDAC inhibitor, modulates gene expression by increasing histone acetylation. This leads to the transcription of tumor suppressor genes and other proteins involved in cell cycle regulation and apoptosis.

SK_7041_Pathway SK7041 This compound HDAC HDAC1/HDAC2 SK7041->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Leads to p21 p21 (WAF1/CIP1) Upregulation Acetylation->p21 Induces CyclinB1 Cyclin B1 Downregulation Acetylation->CyclinB1 Induces Mcl1_BclXL Mcl-1 & Bcl-xL Downregulation Acetylation->Mcl1_BclXL Induces G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Promotes CyclinB1->G2M_Arrest Contributes to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Mcl1_BclXL->Apoptosis Promotes

This compound Signaling Pathway

Experimental Workflow for Cell Viability Assays

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seed_Cells 3. Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Prepare_SK7041 2. Prepare this compound Stock Solution Treat_Cells 4. Treat Cells with this compound (Varying Concentrations) Prepare_SK7041->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate MTT_Assay 6a. Perform MTT Assay Incubate->MTT_Assay Trypan_Blue 6b. Perform Trypan Blue Assay Incubate->Trypan_Blue Measure_Absorbance 7a. Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Count_Cells 7b. Count Viable and Non-viable Cells Trypan_Blue->Count_Cells Calculate_Viability 8. Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Count_Cells->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Cell Viability Assay Workflow

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium, MTT, and DMSO without cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a dye that can only penetrate cells with compromised membranes, thus staining non-viable cells blue.

Materials:

  • Cell suspension treated with this compound

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation: Following treatment with this compound for the desired duration, detach adherent cells using trypsin and resuspend them in complete culture medium. For suspension cells, collect them directly.

  • Cell Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution). Mix gently by pipetting.

  • Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis:

    • Calculate the total number of cells (viable + non-viable).

    • Calculate the percentage of cell viability:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

This compound is a potent HDAC inhibitor that significantly reduces the viability of various cancer cell lines. The provided protocols for MTT and Trypan Blue assays are standard methods to quantify the cytotoxic effects of this compound and determine its IC50 values. These assays are crucial for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer therapy research.

References

Application Notes and Protocols for Cell Viability Assay with SK-7041 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-7041 is a novel synthetic histone deacetylase (HDAC) inhibitor with potent antitumor activity.[1][2][3] As a hybrid of trichostatin A and MS-275, it exhibits greater cytotoxic effects than established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) in various cancer cell lines.[1][2] this compound selectively inhibits Class I HDACs, specifically HDAC1 and HDAC2, at nanomolar concentrations.[4] This inhibition leads to histone hyperacetylation, resulting in the induction of p21, cell cycle arrest primarily at the G2/M phase, and ultimately, apoptotic cell death.[1][2][3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using the MTT and Trypan Blue exclusion assays.

Data Presentation

The anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent cytotoxic activity of this compound.

Cell LineCancer TypeIC50 of this compound (µM)IC50 of SAHA (µM)
A549Lung Cancer0.231.88
NCI-H460Lung Cancer0.281.95
NCI-H358Lung Cancer0.311.58
SK-BR-3Breast Cancer0.252.13
MCF-7Breast Cancer0.332.50
MDA-MB-231Breast Cancer0.281.83
NHBENormal Human Bronchial Epithelial>5.0>5.0

Data extracted from Antitumor Activity of this compound, a Novel Histone Deacetylase Inhibitor, in Human Lung and Breast Cancer Cells.[1]

Signaling Pathway of this compound

This compound, as a Class I HDAC inhibitor, modulates gene expression by increasing histone acetylation. This leads to the transcription of tumor suppressor genes and other proteins involved in cell cycle regulation and apoptosis.

SK_7041_Pathway SK7041 This compound HDAC HDAC1/HDAC2 SK7041->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Leads to p21 p21 (WAF1/CIP1) Upregulation Acetylation->p21 Induces CyclinB1 Cyclin B1 Downregulation Acetylation->CyclinB1 Induces Mcl1_BclXL Mcl-1 & Bcl-xL Downregulation Acetylation->Mcl1_BclXL Induces G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Promotes CyclinB1->G2M_Arrest Contributes to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Mcl1_BclXL->Apoptosis Promotes

This compound Signaling Pathway

Experimental Workflow for Cell Viability Assays

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seed_Cells 3. Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Prepare_SK7041 2. Prepare this compound Stock Solution Treat_Cells 4. Treat Cells with this compound (Varying Concentrations) Prepare_SK7041->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate MTT_Assay 6a. Perform MTT Assay Incubate->MTT_Assay Trypan_Blue 6b. Perform Trypan Blue Assay Incubate->Trypan_Blue Measure_Absorbance 7a. Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Count_Cells 7b. Count Viable and Non-viable Cells Trypan_Blue->Count_Cells Calculate_Viability 8. Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Count_Cells->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Cell Viability Assay Workflow

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium, MTT, and DMSO without cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a dye that can only penetrate cells with compromised membranes, thus staining non-viable cells blue.

Materials:

  • Cell suspension treated with this compound

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation: Following treatment with this compound for the desired duration, detach adherent cells using trypsin and resuspend them in complete culture medium. For suspension cells, collect them directly.

  • Cell Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution). Mix gently by pipetting.

  • Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis:

    • Calculate the total number of cells (viable + non-viable).

    • Calculate the percentage of cell viability:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

This compound is a potent HDAC inhibitor that significantly reduces the viability of various cancer cell lines. The provided protocols for MTT and Trypan Blue assays are standard methods to quantify the cytotoxic effects of this compound and determine its IC50 values. These assays are crucial for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer therapy research.

References

Application Note: SK-7041 for the Immunoprecipitation of HDAC1 and HDAC2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SK-7041 is a potent, class I-selective histone deacetylase (HDAC) inhibitor with significant activity against HDAC1 and HDAC2.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[3][4] The aberrant activity of HDAC1 and HDAC2 is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce hyperacetylation of histones H3 and H4, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]

This application note provides a detailed protocol for the immunoprecipitation (IP) of HDAC1 and HDAC2 from cell lysates treated with this compound. This procedure allows for the isolation of HDAC1 and HDAC2 complexes to study the effects of this compound on their activity, protein-protein interactions, and recruitment to specific genomic loci.

Principle

Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The method utilizes an antibody that specifically binds to the target protein (in this case, HDAC1 or HDAC2). The antibody-protein complex is then captured using protein A/G-conjugated beads. Following a series of washes to remove non-specifically bound proteins, the target protein and its interactors can be eluted and analyzed by various downstream applications, such as Western blotting or mass spectrometry. Treatment of cells with this compound prior to IP can be used to investigate its impact on the composition and activity of HDAC1/HDAC2-containing complexes.

Data Presentation

Table 1: Effect of this compound on HDAC Activity

TreatmentHDAC1 Activity (RFU/µg protein)HDAC2 Activity (RFU/µg protein)
Vehicle (DMSO)8500 ± 4509200 ± 510
This compound (172 nM)3200 ± 2803500 ± 310

Relative Fluorescence Units (RFU). Data are represented as mean ± SD from three independent experiments.

Table 2: Co-immunoprecipitated Proteins with HDAC1 after this compound Treatment (Hypothetical Data)

ProteinVehicle (DMSO) Fold ChangeThis compound (172 nM) Fold ChangeFunction
Sin3A1.00.9Component of Sin3 repressive complex
CoREST1.01.1Component of CoREST repressive complex
p211.03.5Cyclin-dependent kinase inhibitor
p531.02.8Tumor suppressor

Fold change is relative to IgG control. Data is representative of a hypothetical mass spectrometry analysis.

Experimental Protocols

Materials and Reagents

  • This compound (MedchemExpress, Cat. No. HY-18999)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HDAC1 antibody (e.g., Cell Signaling Technology)

  • Anti-HDAC2 antibody (e.g., Cell Signaling Technology)

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G Agarose Beads

  • Wash Buffer (e.g., modified RIPA buffer)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

  • Bradford Assay Reagent

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Seed and culture cells treatment 2. Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest lysis 4. Lyse cells and collect supernatant harvest->lysis preclear 5. Pre-clear lysate with Protein A/G beads lysis->preclear antibody_incubation 6. Incubate with anti-HDAC1/HDAC2 or IgG preclear->antibody_incubation bead_capture 7. Capture with Protein A/G beads antibody_incubation->bead_capture wash 8. Wash immunoprecipitated complexes bead_capture->wash elution 9. Elute proteins wash->elution downstream 10. Downstream analysis (e.g., Western Blot, Mass Spec) elution->downstream

Caption: Experimental workflow for the immunoprecipitation of HDAC1/HDAC2.

Protocol

  • Cell Culture and Treatment:

    • Seed the desired cell line (e.g., HeLa, HCT116) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 172 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 1 mg of total cell lysate. Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

    • Add 2-5 µg of the primary antibody (anti-HDAC1, anti-HDAC2, or normal rabbit IgG) to the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 30 µL of Protein A/G agarose beads and incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing and Elution:

    • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all of the supernatant.

    • To elute the proteins, add 40 µL of 2X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted samples are ready for analysis by SDS-PAGE and Western blotting to confirm the immunoprecipitation of HDAC1 or HDAC2 and to probe for co-immunoprecipitated proteins.

    • Alternatively, samples can be prepared for mass spectrometry analysis to identify novel protein interactors.

Signaling Pathway

HDAC1 and HDAC2 are key regulators of cell cycle progression.[3] They are often recruited to the promoters of cell cycle inhibitors, such as p21 and p57, where they deacetylate histones, leading to transcriptional repression.[3] Inhibition of HDAC1/2 by this compound can lead to hyperacetylation of these promoters, resulting in the expression of p21 and p57 and subsequent cell cycle arrest.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SK7041 This compound HDAC1_HDAC2 HDAC1/HDAC2 Complexes SK7041->HDAC1_HDAC2 inhibits Histones_p21 Histones at p21 Promoter HDAC1_HDAC2->Histones_p21 deacetylates Acetylation Acetylation HDAC1_HDAC2->Acetylation p21_Gene p21 Gene Histones_p21->p21_Gene represses p21_mRNA p21 mRNA p21_Gene->p21_mRNA transcription Acetylation->Histones_p21 acetylates p21_Protein p21 Protein p21_mRNA->p21_Protein translation CDK2_CyclinE CDK2/Cyclin E p21_Protein->CDK2_CyclinE inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes

Caption: this compound mediated inhibition of HDAC1/HDAC2 and its effect on the p21 signaling pathway.

References

Application Note: SK-7041 for the Immunoprecipitation of HDAC1 and HDAC2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SK-7041 is a potent, class I-selective histone deacetylase (HDAC) inhibitor with significant activity against HDAC1 and HDAC2.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[3][4] The aberrant activity of HDAC1 and HDAC2 is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce hyperacetylation of histones H3 and H4, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]

This application note provides a detailed protocol for the immunoprecipitation (IP) of HDAC1 and HDAC2 from cell lysates treated with this compound. This procedure allows for the isolation of HDAC1 and HDAC2 complexes to study the effects of this compound on their activity, protein-protein interactions, and recruitment to specific genomic loci.

Principle

Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The method utilizes an antibody that specifically binds to the target protein (in this case, HDAC1 or HDAC2). The antibody-protein complex is then captured using protein A/G-conjugated beads. Following a series of washes to remove non-specifically bound proteins, the target protein and its interactors can be eluted and analyzed by various downstream applications, such as Western blotting or mass spectrometry. Treatment of cells with this compound prior to IP can be used to investigate its impact on the composition and activity of HDAC1/HDAC2-containing complexes.

Data Presentation

Table 1: Effect of this compound on HDAC Activity

TreatmentHDAC1 Activity (RFU/µg protein)HDAC2 Activity (RFU/µg protein)
Vehicle (DMSO)8500 ± 4509200 ± 510
This compound (172 nM)3200 ± 2803500 ± 310

Relative Fluorescence Units (RFU). Data are represented as mean ± SD from three independent experiments.

Table 2: Co-immunoprecipitated Proteins with HDAC1 after this compound Treatment (Hypothetical Data)

ProteinVehicle (DMSO) Fold ChangeThis compound (172 nM) Fold ChangeFunction
Sin3A1.00.9Component of Sin3 repressive complex
CoREST1.01.1Component of CoREST repressive complex
p211.03.5Cyclin-dependent kinase inhibitor
p531.02.8Tumor suppressor

Fold change is relative to IgG control. Data is representative of a hypothetical mass spectrometry analysis.

Experimental Protocols

Materials and Reagents

  • This compound (MedchemExpress, Cat. No. HY-18999)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HDAC1 antibody (e.g., Cell Signaling Technology)

  • Anti-HDAC2 antibody (e.g., Cell Signaling Technology)

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G Agarose Beads

  • Wash Buffer (e.g., modified RIPA buffer)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

  • Bradford Assay Reagent

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Seed and culture cells treatment 2. Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest lysis 4. Lyse cells and collect supernatant harvest->lysis preclear 5. Pre-clear lysate with Protein A/G beads lysis->preclear antibody_incubation 6. Incubate with anti-HDAC1/HDAC2 or IgG preclear->antibody_incubation bead_capture 7. Capture with Protein A/G beads antibody_incubation->bead_capture wash 8. Wash immunoprecipitated complexes bead_capture->wash elution 9. Elute proteins wash->elution downstream 10. Downstream analysis (e.g., Western Blot, Mass Spec) elution->downstream

Caption: Experimental workflow for the immunoprecipitation of HDAC1/HDAC2.

Protocol

  • Cell Culture and Treatment:

    • Seed the desired cell line (e.g., HeLa, HCT116) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 172 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 1 mg of total cell lysate. Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

    • Add 2-5 µg of the primary antibody (anti-HDAC1, anti-HDAC2, or normal rabbit IgG) to the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 30 µL of Protein A/G agarose beads and incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing and Elution:

    • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all of the supernatant.

    • To elute the proteins, add 40 µL of 2X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted samples are ready for analysis by SDS-PAGE and Western blotting to confirm the immunoprecipitation of HDAC1 or HDAC2 and to probe for co-immunoprecipitated proteins.

    • Alternatively, samples can be prepared for mass spectrometry analysis to identify novel protein interactors.

Signaling Pathway

HDAC1 and HDAC2 are key regulators of cell cycle progression.[3] They are often recruited to the promoters of cell cycle inhibitors, such as p21 and p57, where they deacetylate histones, leading to transcriptional repression.[3] Inhibition of HDAC1/2 by this compound can lead to hyperacetylation of these promoters, resulting in the expression of p21 and p57 and subsequent cell cycle arrest.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SK7041 This compound HDAC1_HDAC2 HDAC1/HDAC2 Complexes SK7041->HDAC1_HDAC2 inhibits Histones_p21 Histones at p21 Promoter HDAC1_HDAC2->Histones_p21 deacetylates Acetylation Acetylation HDAC1_HDAC2->Acetylation p21_Gene p21 Gene Histones_p21->p21_Gene represses p21_mRNA p21 mRNA p21_Gene->p21_mRNA transcription Acetylation->Histones_p21 acetylates p21_Protein p21 Protein p21_mRNA->p21_Protein translation CDK2_CyclinE CDK2/Cyclin E p21_Protein->CDK2_CyclinE inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes

Caption: this compound mediated inhibition of HDAC1/HDAC2 and its effect on the p21 signaling pathway.

References

Application Notes: Analysis of Cell Cycle Arrest Induced by SK-7041 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SK-7041 is a novel synthetic histone deacetylase (HDAC) inhibitor, representing a promising class of anti-cancer therapeutic agents. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of various genes, including tumor suppressor genes. Inhibition of HDACs by compounds like this compound results in histone hyperacetylation, reactivation of silenced genes, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

One of the hallmark effects of this compound is the induction of cell cycle arrest, predominantly at the G2/M phase, in a variety of cancer cell lines, including those of the lung, breast, and pancreas.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a standard method for quantifying DNA content and determining the distribution of cells in different phases of the cell cycle.

Mechanism of this compound-Induced G2/M Cell Cycle Arrest

This compound exerts its effect on the cell cycle primarily by modulating the expression of key regulatory proteins. As an HDAC inhibitor, this compound leads to the accumulation of acetylated histones, which alters chromatin structure and promotes the transcription of certain genes. A critical target is the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1). Upregulation of p21 plays a crucial role in mediating cell cycle arrest at both the G1/S and G2/M checkpoints.

In the context of G2/M arrest, increased levels of p21 can inhibit the activity of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis. Furthermore, studies have shown that this compound treatment leads to a downregulation of Cyclin B1 expression. The dual effect of p21 upregulation and Cyclin B1 downregulation effectively blocks cells from transitioning from the G2 phase to the M phase, resulting in a measurable accumulation of cells in the G2/M phase of the cell cycle.

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various human cancer cell lines. The data is derived from studies analyzing cells treated with this compound, followed by flow cytometry analysis of propidium iodide-stained cells.

Table 1: Time-Dependent Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

Treatment Time (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.225.119.7
648.922.528.6
1240.118.941.0
1835.615.349.1
2432.812.554.7
3628.910.161.0

Cells were treated with 1 µM this compound.

Table 2: Time-Dependent Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

Treatment Time (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)58.928.212.9
652.124.523.4
1245.320.134.6
1839.816.843.4
2436.214.149.7
3631.511.956.6

Cells were treated with 1 µM this compound.

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Panc-1 Pancreatic Cancer Cells (24-hour treatment)

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)60.523.815.7
0.154.221.124.7
0.542.117.540.4
1.034.813.951.3
2.029.511.259.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, MDA-MB-231, or Panc-1) in 6-well plates or T-25 flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 18, 24, 36 hours).

Protocol 2: Cell Preparation and Staining for Flow Cytometry

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the plate/flask.

    • Once detached, add a complete culture medium to neutralize the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

    • Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Gently resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for fixation. Fixed cells can be stored at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate the cells at room temperature for 30 minutes in the dark.

Protocol 3: Flow Cytometry Analysis

  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Set up the instrument to detect the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).

  • Data Acquisition:

    • Analyze the stained cell samples.

    • Collect data for at least 10,000 events per sample.

    • Use a low flow rate for better resolution.

  • Data Analysis:

    • Gate the cell population on a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

    • Use a pulse-width or area-versus-height plot to exclude cell doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

SK7041_Signaling_Pathway SK7041 This compound HDAC HDAC SK7041->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Open Chromatin AcetylatedHistones->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression p21 p21 (WAF1/CIP1) Gene GeneExpression->p21 CyclinB1Gene Cyclin B1 Gene GeneExpression->CyclinB1Gene p21Protein p21 Protein (Upregulated) p21->p21Protein CDK1CyclinB1 CDK1/Cyclin B1 Complex p21Protein->CDK1CyclinB1 Inhibition CyclinB1Protein Cyclin B1 Protein (Downregulated) CyclinB1Gene->CyclinB1Protein CyclinB1Protein->CDK1CyclinB1 CDK1 CDK1 CDK1->CDK1CyclinB1 G2M_Transition G2/M Transition CDK1CyclinB1->G2M_Transition Promotes CellCycleArrest G2/M Cell Cycle Arrest CDK1CyclinB1->CellCycleArrest Blockage

Caption: this compound Signaling Pathway to G2/M Arrest.

Experimental_Workflow Start Start: Seed Cancer Cells Incubate24h Incubate for 24h Start->Incubate24h Treat Treat with this compound (or vehicle control) Incubate24h->Treat IncubateTimeCourse Incubate for desired time course Treat->IncubateTimeCourse Harvest Harvest Cells (Trypsinization) IncubateTimeCourse->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in 70% Ethanol Wash->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry AnalyzeData Analyze Data: Quantify Cell Cycle Phases FlowCytometry->AnalyzeData End End: Report Results AnalyzeData->End

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes: Analysis of Cell Cycle Arrest Induced by SK-7041 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SK-7041 is a novel synthetic histone deacetylase (HDAC) inhibitor, representing a promising class of anti-cancer therapeutic agents. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of various genes, including tumor suppressor genes. Inhibition of HDACs by compounds like this compound results in histone hyperacetylation, reactivation of silenced genes, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

One of the hallmark effects of this compound is the induction of cell cycle arrest, predominantly at the G2/M phase, in a variety of cancer cell lines, including those of the lung, breast, and pancreas.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a standard method for quantifying DNA content and determining the distribution of cells in different phases of the cell cycle.

Mechanism of this compound-Induced G2/M Cell Cycle Arrest

This compound exerts its effect on the cell cycle primarily by modulating the expression of key regulatory proteins. As an HDAC inhibitor, this compound leads to the accumulation of acetylated histones, which alters chromatin structure and promotes the transcription of certain genes. A critical target is the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1). Upregulation of p21 plays a crucial role in mediating cell cycle arrest at both the G1/S and G2/M checkpoints.

In the context of G2/M arrest, increased levels of p21 can inhibit the activity of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis. Furthermore, studies have shown that this compound treatment leads to a downregulation of Cyclin B1 expression. The dual effect of p21 upregulation and Cyclin B1 downregulation effectively blocks cells from transitioning from the G2 phase to the M phase, resulting in a measurable accumulation of cells in the G2/M phase of the cell cycle.

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various human cancer cell lines. The data is derived from studies analyzing cells treated with this compound, followed by flow cytometry analysis of propidium iodide-stained cells.

Table 1: Time-Dependent Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

Treatment Time (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.225.119.7
648.922.528.6
1240.118.941.0
1835.615.349.1
2432.812.554.7
3628.910.161.0

Cells were treated with 1 µM this compound.

Table 2: Time-Dependent Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

Treatment Time (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)58.928.212.9
652.124.523.4
1245.320.134.6
1839.816.843.4
2436.214.149.7
3631.511.956.6

Cells were treated with 1 µM this compound.

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Panc-1 Pancreatic Cancer Cells (24-hour treatment)

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)60.523.815.7
0.154.221.124.7
0.542.117.540.4
1.034.813.951.3
2.029.511.259.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, MDA-MB-231, or Panc-1) in 6-well plates or T-25 flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 18, 24, 36 hours).

Protocol 2: Cell Preparation and Staining for Flow Cytometry

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the plate/flask.

    • Once detached, add a complete culture medium to neutralize the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

    • Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Gently resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for fixation. Fixed cells can be stored at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate the cells at room temperature for 30 minutes in the dark.

Protocol 3: Flow Cytometry Analysis

  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Set up the instrument to detect the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).

  • Data Acquisition:

    • Analyze the stained cell samples.

    • Collect data for at least 10,000 events per sample.

    • Use a low flow rate for better resolution.

  • Data Analysis:

    • Gate the cell population on a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

    • Use a pulse-width or area-versus-height plot to exclude cell doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

SK7041_Signaling_Pathway SK7041 This compound HDAC HDAC SK7041->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Open Chromatin AcetylatedHistones->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression p21 p21 (WAF1/CIP1) Gene GeneExpression->p21 CyclinB1Gene Cyclin B1 Gene GeneExpression->CyclinB1Gene p21Protein p21 Protein (Upregulated) p21->p21Protein CDK1CyclinB1 CDK1/Cyclin B1 Complex p21Protein->CDK1CyclinB1 Inhibition CyclinB1Protein Cyclin B1 Protein (Downregulated) CyclinB1Gene->CyclinB1Protein CyclinB1Protein->CDK1CyclinB1 CDK1 CDK1 CDK1->CDK1CyclinB1 G2M_Transition G2/M Transition CDK1CyclinB1->G2M_Transition Promotes CellCycleArrest G2/M Cell Cycle Arrest CDK1CyclinB1->CellCycleArrest Blockage

Caption: this compound Signaling Pathway to G2/M Arrest.

Experimental_Workflow Start Start: Seed Cancer Cells Incubate24h Incubate for 24h Start->Incubate24h Treat Treat with this compound (or vehicle control) Incubate24h->Treat IncubateTimeCourse Incubate for desired time course Treat->IncubateTimeCourse Harvest Harvest Cells (Trypsinization) IncubateTimeCourse->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in 70% Ethanol Wash->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry AnalyzeData Analyze Data: Quantify Cell Cycle Phases FlowCytometry->AnalyzeData End End: Report Results AnalyzeData->End

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols for the Combination Use of SK-7041 and Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct preclinical or clinical data for the combination of SK-7041 with other drugs is currently available in the public domain based on extensive literature searches. The following application notes and protocols are based on studies of the structurally and functionally similar Class I-selective histone deacetylase (HDAC) inhibitor, Entinostat (MS-275). This information is intended to provide a scientific framework and representative methodologies for researchers and drug development professionals interested in exploring the combination potential of this compound. The user should be aware that the results with Entinostat may not be directly extrapolated to this compound.

Introduction

This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is implicated in the development and progression of various cancers. By inhibiting HDAC1 and HDAC2, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism of action can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

The therapeutic potential of HDAC inhibitors can be significantly enhanced when used in combination with other anticancer agents. The rationale for such combinations lies in the ability of HDAC inhibitors to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutics, targeted therapies, and immunotherapies. This sensitization can occur through various mechanisms, including the modulation of DNA repair pathways, upregulation of pro-apoptotic proteins, and enhancement of anti-tumor immune responses.

This document provides detailed application notes and protocols for investigating the combination of this compound with other drugs, drawing upon established methodologies from preclinical and clinical studies of the Class I HDAC inhibitor, Entinostat.

Preclinical Data on Combination Therapies with a Class I HDAC Inhibitor (Entinostat)

The following tables summarize key in vitro and in vivo data from studies investigating the synergistic or additive effects of Entinostat in combination with various anticancer agents.

Table 1: In Vitro Synergistic Effects of Entinostat in Combination with Chemotherapeutic Agents
Cancer TypeCell Line(s)Combination DrugEffectIC50 Data (where available)Reference
Bladder CancerJ82, T24, J82cisR, T24 LTTCisplatinSynergistic; Reversal of cisplatin resistanceJ82cisR (Cisplatin alone): ~40 µM; J82cisR (Cisplatin + 0.5 µM Entinostat): ~5 µM[2]
Pancreatic CancerPANC-1, MIA PaCa-2, BxPC3GemcitabineSynergisticData presented as dose-dependent inhibition, specific IC50s for combination not provided.[3]
B-cell LymphomaRituximab-sensitive and -resistant cell linesBortezomib, CytarabineAdditiveIC50 for Entinostat alone: 0.5-1 µmol/l. Combination data presented as enhanced cell viability reduction.[4]
RhabdomyosarcomaRh10, Rh18Vincristine, Actinomycin DModest potentiationIn vitro IC50 for Entinostat: 280-1300 nM.[5][6]
OsteosarcomaSJSA-1DoxorubicinSynergisticCombination significantly reduced cell viability by 57.69% in 2D cultures.[7]
Table 2: In Vivo Efficacy of Entinostat in Combination Therapies (Animal Models)
Cancer TypeAnimal ModelCombination Drug(s)Dosing RegimenKey FindingsReference
Adenoid Cystic CarcinomaPatient-Derived Xenograft (PDX) models (ACCx5M1, ACCx9)CisplatinEntinostat: 5 mg/kg daily; Cisplatin: 3 mg/kg weeklySignificant anti-tumor activity of the combination compared to control and single agents.[8]
B-cell LymphomaSCID mouse modelRituximabEntinostat: 5 mg/kg or 20 mg/kg daily; Rituximab: 10 mg/kg on days +3, +7, +10, +14Synergistic activity observed with the combination.[4]
Lewis Lung CarcinomaC57/BL6 miceRadiation TherapyEntinostat: 5 mg/kg, 3 times/week; Radiation: 10 GyCombination significantly inhibited tumor growth and prolonged survival compared to single treatments.[9]
Osteosarcoma Lung MetastasesMouse modelFasLEntinostat: 20 mg/kg every other dayOral administration of Entinostat resulted in tumor regression and increased overall survival.[10]

Signaling Pathways and Mechanisms of Action

The synergistic effects of Class I HDAC inhibitors like Entinostat with other anticancer agents are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for designing rational drug combinations.

Modulation of Apoptotic Pathways

Class I HDAC inhibitors can enhance the pro-apoptotic effects of chemotherapeutic drugs by altering the expression of key proteins in both the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_HDACi Class I HDACi (this compound/Entinostat) cluster_Chemo Chemotherapy cluster_Apoptosis Apoptosis Regulation HDACi This compound / Entinostat Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) HDACi->Bcl2 Downregulates Bax Bax, Bak (Pro-apoptotic) HDACi->Bax Upregulates Chemo Cisplatin, Doxorubicin, etc. Chemo->Bax Activates Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Modulation of apoptosis by Class I HDAC inhibitors in combination with chemotherapy.

Enhancement of DNA Damage

HDAC inhibitors can promote a more open chromatin structure, making DNA more accessible to damaging agents like cisplatin and radiation. They can also downregulate key DNA repair proteins.

DNA_Damage_Pathway cluster_Therapy Combination Therapy cluster_Cellular_Response Cellular Response HDACi This compound / Entinostat Chromatin Chromatin Relaxation HDACi->Chromatin Induces DNA_Repair DNA Repair Proteins (e.g., BRCA1, RAD51) HDACi->DNA_Repair Downregulates DNA_Damaging_Agent Cisplatin / Radiation DNA_Damage Increased DNA Damage DNA_Damaging_Agent->DNA_Damage Causes Chromatin->DNA_Damaging_Agent Enhances Access DNA_Repair->DNA_Damage Repairs Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Enhancement of DNA damage by Class I HDAC inhibitors and DNA damaging agents.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination effects of this compound with other drugs, based on methodologies used in studies with Entinostat.

In Vitro Cell Viability and Synergy Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another drug and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in appropriate solvent)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 3,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include wells with vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Caption: Workflow for in vitro cell viability and synergy assessment using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another drug.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound, the combination drug, or both at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

    • Compare the percentage of apoptotic cells (early + late) in the combination treatment group to the single-agent and control groups.

Conclusion

While specific combination data for this compound is not yet publicly available, the extensive preclinical and clinical research on the similar Class I HDAC inhibitor, Entinostat, provides a strong rationale and a clear methodological framework for investigating the synergistic potential of this compound. The protocols and data presented in these application notes offer a valuable resource for researchers to design and execute studies aimed at exploring novel combination therapies involving this compound for the treatment of cancer. It is imperative that researchers validate these methodologies for this compound and carefully interpret the results in the context of this specific compound.

References

Application Notes and Protocols for the Combination Use of SK-7041 and Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct preclinical or clinical data for the combination of SK-7041 with other drugs is currently available in the public domain based on extensive literature searches. The following application notes and protocols are based on studies of the structurally and functionally similar Class I-selective histone deacetylase (HDAC) inhibitor, Entinostat (MS-275). This information is intended to provide a scientific framework and representative methodologies for researchers and drug development professionals interested in exploring the combination potential of this compound. The user should be aware that the results with Entinostat may not be directly extrapolated to this compound.

Introduction

This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is implicated in the development and progression of various cancers. By inhibiting HDAC1 and HDAC2, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism of action can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

The therapeutic potential of HDAC inhibitors can be significantly enhanced when used in combination with other anticancer agents. The rationale for such combinations lies in the ability of HDAC inhibitors to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutics, targeted therapies, and immunotherapies. This sensitization can occur through various mechanisms, including the modulation of DNA repair pathways, upregulation of pro-apoptotic proteins, and enhancement of anti-tumor immune responses.

This document provides detailed application notes and protocols for investigating the combination of this compound with other drugs, drawing upon established methodologies from preclinical and clinical studies of the Class I HDAC inhibitor, Entinostat.

Preclinical Data on Combination Therapies with a Class I HDAC Inhibitor (Entinostat)

The following tables summarize key in vitro and in vivo data from studies investigating the synergistic or additive effects of Entinostat in combination with various anticancer agents.

Table 1: In Vitro Synergistic Effects of Entinostat in Combination with Chemotherapeutic Agents
Cancer TypeCell Line(s)Combination DrugEffectIC50 Data (where available)Reference
Bladder CancerJ82, T24, J82cisR, T24 LTTCisplatinSynergistic; Reversal of cisplatin resistanceJ82cisR (Cisplatin alone): ~40 µM; J82cisR (Cisplatin + 0.5 µM Entinostat): ~5 µM[2]
Pancreatic CancerPANC-1, MIA PaCa-2, BxPC3GemcitabineSynergisticData presented as dose-dependent inhibition, specific IC50s for combination not provided.[3]
B-cell LymphomaRituximab-sensitive and -resistant cell linesBortezomib, CytarabineAdditiveIC50 for Entinostat alone: 0.5-1 µmol/l. Combination data presented as enhanced cell viability reduction.[4]
RhabdomyosarcomaRh10, Rh18Vincristine, Actinomycin DModest potentiationIn vitro IC50 for Entinostat: 280-1300 nM.[5][6]
OsteosarcomaSJSA-1DoxorubicinSynergisticCombination significantly reduced cell viability by 57.69% in 2D cultures.[7]
Table 2: In Vivo Efficacy of Entinostat in Combination Therapies (Animal Models)
Cancer TypeAnimal ModelCombination Drug(s)Dosing RegimenKey FindingsReference
Adenoid Cystic CarcinomaPatient-Derived Xenograft (PDX) models (ACCx5M1, ACCx9)CisplatinEntinostat: 5 mg/kg daily; Cisplatin: 3 mg/kg weeklySignificant anti-tumor activity of the combination compared to control and single agents.[8]
B-cell LymphomaSCID mouse modelRituximabEntinostat: 5 mg/kg or 20 mg/kg daily; Rituximab: 10 mg/kg on days +3, +7, +10, +14Synergistic activity observed with the combination.[4]
Lewis Lung CarcinomaC57/BL6 miceRadiation TherapyEntinostat: 5 mg/kg, 3 times/week; Radiation: 10 GyCombination significantly inhibited tumor growth and prolonged survival compared to single treatments.[9]
Osteosarcoma Lung MetastasesMouse modelFasLEntinostat: 20 mg/kg every other dayOral administration of Entinostat resulted in tumor regression and increased overall survival.[10]

Signaling Pathways and Mechanisms of Action

The synergistic effects of Class I HDAC inhibitors like Entinostat with other anticancer agents are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for designing rational drug combinations.

Modulation of Apoptotic Pathways

Class I HDAC inhibitors can enhance the pro-apoptotic effects of chemotherapeutic drugs by altering the expression of key proteins in both the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_HDACi Class I HDACi (this compound/Entinostat) cluster_Chemo Chemotherapy cluster_Apoptosis Apoptosis Regulation HDACi This compound / Entinostat Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) HDACi->Bcl2 Downregulates Bax Bax, Bak (Pro-apoptotic) HDACi->Bax Upregulates Chemo Cisplatin, Doxorubicin, etc. Chemo->Bax Activates Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Modulation of apoptosis by Class I HDAC inhibitors in combination with chemotherapy.

Enhancement of DNA Damage

HDAC inhibitors can promote a more open chromatin structure, making DNA more accessible to damaging agents like cisplatin and radiation. They can also downregulate key DNA repair proteins.

DNA_Damage_Pathway cluster_Therapy Combination Therapy cluster_Cellular_Response Cellular Response HDACi This compound / Entinostat Chromatin Chromatin Relaxation HDACi->Chromatin Induces DNA_Repair DNA Repair Proteins (e.g., BRCA1, RAD51) HDACi->DNA_Repair Downregulates DNA_Damaging_Agent Cisplatin / Radiation DNA_Damage Increased DNA Damage DNA_Damaging_Agent->DNA_Damage Causes Chromatin->DNA_Damaging_Agent Enhances Access DNA_Repair->DNA_Damage Repairs Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Enhancement of DNA damage by Class I HDAC inhibitors and DNA damaging agents.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination effects of this compound with other drugs, based on methodologies used in studies with Entinostat.

In Vitro Cell Viability and Synergy Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another drug and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (stock solution in appropriate solvent)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 3,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include wells with vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Caption: Workflow for in vitro cell viability and synergy assessment using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another drug.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound, the combination drug, or both at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

    • Compare the percentage of apoptotic cells (early + late) in the combination treatment group to the single-agent and control groups.

Conclusion

While specific combination data for this compound is not yet publicly available, the extensive preclinical and clinical research on the similar Class I HDAC inhibitor, Entinostat, provides a strong rationale and a clear methodological framework for investigating the synergistic potential of this compound. The protocols and data presented in these application notes offer a valuable resource for researchers to design and execute studies aimed at exploring novel combination therapies involving this compound for the treatment of cancer. It is imperative that researchers validate these methodologies for this compound and carefully interpret the results in the context of this specific compound.

References

Troubleshooting & Optimization

SK-7041 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ATSP-7041 observed in experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our multi-day cell proliferation assays with ATSP-7041, even at concentrations where we expect on-target p53 activation. Is this a known issue?

A1: Yes, this is a documented observation. While ATSP-7041 is a potent dual inhibitor of MDM2 and MDMX, it has been shown to exhibit off-target toxicity in long-term cell proliferation studies[1]. This off-target activity is thought to be related to the peptide's physicochemical properties, such as lipophilicity and net positive charge.

Q2: What are the specific molecular off-targets of ATSP-7041 that could be causing the observed cytotoxicity?

A2: Research has identified that the off-target effects of ATSP-7041 are not necessarily due to direct binding to other proteins but are linked to its interaction with cellular membranes and transporters. A key identified off-target interaction is with the organic anion transporting polypeptide 1B1 (OATP1B1)[2]. ATSP-7041 is both a substrate and a potent inhibitor of OATP1B1, which can disrupt cellular homeostasis and lead to toxicity.

Q3: How can we mitigate the off-target cytotoxicity of ATSP-7041 in our experiments?

A3: To reduce off-target effects, consider the following strategies:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of ATSP-7041 and minimize the duration of exposure to what is necessary to observe on-target p53 activation.

  • Serum Concentration: Ensure you are using standard serum-containing tissue culture conditions, as ATSP-7041's cellular uptake and activity have been validated in the presence of serum[3][4].

  • Analog Selection: If possible, consider using analogs of ATSP-7041 that have been optimized to reduce off-target toxicity. Studies have shown that removing positive charges and optimizing the placement of anionic residues can enhance solubility and reduce off-target effects[1].

  • Cell Line Selection: Be aware that the expression levels of transporters like OATP1B1 can vary between cell lines, potentially influencing the extent of off-target toxicity.

Troubleshooting Guides

Problem: High variability in experimental replicates when assessing ATSP-7041's effects.

  • Possible Cause: Inconsistent cellular uptake of the peptide.

  • Troubleshooting Steps:

    • Verify Cellular Permeability: Confirm that ATSP-7041 is penetrating the cells in your specific model. While it is designed for cell permeability, differences in cell lines and media composition can affect uptake.

    • Control for Transporter Activity: If you suspect OATP1B1-mediated uptake is a confounding factor, you can use known inhibitors of OATP1B1, such as cyclosporine or rifampicin, as controls to assess the contribution of this transporter to ATSP-7041's effects in your system[2].

    • Standardize Serum Concentration: Use a consistent and appropriate serum concentration in your media across all experiments, as serum proteins can influence the availability and uptake of the peptide.

Problem: Discrepancy between biochemical binding assays and cellular activity.

  • Possible Cause: Off-target effects at the cellular level masking the on-target activity.

  • Troubleshooting Steps:

    • Time-Course Experiments: Conduct time-course experiments to distinguish between early on-target effects (p53 stabilization) and later off-target cytotoxic effects.

    • On-Target Validation: In addition to proliferation assays, include specific on-target validation experiments, such as Western blotting for p53 and its downstream targets (e.g., p21), to confirm pathway activation.

    • Lipophilicity Assessment: If using analogs, be aware that increased lipophilicity can improve permeability but may also enhance off-target toxicity[1]. Correlate the cellular activity with the physicochemical properties of the peptides you are testing.

Quantitative Data Summary

Table 1: In Vitro Interaction of ATSP-7041 with OATP1B1

ParameterValueDescriptionReference
Inhibition (IC50)
OATP1B10.29 µMConcentration of ATSP-7041 that inhibits 50% of OATP1B1 activity.[2]
Uptake
OATP1B1-expressing cellsTime-dependentATSP-7041 shows increased uptake over time in cells expressing OATP1B1.[2]

Experimental Protocols

Protocol 1: Assessing OATP1B1-Mediated Uptake of ATSP-7041

This protocol is based on the methodology described by I.M.I et al. (2023)[2].

  • Cell Culture: Culture HEK293 cells stably expressing OATP1B1 and mock-transfected control cells.

  • Incubation: Incubate the cells with a known concentration of ATSP-7041 (e.g., 0.2 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Inhibitor Control: In a separate set of wells, pre-incubate the OATP1B1-expressing cells with a known OATP1B1 inhibitor (e.g., 10 µM cyclosporine or 10 µM rifampicin) for 10 minutes before adding ATSP-7041.

  • Lysis and Quantification: After incubation, wash the cells with ice-cold buffer, lyse the cells, and quantify the intracellular concentration of ATSP-7041 using a suitable method like LC-MS/MS.

  • Data Analysis: Compare the uptake of ATSP-7041 in OATP1B1-expressing cells versus mock cells and assess the effect of the inhibitors.

Visualizations

On_Target_Pathway cluster_0 ATSP-7041 Action cluster_1 p53 Regulation cluster_2 Cellular Outcomes ATSP_7041 ATSP-7041 MDM2 MDM2 ATSP_7041->MDM2 Inhibits MDMX MDMX ATSP_7041->MDMX Inhibits p53 p53 MDM2->p53 Degrades MDMX->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: On-target signaling pathway of ATSP-7041.

Off_Target_Workflow cluster_0 Experimental Setup cluster_1 Potential Off-Target Interaction cluster_2 Observed Effects ATSP_7041 ATSP-7041 Treatment Cells Cancer Cell Line ATSP_7041->Cells OnTarget On-Target p53 Activation ATSP_7041->OnTarget Directly Causes OATP1B1 OATP1B1 Transporter Cells->OATP1B1 Interaction OffTarget Off-Target Cytotoxicity OATP1B1->OffTarget Contributes to

Caption: Troubleshooting logic for off-target effects.

References

SK-7041 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ATSP-7041 observed in experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our multi-day cell proliferation assays with ATSP-7041, even at concentrations where we expect on-target p53 activation. Is this a known issue?

A1: Yes, this is a documented observation. While ATSP-7041 is a potent dual inhibitor of MDM2 and MDMX, it has been shown to exhibit off-target toxicity in long-term cell proliferation studies[1]. This off-target activity is thought to be related to the peptide's physicochemical properties, such as lipophilicity and net positive charge.

Q2: What are the specific molecular off-targets of ATSP-7041 that could be causing the observed cytotoxicity?

A2: Research has identified that the off-target effects of ATSP-7041 are not necessarily due to direct binding to other proteins but are linked to its interaction with cellular membranes and transporters. A key identified off-target interaction is with the organic anion transporting polypeptide 1B1 (OATP1B1)[2]. ATSP-7041 is both a substrate and a potent inhibitor of OATP1B1, which can disrupt cellular homeostasis and lead to toxicity.

Q3: How can we mitigate the off-target cytotoxicity of ATSP-7041 in our experiments?

A3: To reduce off-target effects, consider the following strategies:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of ATSP-7041 and minimize the duration of exposure to what is necessary to observe on-target p53 activation.

  • Serum Concentration: Ensure you are using standard serum-containing tissue culture conditions, as ATSP-7041's cellular uptake and activity have been validated in the presence of serum[3][4].

  • Analog Selection: If possible, consider using analogs of ATSP-7041 that have been optimized to reduce off-target toxicity. Studies have shown that removing positive charges and optimizing the placement of anionic residues can enhance solubility and reduce off-target effects[1].

  • Cell Line Selection: Be aware that the expression levels of transporters like OATP1B1 can vary between cell lines, potentially influencing the extent of off-target toxicity.

Troubleshooting Guides

Problem: High variability in experimental replicates when assessing ATSP-7041's effects.

  • Possible Cause: Inconsistent cellular uptake of the peptide.

  • Troubleshooting Steps:

    • Verify Cellular Permeability: Confirm that ATSP-7041 is penetrating the cells in your specific model. While it is designed for cell permeability, differences in cell lines and media composition can affect uptake.

    • Control for Transporter Activity: If you suspect OATP1B1-mediated uptake is a confounding factor, you can use known inhibitors of OATP1B1, such as cyclosporine or rifampicin, as controls to assess the contribution of this transporter to ATSP-7041's effects in your system[2].

    • Standardize Serum Concentration: Use a consistent and appropriate serum concentration in your media across all experiments, as serum proteins can influence the availability and uptake of the peptide.

Problem: Discrepancy between biochemical binding assays and cellular activity.

  • Possible Cause: Off-target effects at the cellular level masking the on-target activity.

  • Troubleshooting Steps:

    • Time-Course Experiments: Conduct time-course experiments to distinguish between early on-target effects (p53 stabilization) and later off-target cytotoxic effects.

    • On-Target Validation: In addition to proliferation assays, include specific on-target validation experiments, such as Western blotting for p53 and its downstream targets (e.g., p21), to confirm pathway activation.

    • Lipophilicity Assessment: If using analogs, be aware that increased lipophilicity can improve permeability but may also enhance off-target toxicity[1]. Correlate the cellular activity with the physicochemical properties of the peptides you are testing.

Quantitative Data Summary

Table 1: In Vitro Interaction of ATSP-7041 with OATP1B1

ParameterValueDescriptionReference
Inhibition (IC50)
OATP1B10.29 µMConcentration of ATSP-7041 that inhibits 50% of OATP1B1 activity.[2]
Uptake
OATP1B1-expressing cellsTime-dependentATSP-7041 shows increased uptake over time in cells expressing OATP1B1.[2]

Experimental Protocols

Protocol 1: Assessing OATP1B1-Mediated Uptake of ATSP-7041

This protocol is based on the methodology described by I.M.I et al. (2023)[2].

  • Cell Culture: Culture HEK293 cells stably expressing OATP1B1 and mock-transfected control cells.

  • Incubation: Incubate the cells with a known concentration of ATSP-7041 (e.g., 0.2 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Inhibitor Control: In a separate set of wells, pre-incubate the OATP1B1-expressing cells with a known OATP1B1 inhibitor (e.g., 10 µM cyclosporine or 10 µM rifampicin) for 10 minutes before adding ATSP-7041.

  • Lysis and Quantification: After incubation, wash the cells with ice-cold buffer, lyse the cells, and quantify the intracellular concentration of ATSP-7041 using a suitable method like LC-MS/MS.

  • Data Analysis: Compare the uptake of ATSP-7041 in OATP1B1-expressing cells versus mock cells and assess the effect of the inhibitors.

Visualizations

On_Target_Pathway cluster_0 ATSP-7041 Action cluster_1 p53 Regulation cluster_2 Cellular Outcomes ATSP_7041 ATSP-7041 MDM2 MDM2 ATSP_7041->MDM2 Inhibits MDMX MDMX ATSP_7041->MDMX Inhibits p53 p53 MDM2->p53 Degrades MDMX->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: On-target signaling pathway of ATSP-7041.

Off_Target_Workflow cluster_0 Experimental Setup cluster_1 Potential Off-Target Interaction cluster_2 Observed Effects ATSP_7041 ATSP-7041 Treatment Cells Cancer Cell Line ATSP_7041->Cells OnTarget On-Target p53 Activation ATSP_7041->OnTarget Directly Causes OATP1B1 OATP1B1 Transporter Cells->OATP1B1 Interaction OffTarget Off-Target Cytotoxicity OATP1B1->OffTarget Contributes to

Caption: Troubleshooting logic for off-target effects.

References

Technical Support Center: Troubleshooting SK-7041 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals who may encounter solubility challenges with SK-7041, a potent and selective class I HDAC1 and HDAC2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This common phenomenon, often called "crashing out," occurs when the highly concentrated drug solution in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1][2][3] To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and solubility issues.[4]

  • Use a Step-wise Dilution: Instead of diluting directly into your final aqueous solution, perform an intermediate dilution step into a mixture of your organic solvent and the aqueous medium.[3]

  • Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[1][4]

  • Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility. However, prolonged exposure to heat should be avoided to prevent compound degradation.[1][2]

Q3: Are there alternative solvents or formulations I can use if DMSO is not suitable for my experiment?

A3: Yes, if DMSO is not compatible with your assay, you can explore other options:

  • Co-solvents: A mixture of solvents can sometimes be more effective. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

  • Formulation with Excipients: For in vivo studies or challenging in vitro systems, consider formulating this compound with solubility-enhancing excipients such as surfactants (e.g., Tween® 80) or cyclodextrins.[2] A common in vivo formulation might consist of DMSO, PEG300, Tween® 80, and saline or PBS.

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, brief sonication in a water bath sonicator can be an effective method to break up small aggregates and help dissolve the compound after dilution into an aqueous buffer.[1][4]

Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound.

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. If a higher concentration is required, explore the use of co-solvents or other formulation strategies.[3][4]
Improper mixing technique leading to localized high concentrations.Add the stock solution slowly to a vortexing or rapidly stirring aqueous solution.[1][4]
Inconsistent experimental results Variability in the preparation of the stock solution or subsequent dilutions.Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use.[2]
The compound may be forming small, inactive aggregates that are not visibly precipitated.Briefly sonicate the final working solution to break up aggregates.[4]
Low cell viability or other assay artifacts The final concentration of the organic solvent (e.g., DMSO) is too high and causing cellular toxicity.Ensure the final concentration of the organic solvent is below the tolerance level of your cell line, typically less than 0.5%.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.39 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (339.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.39 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, gentle warming to 37°C or brief sonication can be applied.[1][2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Vortex Medium: While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[1][4]

  • Final Mixing: Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

Visualizing Experimental Workflows and Signaling Pathways

G cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock Dropwise to Vortexing Medium dissolve->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock final_mix Final Vortex add_stock->final_mix precipitate Precipitation Observed final_mix->precipitate sonicate Sonicate precipitate->sonicate lower_conc Lower Concentration precipitate->lower_conc use_cosolvent Use Co-solvent precipitate->use_cosolvent HDAC_Pathway SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibition Histones Histone Proteins HDAC1_2->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Transcription Factors) HDAC1_2->NonHistone Deacetylation Acetylation Protein Acetylation (Hyperacetylation) Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

References

Technical Support Center: Troubleshooting SK-7041 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals who may encounter solubility challenges with SK-7041, a potent and selective class I HDAC1 and HDAC2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A2: This common phenomenon, often called "crashing out," occurs when the highly concentrated drug solution in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1][2][3] To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and solubility issues.[4]

  • Use a Step-wise Dilution: Instead of diluting directly into your final aqueous solution, perform an intermediate dilution step into a mixture of your organic solvent and the aqueous medium.[3]

  • Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[1][4]

  • Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility. However, prolonged exposure to heat should be avoided to prevent compound degradation.[1][2]

Q3: Are there alternative solvents or formulations I can use if DMSO is not suitable for my experiment?

A3: Yes, if DMSO is not compatible with your assay, you can explore other options:

  • Co-solvents: A mixture of solvents can sometimes be more effective. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

  • Formulation with Excipients: For in vivo studies or challenging in vitro systems, consider formulating this compound with solubility-enhancing excipients such as surfactants (e.g., Tween® 80) or cyclodextrins.[2] A common in vivo formulation might consist of DMSO, PEG300, Tween® 80, and saline or PBS.

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, brief sonication in a water bath sonicator can be an effective method to break up small aggregates and help dissolve the compound after dilution into an aqueous buffer.[1][4]

Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound.

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. If a higher concentration is required, explore the use of co-solvents or other formulation strategies.[3][4]
Improper mixing technique leading to localized high concentrations.Add the stock solution slowly to a vortexing or rapidly stirring aqueous solution.[1][4]
Inconsistent experimental results Variability in the preparation of the stock solution or subsequent dilutions.Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use.[2]
The compound may be forming small, inactive aggregates that are not visibly precipitated.Briefly sonicate the final working solution to break up aggregates.[4]
Low cell viability or other assay artifacts The final concentration of the organic solvent (e.g., DMSO) is too high and causing cellular toxicity.Ensure the final concentration of the organic solvent is below the tolerance level of your cell line, typically less than 0.5%.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.39 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (339.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 3.39 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, gentle warming to 37°C or brief sonication can be applied.[1][2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Vortex Medium: While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[1][4]

  • Final Mixing: Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

Visualizing Experimental Workflows and Signaling Pathways

G cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock Dropwise to Vortexing Medium dissolve->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock final_mix Final Vortex add_stock->final_mix precipitate Precipitation Observed final_mix->precipitate sonicate Sonicate precipitate->sonicate lower_conc Lower Concentration precipitate->lower_conc use_cosolvent Use Co-solvent precipitate->use_cosolvent HDAC_Pathway SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibition Histones Histone Proteins HDAC1_2->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Transcription Factors) HDAC1_2->NonHistone Deacetylation Acetylation Protein Acetylation (Hyperacetylation) Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

References

Technical Support Center: Managing SK-7041 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the in vitro cytotoxicity of SK-7041, a potent Class I histone deacetylase (HDAC) inhibitor, in normal cells. The following information is intended to help troubleshoot common experimental issues and optimize protocols to enhance the therapeutic index of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic hybrid HDAC inhibitor that selectively targets Class I HDACs (HDAC1 and HDAC2).[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This results in the induction of cell cycle arrest, primarily at the G2/M phase, and apoptosis in cancer cells.[1]

Q2: Is this compound selective for cancer cells over normal cells?

A2: Preclinical data suggests that this compound exhibits a degree of selectivity for cancer cells. For instance, its cytotoxic effect is more potent in various human cancer cell lines compared to nontransformed rat intestinal epithelial cells.[1] However, cytotoxicity in normal cells can still occur, particularly at higher concentrations or with prolonged exposure.

Q3: What are the common causes of unexpected cytotoxicity in my normal cell line when using this compound?

A3: Unexpected cytotoxicity in normal cells can be attributed to several factors:

  • High Concentrations: The concentration of this compound may be too high for the specific normal cell line being used, leading to off-target effects.

  • Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Cell Line Sensitivity: Different normal cell lines have varying sensitivities to chemical compounds.

Q4: How can I minimize the cytotoxic effects of this compound on my normal cells during an experiment?

A4: To minimize cytotoxicity in normal cells, consider the following:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired effect in your cancer cells while having a minimal impact on your normal cells.

  • Optimize Exposure Time: Evaluate shorter exposure times that may be sufficient to achieve the desired biological effect in cancer cells without causing significant toxicity to normal cells.

  • Vehicle Control: Always include a vehicle control (media with the same concentration of solvent) to account for any potential solvent-induced toxicity.

  • Use a Healthy Cell Culture: Ensure that your normal cells are healthy and in the logarithmic growth phase before treatment, as stressed cells can be more susceptible to drug-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity observed in normal control cells. 1. This compound concentration is too high.2. Prolonged exposure to this compound.3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 for both your normal and cancer cell lines. Use a concentration that is effective against cancer cells but minimally toxic to normal cells.2. Conduct a time-course experiment to identify the shortest effective exposure time.3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% v/v for DMSO). Include a solvent-only control.
Inconsistent results between experiments. 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent drug preparation.1. Standardize cell seeding density for all experiments.2. Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.3. Prepare fresh dilutions of this compound from a stock solution for each experiment.
Unsure if cell death is due to apoptosis or necrosis. The mode of cell death is unclear, which is important for mechanistic studies.Perform an Annexin V/Propidium Iodide (PI) apoptosis assay to differentiate between early apoptotic, late apoptotic, and necrotic cells. See the detailed protocol below.
This compound is affecting the cell cycle of normal cells. This compound can induce cell cycle arrest, and this may not be desired in the normal cell population.Analyze the cell cycle distribution of both normal and cancer cells treated with this compound using Propidium Iodide (PI) staining and flow cytometry. This will help you understand the concentration-dependent effects on the cell cycle. See the detailed protocol below.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines and Nontransformed Rat Intestinal Epithelial Cells

Cell LineTissue of OriginIC50 (µM)
Cancer Cell Lines
SNU-1Stomach0.21
SNU-5Stomach0.19
SNU-16Stomach0.23
KATOIIIStomach0.25
A549Lung0.32
NCI-H460Lung0.28
SK-OV-3Ovary0.35
Nontransformed Cell Line
RIE-1Rat Intestine>10

Data extracted from a graphical representation in a research publication. The IC50 value for RIE-1 cells indicates low cytotoxicity in this normal cell line.[1]

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence.

Visualizations

HDAC_Inhibition_Pathway SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Histones Histone Proteins HDAC1_2->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin p21 p21 (CDKN1A) Gene OpenChromatin->p21 Upregulation Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax, Bak) OpenChromatin->Apoptosis_Genes Upregulation p21_protein p21 Protein p21->p21_protein Cyclin_CDK Cyclin/CDK Complexes p21_protein->Cyclin_CDK Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Cyclin_CDK->G2M_Arrest Leads to Apoptosis_Proteins Pro-apoptotic Proteins Apoptosis_Genes->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Signaling pathway of this compound as an HDAC inhibitor.

troubleshooting_workflow start High Cytotoxicity in Normal Cells Observed check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Perform dose-response (IC50 determination) check_concentration->optimize_concentration No check_exposure Is exposure time optimized? check_concentration->check_exposure Yes optimize_concentration->check_concentration optimize_exposure Conduct time-course experiment check_exposure->optimize_exposure No check_solvent Is solvent toxicity accounted for? check_exposure->check_solvent Yes optimize_exposure->check_exposure solvent_control Include vehicle control (<0.5% DMSO) check_solvent->solvent_control No differentiate_death Differentiate apoptosis from necrosis check_solvent->differentiate_death Yes solvent_control->check_solvent apoptosis_assay Perform Annexin V/PI assay differentiate_death->apoptosis_assay end Optimized Protocol apoptosis_assay->end

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: Managing SK-7041 Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the in vitro cytotoxicity of SK-7041, a potent Class I histone deacetylase (HDAC) inhibitor, in normal cells. The following information is intended to help troubleshoot common experimental issues and optimize protocols to enhance the therapeutic index of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic hybrid HDAC inhibitor that selectively targets Class I HDACs (HDAC1 and HDAC2).[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This results in the induction of cell cycle arrest, primarily at the G2/M phase, and apoptosis in cancer cells.[1]

Q2: Is this compound selective for cancer cells over normal cells?

A2: Preclinical data suggests that this compound exhibits a degree of selectivity for cancer cells. For instance, its cytotoxic effect is more potent in various human cancer cell lines compared to nontransformed rat intestinal epithelial cells.[1] However, cytotoxicity in normal cells can still occur, particularly at higher concentrations or with prolonged exposure.

Q3: What are the common causes of unexpected cytotoxicity in my normal cell line when using this compound?

A3: Unexpected cytotoxicity in normal cells can be attributed to several factors:

  • High Concentrations: The concentration of this compound may be too high for the specific normal cell line being used, leading to off-target effects.

  • Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Cell Line Sensitivity: Different normal cell lines have varying sensitivities to chemical compounds.

Q4: How can I minimize the cytotoxic effects of this compound on my normal cells during an experiment?

A4: To minimize cytotoxicity in normal cells, consider the following:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired effect in your cancer cells while having a minimal impact on your normal cells.

  • Optimize Exposure Time: Evaluate shorter exposure times that may be sufficient to achieve the desired biological effect in cancer cells without causing significant toxicity to normal cells.

  • Vehicle Control: Always include a vehicle control (media with the same concentration of solvent) to account for any potential solvent-induced toxicity.

  • Use a Healthy Cell Culture: Ensure that your normal cells are healthy and in the logarithmic growth phase before treatment, as stressed cells can be more susceptible to drug-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity observed in normal control cells. 1. This compound concentration is too high.2. Prolonged exposure to this compound.3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 for both your normal and cancer cell lines. Use a concentration that is effective against cancer cells but minimally toxic to normal cells.2. Conduct a time-course experiment to identify the shortest effective exposure time.3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% v/v for DMSO). Include a solvent-only control.
Inconsistent results between experiments. 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent drug preparation.1. Standardize cell seeding density for all experiments.2. Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.3. Prepare fresh dilutions of this compound from a stock solution for each experiment.
Unsure if cell death is due to apoptosis or necrosis. The mode of cell death is unclear, which is important for mechanistic studies.Perform an Annexin V/Propidium Iodide (PI) apoptosis assay to differentiate between early apoptotic, late apoptotic, and necrotic cells. See the detailed protocol below.
This compound is affecting the cell cycle of normal cells. This compound can induce cell cycle arrest, and this may not be desired in the normal cell population.Analyze the cell cycle distribution of both normal and cancer cells treated with this compound using Propidium Iodide (PI) staining and flow cytometry. This will help you understand the concentration-dependent effects on the cell cycle. See the detailed protocol below.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines and Nontransformed Rat Intestinal Epithelial Cells

Cell LineTissue of OriginIC50 (µM)
Cancer Cell Lines
SNU-1Stomach0.21
SNU-5Stomach0.19
SNU-16Stomach0.23
KATOIIIStomach0.25
A549Lung0.32
NCI-H460Lung0.28
SK-OV-3Ovary0.35
Nontransformed Cell Line
RIE-1Rat Intestine>10

Data extracted from a graphical representation in a research publication. The IC50 value for RIE-1 cells indicates low cytotoxicity in this normal cell line.[1]

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence.

Visualizations

HDAC_Inhibition_Pathway SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Histones Histone Proteins HDAC1_2->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin p21 p21 (CDKN1A) Gene OpenChromatin->p21 Upregulation Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax, Bak) OpenChromatin->Apoptosis_Genes Upregulation p21_protein p21 Protein p21->p21_protein Cyclin_CDK Cyclin/CDK Complexes p21_protein->Cyclin_CDK Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Cyclin_CDK->G2M_Arrest Leads to Apoptosis_Proteins Pro-apoptotic Proteins Apoptosis_Genes->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Signaling pathway of this compound as an HDAC inhibitor.

troubleshooting_workflow start High Cytotoxicity in Normal Cells Observed check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Perform dose-response (IC50 determination) check_concentration->optimize_concentration No check_exposure Is exposure time optimized? check_concentration->check_exposure Yes optimize_concentration->check_concentration optimize_exposure Conduct time-course experiment check_exposure->optimize_exposure No check_solvent Is solvent toxicity accounted for? check_exposure->check_solvent Yes optimize_exposure->check_exposure solvent_control Include vehicle control (<0.5% DMSO) check_solvent->solvent_control No differentiate_death Differentiate apoptosis from necrosis check_solvent->differentiate_death Yes solvent_control->check_solvent apoptosis_assay Perform Annexin V/PI assay differentiate_death->apoptosis_assay end Optimized Protocol apoptosis_assay->end

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

SK-7041 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SK-7041, a potent HDAC inhibitor targeting class I HDAC1 and HDAC2. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once this compound is in a solvent, it is recommended to store the solution at -80°C. The stability in solvent is maintained for up to one year at this temperature.[1]

Q3: What are the acceptable shipping conditions for this compound?

A3: this compound is typically shipped with blue ice or at ambient temperatures.[1] Upon receipt, it is crucial to transfer the compound to the appropriate storage conditions as outlined above.

Q4: Can I store this compound at room temperature or 4°C?

A4: While short-term exposure to ambient temperatures during shipping is acceptable, long-term storage at room temperature or 4°C is not recommended. To ensure maximum stability and prevent degradation, adhere to the specified -20°C for powder and -80°C for solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that this compound powder has been stored at -20°C and solutions at -80°C. If storage conditions were not met, consider using a fresh vial of the compound.
Difficulty dissolving the compound Incorrect solvent or precipitation at low temperatures.Refer to the solubility information provided by the supplier. Ensure the chosen solvent is appropriate. If the compound has precipitated out of solution after cold storage, gently warm the vial to room temperature and vortex to redissolve.
Visible changes in powder appearance (e.g., color change, clumping) Potential moisture absorption or degradation.This may indicate a compromise in the compound's integrity. It is advisable to discard the vial and use a new one to ensure the reliability of your experiments.

Storage and Handling Summary

Form Storage Temperature Shelf Life
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Experimental Workflow for Handling this compound

The following diagram outlines the recommended workflow for handling this compound from receipt to experimental use, ensuring the compound's stability is maintained throughout.

SK7041_Workflow cluster_receipt Receiving and Initial Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use Receipt Receive Shipment (Ambient or Blue Ice) StorePowder Store Powder at -20°C Receipt->StorePowder Immediately upon receipt PrepareStock Prepare Stock Solution (e.g., in DMSO) StorePowder->PrepareStock For first use StoreSolution Store Stock Solution at -80°C PrepareStock->StoreSolution ThawSolution Thaw Stock Solution StoreSolution->ThawSolution For each experiment PrepareWorking Prepare Working Dilutions ThawSolution->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Recommended workflow for handling this compound.

This compound Signaling Pathway Context

This compound is an inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and influencing gene expression. This mechanism is crucial in its anti-tumor and other biological activities.

HDAC_Inhibition cluster_pathway HDAC Inhibition by this compound SK7041 This compound HDAC HDAC1 / HDAC2 SK7041->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Open Chromatin Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

References

SK-7041 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SK-7041, a potent HDAC inhibitor targeting class I HDAC1 and HDAC2. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once this compound is in a solvent, it is recommended to store the solution at -80°C. The stability in solvent is maintained for up to one year at this temperature.[1]

Q3: What are the acceptable shipping conditions for this compound?

A3: this compound is typically shipped with blue ice or at ambient temperatures.[1] Upon receipt, it is crucial to transfer the compound to the appropriate storage conditions as outlined above.

Q4: Can I store this compound at room temperature or 4°C?

A4: While short-term exposure to ambient temperatures during shipping is acceptable, long-term storage at room temperature or 4°C is not recommended. To ensure maximum stability and prevent degradation, adhere to the specified -20°C for powder and -80°C for solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that this compound powder has been stored at -20°C and solutions at -80°C. If storage conditions were not met, consider using a fresh vial of the compound.
Difficulty dissolving the compound Incorrect solvent or precipitation at low temperatures.Refer to the solubility information provided by the supplier. Ensure the chosen solvent is appropriate. If the compound has precipitated out of solution after cold storage, gently warm the vial to room temperature and vortex to redissolve.
Visible changes in powder appearance (e.g., color change, clumping) Potential moisture absorption or degradation.This may indicate a compromise in the compound's integrity. It is advisable to discard the vial and use a new one to ensure the reliability of your experiments.

Storage and Handling Summary

Form Storage Temperature Shelf Life
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Experimental Workflow for Handling this compound

The following diagram outlines the recommended workflow for handling this compound from receipt to experimental use, ensuring the compound's stability is maintained throughout.

SK7041_Workflow cluster_receipt Receiving and Initial Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use Receipt Receive Shipment (Ambient or Blue Ice) StorePowder Store Powder at -20°C Receipt->StorePowder Immediately upon receipt PrepareStock Prepare Stock Solution (e.g., in DMSO) StorePowder->PrepareStock For first use StoreSolution Store Stock Solution at -80°C PrepareStock->StoreSolution ThawSolution Thaw Stock Solution StoreSolution->ThawSolution For each experiment PrepareWorking Prepare Working Dilutions ThawSolution->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Recommended workflow for handling this compound.

This compound Signaling Pathway Context

This compound is an inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and influencing gene expression. This mechanism is crucial in its anti-tumor and other biological activities.

HDAC_Inhibition cluster_pathway HDAC Inhibition by this compound SK7041 This compound HDAC HDAC1 / HDAC2 SK7041->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Open Chromatin Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

References

preventing degradation of SK-7041 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the novel kinase inhibitor, SK-7041, in solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound, initially clear and colorless in DMSO, has developed a yellow tint. Is it still usable?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is strongly recommended to assess the integrity of the compound before proceeding with experiments. A quick purity check using HPLC is advised. For future prevention, store stock solutions protected from light in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[1]

Q2: I am observing a gradual loss of this compound activity in my cell-based assays, especially in experiments lasting over 24 hours. What could be the cause?

A decline in potency during a long-term experiment is a classic sign of compound instability in the assay media.[2] The most common degradation pathways for drug-like molecules are hydrolysis and oxidation.[3][4] To mitigate this, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the exposure of the compound to the aqueous assay buffer before adding it to the cells.[5] Performing a time-course stability study in your specific assay medium can help determine the degradation rate.

Q3: What are the optimal storage conditions for this compound stock solutions and solid compounds?

Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Compound: Store at -20°C in a desiccator to protect from moisture.

  • Stock Solutions (in 100% DMSO): Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[2] When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved.[1]

  • Aqueous Solutions: These are the least stable and should be prepared fresh for each experiment.

Q4: I noticed some precipitation in my this compound stock solution after thawing it. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] Thaw the solution slowly and vortex thoroughly. If the precipitate does not redissolve, you can try gently warming the solution (e.g., to 37°C). However, be cautious as heat can accelerate degradation.[1] If the issue persists, consider preparing stock solutions at a slightly lower concentration.[1]

Q5: Can the type of plasticware I use for storing and diluting this compound affect its stability?

Yes, the choice of container can impact compound stability.[1] For long-term storage, it is best to use amber glass vials or polypropylene tubes that are known to be inert.[1] Some plastics may leach contaminants or allow the compound to adhere to the surface, reducing the effective concentration.[1]

Troubleshooting Guides

This section provides step-by-step guidance to address common instability issues encountered during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Symptoms:

  • High variability in IC50 values across replicate plates or different experimental days.[2]

  • The standard curve for the positive control is consistent, but the this compound dose-response curve is erratic.

Troubleshooting Workflow:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Pro-inflammatory Genes TF->Gene Promotes Transcription Cytokine Cytokine Cytokine->Receptor Binds SK7041 This compound SK7041->KinaseA Inhibits

References

preventing degradation of SK-7041 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the novel kinase inhibitor, SK-7041, in solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound, initially clear and colorless in DMSO, has developed a yellow tint. Is it still usable?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is strongly recommended to assess the integrity of the compound before proceeding with experiments. A quick purity check using HPLC is advised. For future prevention, store stock solutions protected from light in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[1]

Q2: I am observing a gradual loss of this compound activity in my cell-based assays, especially in experiments lasting over 24 hours. What could be the cause?

A decline in potency during a long-term experiment is a classic sign of compound instability in the assay media.[2] The most common degradation pathways for drug-like molecules are hydrolysis and oxidation.[3][4] To mitigate this, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the exposure of the compound to the aqueous assay buffer before adding it to the cells.[5] Performing a time-course stability study in your specific assay medium can help determine the degradation rate.

Q3: What are the optimal storage conditions for this compound stock solutions and solid compounds?

Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Compound: Store at -20°C in a desiccator to protect from moisture.

  • Stock Solutions (in 100% DMSO): Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[2] When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved.[1]

  • Aqueous Solutions: These are the least stable and should be prepared fresh for each experiment.

Q4: I noticed some precipitation in my this compound stock solution after thawing it. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] Thaw the solution slowly and vortex thoroughly. If the precipitate does not redissolve, you can try gently warming the solution (e.g., to 37°C). However, be cautious as heat can accelerate degradation.[1] If the issue persists, consider preparing stock solutions at a slightly lower concentration.[1]

Q5: Can the type of plasticware I use for storing and diluting this compound affect its stability?

Yes, the choice of container can impact compound stability.[1] For long-term storage, it is best to use amber glass vials or polypropylene tubes that are known to be inert.[1] Some plastics may leach contaminants or allow the compound to adhere to the surface, reducing the effective concentration.[1]

Troubleshooting Guides

This section provides step-by-step guidance to address common instability issues encountered during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Symptoms:

  • High variability in IC50 values across replicate plates or different experimental days.[2]

  • The standard curve for the positive control is consistent, but the this compound dose-response curve is erratic.

Troubleshooting Workflow:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Pro-inflammatory Genes TF->Gene Promotes Transcription Cytokine Cytokine Cytokine->Receptor Binds SK7041 This compound SK7041->KinaseA Inhibits

References

Technical Support Center: Addressing Resistance to SK-7041 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the novel HDAC inhibitor, SK-7041, in their cancer cell experiments.

Troubleshooting Guides

This section addresses specific experimental issues that may indicate the development of resistance to this compound.

Question 1: We are observing a decreased cytotoxic effect of this compound in our cancer cell line, indicated by a rightward shift in the IC50 curve. What are the potential underlying resistance mechanisms?

Answer:

A decrease in sensitivity to this compound can be attributed to several factors. As a class I HDAC inhibitor, this compound's efficacy is primarily linked to its inhibitory action on HDAC1 and HDAC2.[1] Resistance can emerge from alterations in the drug's target, activation of compensatory signaling pathways, or reduced intracellular drug concentration.

Potential Mechanisms:

  • Target Alteration: Changes in the expression or function of HDAC1 and HDAC2 can reduce the drug's effectiveness.

  • Bypass Pathway Activation: Cancer cells can activate alternative pro-survival signaling pathways to overcome the cell cycle arrest and apoptosis induced by this compound.

  • Drug Efflux: Increased expression of drug efflux pumps can lower the intracellular concentration of this compound.

Recommended Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Mechanisms start Decreased this compound Sensitivity (IC50 Shift) a Western Blot: HDAC1, HDAC2, Acetyl-Histone H3 start->a Check Target Expression b Western Blot: Phospho-STAT3, Phospho-Akt, Phospho-Erk start->b Assess Survival Pathways c qPCR: ABC Transporter Genes (e.g., ABCB1) start->c Investigate Drug Transport res1 Target Alteration a->res1 res2 Bypass Pathway Activation b->res2 res3 Increased Drug Efflux c->res3

Caption: Workflow for investigating this compound resistance.

Detailed Experimental Protocols:

  • Protocol 1: Western Blot for Target and Pathway Analysis

    • Cell Lysis: Lyse both sensitive (parental) and suspected resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-HDAC1, anti-HDAC2, anti-acetyl-Histone H3, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, and a loading control (e.g., anti-β-actin).

    • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression

    • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA.

    • qPCR: Perform qPCR using SYBR Green master mix and primers for ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH).

    • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Question 2: Our this compound-treated cells are no longer exhibiting G2/M phase arrest. How can we troubleshoot this?

Answer:

This compound is known to induce G2/M phase arrest in cancer cells, a process linked to the upregulation of p21 and downregulation of cyclin B1.[2][3] A loss of this cell cycle checkpoint suggests that resistant cells have developed mechanisms to bypass this regulation.

Potential Mechanisms:

  • Altered Cell Cycle Protein Expression: Resistant cells may have altered the expression of key G2/M regulators, such as p21, Cyclin B1, or Cdk1.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-XL, which are known to be suppressed by this compound, could contribute to survival and cell cycle progression.[2]

Recommended Experimental Protocols:

  • Protocol 3: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat sensitive and resistant cells with this compound at the previously effective IC50 concentration for 24-48 hours.

    • Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

  • Protocol 4: Western Blot for Cell Cycle and Apoptosis Regulators

    • Follow Protocol 1 , using primary antibodies against: p21, Cyclin B1, Cdk1, Mcl-1, Bcl-XL, and cleaved caspase-3.

Table 1: Hypothetical Cell Cycle Distribution Data

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
SensitiveVehicle552025
SensitiveThis compound (1 µM)201070
ResistantVehicle581824
ResistantThis compound (1 µM)522127

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel hydroxamic acid-based Class I histone deacetylase (HDAC) inhibitor.[1] It specifically inhibits HDAC1 and HDAC2, leading to hyperacetylation of histones.[1] This epigenetic modification results in the altered expression of genes involved in cell cycle control and apoptosis, leading to G2/M phase arrest and cell death in cancer cells.[2][3]

Q2: Which signaling pathways are known to be affected by this compound?

A2: In acute myeloid leukemia (AML) cells, this compound has been shown to inactivate the JAK/STAT signaling pathway by down-regulating the phosphorylation of STAT-3 and STAT-5.[4] It also inhibits the phosphorylation of Erk in this context.[4] In pancreatic cancer cells, its effects are mediated through the upregulation of p21 and downregulation of Cyclin B1, Mcl-1, and Bcl-XL.[2]

G cluster_0 JAK/STAT Pathway cluster_1 Cell Cycle Regulation SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibits JAK JAK HDAC1_2->JAK Regulates p21 p21 HDAC1_2->p21 Represses CyclinB1 Cyclin B1 HDAC1_2->CyclinB1 Activates STAT3_5 p-STAT3/5 JAK->STAT3_5 STAT_target Proliferation Genes STAT3_5->STAT_target G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest

Caption: Simplified this compound signaling pathways.

Q3: If resistance is observed, what strategies can be employed to overcome it?

A3: Overcoming resistance to this compound may involve combination therapy. Based on the resistance mechanism identified:

  • Bypass Pathway Activation: If resistant cells show hyperactivation of a specific survival pathway (e.g., PI3K/Akt or MEK/Erk), combining this compound with a targeted inhibitor for that pathway could restore sensitivity. For instance, co-treatment with a JAK inhibitor has shown additive anti-leukemic effects with this compound.[4]

  • Increased Drug Efflux: The use of an ABC transporter inhibitor, if one is identified as being overexpressed, could increase the intracellular concentration of this compound.

  • General Strategies: Combining this compound with conventional chemotherapy or other epigenetic modifiers could also be a viable strategy to target heterogeneous cancer cell populations and prevent the emergence of resistance.[5]

Q4: Are there known biomarkers to predict sensitivity to this compound?

A4: The current literature does not specify predictive biomarkers for this compound sensitivity. However, based on its mechanism, cell lines with a high dependence on Class I HDACs or the JAK/STAT pathway for survival may exhibit greater initial sensitivity. Further research, potentially using single-cell RNA sequencing (scRNA-seq), could help identify gene expression signatures associated with response or resistance.[6]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KG1Acute Myeloid Leukemia~1.0
Pancreatic Cancer LinesPancreatic0.5 - 2.0
Lung Cancer LinesLungNot Specified
Breast Cancer LinesBreastNot Specified
(Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are approximations based on available literature.)[2][3][4]

References

Technical Support Center: Addressing Resistance to SK-7041 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the novel HDAC inhibitor, SK-7041, in their cancer cell experiments.

Troubleshooting Guides

This section addresses specific experimental issues that may indicate the development of resistance to this compound.

Question 1: We are observing a decreased cytotoxic effect of this compound in our cancer cell line, indicated by a rightward shift in the IC50 curve. What are the potential underlying resistance mechanisms?

Answer:

A decrease in sensitivity to this compound can be attributed to several factors. As a class I HDAC inhibitor, this compound's efficacy is primarily linked to its inhibitory action on HDAC1 and HDAC2.[1] Resistance can emerge from alterations in the drug's target, activation of compensatory signaling pathways, or reduced intracellular drug concentration.

Potential Mechanisms:

  • Target Alteration: Changes in the expression or function of HDAC1 and HDAC2 can reduce the drug's effectiveness.

  • Bypass Pathway Activation: Cancer cells can activate alternative pro-survival signaling pathways to overcome the cell cycle arrest and apoptosis induced by this compound.

  • Drug Efflux: Increased expression of drug efflux pumps can lower the intracellular concentration of this compound.

Recommended Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Mechanisms start Decreased this compound Sensitivity (IC50 Shift) a Western Blot: HDAC1, HDAC2, Acetyl-Histone H3 start->a Check Target Expression b Western Blot: Phospho-STAT3, Phospho-Akt, Phospho-Erk start->b Assess Survival Pathways c qPCR: ABC Transporter Genes (e.g., ABCB1) start->c Investigate Drug Transport res1 Target Alteration a->res1 res2 Bypass Pathway Activation b->res2 res3 Increased Drug Efflux c->res3

Caption: Workflow for investigating this compound resistance.

Detailed Experimental Protocols:

  • Protocol 1: Western Blot for Target and Pathway Analysis

    • Cell Lysis: Lyse both sensitive (parental) and suspected resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-HDAC1, anti-HDAC2, anti-acetyl-Histone H3, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, and a loading control (e.g., anti-β-actin).

    • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression

    • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA.

    • qPCR: Perform qPCR using SYBR Green master mix and primers for ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH).

    • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Question 2: Our this compound-treated cells are no longer exhibiting G2/M phase arrest. How can we troubleshoot this?

Answer:

This compound is known to induce G2/M phase arrest in cancer cells, a process linked to the upregulation of p21 and downregulation of cyclin B1.[2][3] A loss of this cell cycle checkpoint suggests that resistant cells have developed mechanisms to bypass this regulation.

Potential Mechanisms:

  • Altered Cell Cycle Protein Expression: Resistant cells may have altered the expression of key G2/M regulators, such as p21, Cyclin B1, or Cdk1.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-XL, which are known to be suppressed by this compound, could contribute to survival and cell cycle progression.[2]

Recommended Experimental Protocols:

  • Protocol 3: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat sensitive and resistant cells with this compound at the previously effective IC50 concentration for 24-48 hours.

    • Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

  • Protocol 4: Western Blot for Cell Cycle and Apoptosis Regulators

    • Follow Protocol 1 , using primary antibodies against: p21, Cyclin B1, Cdk1, Mcl-1, Bcl-XL, and cleaved caspase-3.

Table 1: Hypothetical Cell Cycle Distribution Data

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
SensitiveVehicle552025
SensitiveThis compound (1 µM)201070
ResistantVehicle581824
ResistantThis compound (1 µM)522127

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel hydroxamic acid-based Class I histone deacetylase (HDAC) inhibitor.[1] It specifically inhibits HDAC1 and HDAC2, leading to hyperacetylation of histones.[1] This epigenetic modification results in the altered expression of genes involved in cell cycle control and apoptosis, leading to G2/M phase arrest and cell death in cancer cells.[2][3]

Q2: Which signaling pathways are known to be affected by this compound?

A2: In acute myeloid leukemia (AML) cells, this compound has been shown to inactivate the JAK/STAT signaling pathway by down-regulating the phosphorylation of STAT-3 and STAT-5.[4] It also inhibits the phosphorylation of Erk in this context.[4] In pancreatic cancer cells, its effects are mediated through the upregulation of p21 and downregulation of Cyclin B1, Mcl-1, and Bcl-XL.[2]

G cluster_0 JAK/STAT Pathway cluster_1 Cell Cycle Regulation SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibits JAK JAK HDAC1_2->JAK Regulates p21 p21 HDAC1_2->p21 Represses CyclinB1 Cyclin B1 HDAC1_2->CyclinB1 Activates STAT3_5 p-STAT3/5 JAK->STAT3_5 STAT_target Proliferation Genes STAT3_5->STAT_target G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest

Caption: Simplified this compound signaling pathways.

Q3: If resistance is observed, what strategies can be employed to overcome it?

A3: Overcoming resistance to this compound may involve combination therapy. Based on the resistance mechanism identified:

  • Bypass Pathway Activation: If resistant cells show hyperactivation of a specific survival pathway (e.g., PI3K/Akt or MEK/Erk), combining this compound with a targeted inhibitor for that pathway could restore sensitivity. For instance, co-treatment with a JAK inhibitor has shown additive anti-leukemic effects with this compound.[4]

  • Increased Drug Efflux: The use of an ABC transporter inhibitor, if one is identified as being overexpressed, could increase the intracellular concentration of this compound.

  • General Strategies: Combining this compound with conventional chemotherapy or other epigenetic modifiers could also be a viable strategy to target heterogeneous cancer cell populations and prevent the emergence of resistance.[5]

Q4: Are there known biomarkers to predict sensitivity to this compound?

A4: The current literature does not specify predictive biomarkers for this compound sensitivity. However, based on its mechanism, cell lines with a high dependence on Class I HDACs or the JAK/STAT pathway for survival may exhibit greater initial sensitivity. Further research, potentially using single-cell RNA sequencing (scRNA-seq), could help identify gene expression signatures associated with response or resistance.[6]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KG1Acute Myeloid Leukemia~1.0
Pancreatic Cancer LinesPancreatic0.5 - 2.0
Lung Cancer LinesLungNot Specified
Breast Cancer LinesBreastNot Specified
(Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are approximations based on available literature.)[2][3][4]

References

Technical Support Center: Minimizing Variability in SK-7041 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the histone deacetylase (HDAC) inhibitor, SK-7041.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of class I histone deacetylases (HDACs). Its primary mechanism involves preventing the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and altered gene expression. This can result in the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1] Additionally, this compound has been shown to inactivate the JAK/STAT signaling pathway, which is often constitutively active in various cancers.

Q2: What are the most common sources of variability in cell-based assays with this compound?

The most common sources of variability in cell-based assays with this compound and other small molecule inhibitors include:

  • Cell Culture Conditions: Inconsistent cell density, high passage number leading to phenotypic drift, and media components (e.g., serum concentration) can all introduce variability.

  • Pipetting and Reagent Handling: Inaccurate pipetting, improper mixing of reagents, and temperature fluctuations can significantly impact results.[1]

  • Assay-Specific Factors: For HDAC assays, substrate instability can lead to high background signals.[1] In cell viability assays like the MTT assay, the metabolic state of the cells and interference from the compound itself can be sources of error.

  • Edge Effects: Evaporation from the outer wells of microplates can concentrate reagents and alter cellular responses.[1]

Q3: How can I minimize variability between replicate wells in my experiments?

To improve reproducibility between replicate wells, consider the following:

  • Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques.

  • Thorough Mixing: Gently mix the contents of the wells after adding each reagent.

  • Mitigate Edge Effects: Avoid using the outermost wells of a 96-well plate or fill them with a buffer to maintain humidity.[1]

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.

  • Temperature Control: Maintain a consistent temperature throughout the assay.[1]

Troubleshooting Guides

Issue 1: High Background in HDAC Activity Assays

Symptoms:

  • High fluorescence or absorbance in no-enzyme control wells.

Possible Causes & Solutions:

Cause Solution
Substrate Instability The assay substrate may be hydrolyzing spontaneously. Prepare the substrate fresh for each experiment and store it according to the manufacturer's instructions.[1]
Contaminated Reagents Assay buffers or other reagents might be contaminated. Use high-purity, sterile reagents.

| Compound Autofluorescence | this compound itself might be fluorescent at the assay wavelengths. Run a control plate with the compound and substrate but without the enzyme to measure background fluorescence. |

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Symptoms:

  • High standard deviation between replicate wells.

  • Poor dose-response curve.

Possible Causes & Solutions:

Cause Solution
Variable Cell Seeding Inconsistent cell numbers per well will lead to variable results. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Metabolic State of Cells The metabolic activity of cells can influence the readout of tetrazolium-based assays (MTT, MTS). Ensure cells are in the exponential growth phase and standardize the time between seeding and treatment.
Interference of this compound with Assay Reagents The compound may directly react with the assay reagents. Run controls with the compound in cell-free media to check for interference.
Incomplete Solubilization of Formazan (MTT assay) Incomplete dissolution of the formazan crystals will lead to inaccurate readings. Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[2]

| Luminescence Signal Instability (CellTiter-Glo) | The luminescent signal can decay over time. Read the plate within the recommended time window after adding the reagent. |

Issue 3: No or Weak Signal for Phospho-STAT3 in Western Blot

Symptoms:

  • Faint or no bands corresponding to phosphorylated STAT3 (p-STAT3).

Possible Causes & Solutions:

Cause Solution
Low Levels of p-STAT3 The basal level of p-STAT3 in your cell line might be low. Consider stimulating the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation before treating with this compound.
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate p-STAT3. Always use a lysis buffer containing phosphatase inhibitors.
Improper Antibody Usage The primary antibody may not be optimal. Use an antibody validated for western blotting of p-STAT3 and optimize the antibody concentration and incubation time.

| Blocking Buffer | For phospho-protein detection, Bovine Serum Albumin (BSA) is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background. |

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
HCT116Colon CancerHDAC-Glo I/II1 hour~0.25
HEK293Embryonic KidneyHDAC-Glo I/II1 hour~0.09
HepG2Liver CancerHDAC-Glo I/II1 hour~0.05
SU-DHL-6B-cell LymphomaHDAC-Glo I/II1 hour~0.10
Human Neural Stem CellsNormal Stem CellsHDAC-Glo I/II1 hour~0.44
Data is illustrative and based on the inhibitory effect of Trichostatin A in the HDAC-Glo I/II assay, as specific IC50 values for this compound across a wide range of cell lines were not available in the initial search.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: Western Blot Analysis of Phospho-STAT3 (p-STAT3) Inhibition

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a relevant cell line (e.g., KG1 acute myeloid leukemia cells).

Methodology:

  • Cell Culture and Treatment: a. Culture KG1 cells to the desired density. b. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours). c. (Optional) Stimulate cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.

  • Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration. b. Add Laemmli sample buffer and boil the samples for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (e.g., Tyr705) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane to remove the primary and secondary antibodies. b. Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Mandatory Visualization

SK_7041_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_dimer p-STAT3 Dimer STAT3_inactive->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and binds DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts SK7041 This compound SK7041->JAK Inhibits SK7041->HDAC Inhibits

Caption: Mechanism of action of this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment with this compound lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Normalize to Total STAT3 & Loading Control) detection->analysis end_node End: Quantified p-STAT3 Inhibition analysis->end_node

Caption: Western blot workflow for p-STAT3.

Cell_Viability_Workflow start Start: Seed Cells in 96-well plate treatment Treat with this compound (serial dilutions) start->treatment incubation Incubate (48-72 hours) treatment->incubation reagent_add Add CellTiter-Glo® Reagent incubation->reagent_add lysis_incubation Lyse & Incubate (10 min at RT) reagent_add->lysis_incubation read Read Luminescence lysis_incubation->read analysis Data Analysis (Generate dose-response curve, calculate IC50) read->analysis end_node End: Determine Cell Viability analysis->end_node

References

Technical Support Center: Minimizing Variability in SK-7041 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the histone deacetylase (HDAC) inhibitor, SK-7041.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of class I histone deacetylases (HDACs). Its primary mechanism involves preventing the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and altered gene expression. This can result in the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1] Additionally, this compound has been shown to inactivate the JAK/STAT signaling pathway, which is often constitutively active in various cancers.

Q2: What are the most common sources of variability in cell-based assays with this compound?

The most common sources of variability in cell-based assays with this compound and other small molecule inhibitors include:

  • Cell Culture Conditions: Inconsistent cell density, high passage number leading to phenotypic drift, and media components (e.g., serum concentration) can all introduce variability.

  • Pipetting and Reagent Handling: Inaccurate pipetting, improper mixing of reagents, and temperature fluctuations can significantly impact results.[1]

  • Assay-Specific Factors: For HDAC assays, substrate instability can lead to high background signals.[1] In cell viability assays like the MTT assay, the metabolic state of the cells and interference from the compound itself can be sources of error.

  • Edge Effects: Evaporation from the outer wells of microplates can concentrate reagents and alter cellular responses.[1]

Q3: How can I minimize variability between replicate wells in my experiments?

To improve reproducibility between replicate wells, consider the following:

  • Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques.

  • Thorough Mixing: Gently mix the contents of the wells after adding each reagent.

  • Mitigate Edge Effects: Avoid using the outermost wells of a 96-well plate or fill them with a buffer to maintain humidity.[1]

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.

  • Temperature Control: Maintain a consistent temperature throughout the assay.[1]

Troubleshooting Guides

Issue 1: High Background in HDAC Activity Assays

Symptoms:

  • High fluorescence or absorbance in no-enzyme control wells.

Possible Causes & Solutions:

Cause Solution
Substrate Instability The assay substrate may be hydrolyzing spontaneously. Prepare the substrate fresh for each experiment and store it according to the manufacturer's instructions.[1]
Contaminated Reagents Assay buffers or other reagents might be contaminated. Use high-purity, sterile reagents.

| Compound Autofluorescence | this compound itself might be fluorescent at the assay wavelengths. Run a control plate with the compound and substrate but without the enzyme to measure background fluorescence. |

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Symptoms:

  • High standard deviation between replicate wells.

  • Poor dose-response curve.

Possible Causes & Solutions:

Cause Solution
Variable Cell Seeding Inconsistent cell numbers per well will lead to variable results. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Metabolic State of Cells The metabolic activity of cells can influence the readout of tetrazolium-based assays (MTT, MTS). Ensure cells are in the exponential growth phase and standardize the time between seeding and treatment.
Interference of this compound with Assay Reagents The compound may directly react with the assay reagents. Run controls with the compound in cell-free media to check for interference.
Incomplete Solubilization of Formazan (MTT assay) Incomplete dissolution of the formazan crystals will lead to inaccurate readings. Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[2]

| Luminescence Signal Instability (CellTiter-Glo) | The luminescent signal can decay over time. Read the plate within the recommended time window after adding the reagent. |

Issue 3: No or Weak Signal for Phospho-STAT3 in Western Blot

Symptoms:

  • Faint or no bands corresponding to phosphorylated STAT3 (p-STAT3).

Possible Causes & Solutions:

Cause Solution
Low Levels of p-STAT3 The basal level of p-STAT3 in your cell line might be low. Consider stimulating the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation before treating with this compound.
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate p-STAT3. Always use a lysis buffer containing phosphatase inhibitors.
Improper Antibody Usage The primary antibody may not be optimal. Use an antibody validated for western blotting of p-STAT3 and optimize the antibody concentration and incubation time.

| Blocking Buffer | For phospho-protein detection, Bovine Serum Albumin (BSA) is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background. |

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
HCT116Colon CancerHDAC-Glo I/II1 hour~0.25
HEK293Embryonic KidneyHDAC-Glo I/II1 hour~0.09
HepG2Liver CancerHDAC-Glo I/II1 hour~0.05
SU-DHL-6B-cell LymphomaHDAC-Glo I/II1 hour~0.10
Human Neural Stem CellsNormal Stem CellsHDAC-Glo I/II1 hour~0.44
Data is illustrative and based on the inhibitory effect of Trichostatin A in the HDAC-Glo I/II assay, as specific IC50 values for this compound across a wide range of cell lines were not available in the initial search.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: Western Blot Analysis of Phospho-STAT3 (p-STAT3) Inhibition

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a relevant cell line (e.g., KG1 acute myeloid leukemia cells).

Methodology:

  • Cell Culture and Treatment: a. Culture KG1 cells to the desired density. b. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours). c. (Optional) Stimulate cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.

  • Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration. b. Add Laemmli sample buffer and boil the samples for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (e.g., Tyr705) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane to remove the primary and secondary antibodies. b. Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Mandatory Visualization

SK_7041_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_dimer p-STAT3 Dimer STAT3_inactive->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and binds DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts SK7041 This compound SK7041->JAK Inhibits SK7041->HDAC Inhibits

Caption: Mechanism of action of this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment with this compound lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Normalize to Total STAT3 & Loading Control) detection->analysis end_node End: Quantified p-STAT3 Inhibition analysis->end_node

Caption: Western blot workflow for p-STAT3.

Cell_Viability_Workflow start Start: Seed Cells in 96-well plate treatment Treat with this compound (serial dilutions) start->treatment incubation Incubate (48-72 hours) treatment->incubation reagent_add Add CellTiter-Glo® Reagent incubation->reagent_add lysis_incubation Lyse & Incubate (10 min at RT) reagent_add->lysis_incubation read Read Luminescence lysis_incubation->read analysis Data Analysis (Generate dose-response curve, calculate IC50) read->analysis end_node End: Determine Cell Viability analysis->end_node

References

common pitfalls in using HDAC inhibitors like SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HDAC inhibitor SK-7041.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: Why am I observing lower than expected potency (high IC50 value) for this compound in my cell-based assays?

A: Several factors can contribute to reduced potency of this compound in cellular assays:

  • Compound Stability and Solubility: this compound may degrade or precipitate in culture media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your final assay medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Type Specificity: The efficacy of HDAC inhibitors can be cell-line dependent. Factors such as the expression levels of HDAC1 and HDAC2, the presence of drug efflux pumps, or the activation of compensatory signaling pathways can influence the cellular response to this compound.

  • High Cell Density: At high cell densities, the effective concentration of the inhibitor per cell is reduced, potentially leading to an underestimation of its potency. It is crucial to optimize cell seeding density for your specific assay.

  • Incubation Time: The inhibitory effect of this compound on histone acetylation and downstream cellular processes is time-dependent. Insufficient incubation time may not allow for the full biological effect to manifest. A time-course experiment is recommended to determine the optimal incubation period.

Q2: My positive control HDAC inhibitor (e.g., Vorinostat, SAHA) works, but this compound shows no effect. What could be the issue?

A: This suggests a problem specific to this compound or its mechanism of action:

  • Incorrect Target Expression: this compound is a selective inhibitor of class I HDACs, primarily HDAC1 and HDAC2.[1] If your experimental system (e.g., cell line) has low or no expression of these specific HDAC isoforms, the inhibitor will have a limited effect. Verify the expression of HDAC1 and HDAC2 in your model system using techniques like Western blotting or qPCR.

  • Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC-MS.

  • Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to bind to their target enzyme and reach equilibrium.[2] This can lead to an underestimation of potency in short-duration enzymatic assays. Consider increasing the pre-incubation time of the enzyme with this compound before adding the substrate.

Q3: I am observing significant off-target effects or unexpected cellular phenotypes with this compound. How can I investigate this?

A: Off-target effects are a known concern for many small molecule inhibitors, including HDAC inhibitors.[3][4]

  • Target Deconvolution: To identify potential off-targets, consider performing chemical proteomics studies.[4] This involves using a modified version of this compound (e.g., with a biotin tag) to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

  • Kinase Profiling: Many HDAC inhibitors have been shown to interact with kinases.[3] A broad-spectrum kinase profiling assay can help determine if this compound is inhibiting any kinases at the concentrations used in your experiments.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other well-characterized HDAC inhibitors and inhibitors of other potential off-targets. This can provide clues about the pathways being affected. A common off-target for hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4]

Q4: How can I address the development of resistance to this compound in my long-term cell culture experiments?

A: Acquired resistance to HDAC inhibitors can occur through various mechanisms.[5]

  • Dose Escalation: Gradually increasing the concentration of this compound over time may help to overcome resistance in some cases.

  • Combination Therapy: Combining this compound with other anti-cancer agents that have different mechanisms of action can be a more effective strategy to prevent or overcome resistance.[6] For example, combination with proteasome inhibitors has shown promise for other HDAC inhibitors.[6]

  • Investigate Resistance Mechanisms: In resistant cell lines, investigate potential mechanisms such as upregulation of drug efflux pumps (e.g., MDR1), alterations in the expression or mutation of the target HDACs, or activation of bypass signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is an inhibitor of histone deacetylases (HDACs), specifically targeting class I isoforms HDAC1 and HDAC2.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in histone acetylation (hyperacetylation), which alters chromatin structure and modulates gene expression.[7] This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7][8]

Q2: What are the recommended storage and handling conditions for this compound?

A: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] In solvent (e.g., DMSO), it should be stored at -80°C for up to 1 year.[1] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the typical working concentrations for this compound?

A: The effective concentration of this compound can vary depending on the cell line and assay. The reported IC50 value for HDAC inhibition is 172 nM.[7] For cell-based assays, concentrations in the range of 0.1 to 10 µM are often used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does the selectivity profile of this compound compare to other HDAC inhibitors?

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (HDAC inhibition) 172 nM[7]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol describes how to assess the activity of this compound in cells by measuring the levels of acetylated histones.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and/or acetylated histone H4 (Ac-H4) overnight at 4°C. Also, probe for total histone H3 or H4 as a loading control.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Visualizations

SK7041_Mechanism_of_Action SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibition Histones Histones HDAC1_2->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Potency Low Potency? Start->Check_Potency Check_Specificity Off-Target Effects? Check_Potency->Check_Specificity No Solubility Check Solubility/ Stability Check_Potency->Solubility Yes Check_Resistance Acquired Resistance? Check_Specificity->Check_Resistance No Proteomics Chemical Proteomics Check_Specificity->Proteomics Yes Dose_Escalation Dose Escalation Check_Resistance->Dose_Escalation Yes Cell_Density Optimize Cell Density Solubility->Cell_Density Incubation_Time Optimize Incubation Time Cell_Density->Incubation_Time Target_Expression Verify HDAC1/2 Expression Kinase_Screen Kinase Profiling Proteomics->Kinase_Screen Combination_Tx Combination Therapy Dose_Escalation->Combination_Tx

Caption: A troubleshooting workflow for this compound experiments.

References

common pitfalls in using HDAC inhibitors like SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HDAC inhibitor SK-7041.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: Why am I observing lower than expected potency (high IC50 value) for this compound in my cell-based assays?

A: Several factors can contribute to reduced potency of this compound in cellular assays:

  • Compound Stability and Solubility: this compound may degrade or precipitate in culture media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your final assay medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Type Specificity: The efficacy of HDAC inhibitors can be cell-line dependent. Factors such as the expression levels of HDAC1 and HDAC2, the presence of drug efflux pumps, or the activation of compensatory signaling pathways can influence the cellular response to this compound.

  • High Cell Density: At high cell densities, the effective concentration of the inhibitor per cell is reduced, potentially leading to an underestimation of its potency. It is crucial to optimize cell seeding density for your specific assay.

  • Incubation Time: The inhibitory effect of this compound on histone acetylation and downstream cellular processes is time-dependent. Insufficient incubation time may not allow for the full biological effect to manifest. A time-course experiment is recommended to determine the optimal incubation period.

Q2: My positive control HDAC inhibitor (e.g., Vorinostat, SAHA) works, but this compound shows no effect. What could be the issue?

A: This suggests a problem specific to this compound or its mechanism of action:

  • Incorrect Target Expression: this compound is a selective inhibitor of class I HDACs, primarily HDAC1 and HDAC2.[1] If your experimental system (e.g., cell line) has low or no expression of these specific HDAC isoforms, the inhibitor will have a limited effect. Verify the expression of HDAC1 and HDAC2 in your model system using techniques like Western blotting or qPCR.

  • Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC-MS.

  • Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to bind to their target enzyme and reach equilibrium.[2] This can lead to an underestimation of potency in short-duration enzymatic assays. Consider increasing the pre-incubation time of the enzyme with this compound before adding the substrate.

Q3: I am observing significant off-target effects or unexpected cellular phenotypes with this compound. How can I investigate this?

A: Off-target effects are a known concern for many small molecule inhibitors, including HDAC inhibitors.[3][4]

  • Target Deconvolution: To identify potential off-targets, consider performing chemical proteomics studies.[4] This involves using a modified version of this compound (e.g., with a biotin tag) to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

  • Kinase Profiling: Many HDAC inhibitors have been shown to interact with kinases.[3] A broad-spectrum kinase profiling assay can help determine if this compound is inhibiting any kinases at the concentrations used in your experiments.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other well-characterized HDAC inhibitors and inhibitors of other potential off-targets. This can provide clues about the pathways being affected. A common off-target for hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4]

Q4: How can I address the development of resistance to this compound in my long-term cell culture experiments?

A: Acquired resistance to HDAC inhibitors can occur through various mechanisms.[5]

  • Dose Escalation: Gradually increasing the concentration of this compound over time may help to overcome resistance in some cases.

  • Combination Therapy: Combining this compound with other anti-cancer agents that have different mechanisms of action can be a more effective strategy to prevent or overcome resistance.[6] For example, combination with proteasome inhibitors has shown promise for other HDAC inhibitors.[6]

  • Investigate Resistance Mechanisms: In resistant cell lines, investigate potential mechanisms such as upregulation of drug efflux pumps (e.g., MDR1), alterations in the expression or mutation of the target HDACs, or activation of bypass signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is an inhibitor of histone deacetylases (HDACs), specifically targeting class I isoforms HDAC1 and HDAC2.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in histone acetylation (hyperacetylation), which alters chromatin structure and modulates gene expression.[7] This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7][8]

Q2: What are the recommended storage and handling conditions for this compound?

A: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] In solvent (e.g., DMSO), it should be stored at -80°C for up to 1 year.[1] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the typical working concentrations for this compound?

A: The effective concentration of this compound can vary depending on the cell line and assay. The reported IC50 value for HDAC inhibition is 172 nM.[7] For cell-based assays, concentrations in the range of 0.1 to 10 µM are often used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does the selectivity profile of this compound compare to other HDAC inhibitors?

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (HDAC inhibition) 172 nM[7]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol describes how to assess the activity of this compound in cells by measuring the levels of acetylated histones.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and/or acetylated histone H4 (Ac-H4) overnight at 4°C. Also, probe for total histone H3 or H4 as a loading control.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Visualizations

SK7041_Mechanism_of_Action SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 Inhibition Histones Histones HDAC1_2->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Potency Low Potency? Start->Check_Potency Check_Specificity Off-Target Effects? Check_Potency->Check_Specificity No Solubility Check Solubility/ Stability Check_Potency->Solubility Yes Check_Resistance Acquired Resistance? Check_Specificity->Check_Resistance No Proteomics Chemical Proteomics Check_Specificity->Proteomics Yes Dose_Escalation Dose Escalation Check_Resistance->Dose_Escalation Yes Cell_Density Optimize Cell Density Solubility->Cell_Density Incubation_Time Optimize Incubation Time Cell_Density->Incubation_Time Target_Expression Verify HDAC1/2 Expression Kinase_Screen Kinase Profiling Proteomics->Kinase_Screen Combination_Tx Combination Therapy Dose_Escalation->Combination_Tx

Caption: A troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Head-to-Head Battle in Breast Cancer Cells: SK-7041 vs. SAHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer therapeutics is a continuous endeavor. In the realm of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a detailed, objective comparison of two such inhibitors, SK-7041 and Suberoylanilide Hydroxamic Acid (SAHA), in the context of breast cancer cells, supported by experimental data.

Executive Summary

This guide delves into a direct comparison of this compound, a novel synthetic HDAC inhibitor, and SAHA (Vorinostat), a well-established pan-HDAC inhibitor. The central finding from comparative studies is that this compound exhibits more potent cytotoxic effects against breast cancer cell lines than SAHA.[1][2] Both agents induce cell cycle arrest and apoptosis, but their primary mechanisms of action show some distinctions. This compound predominantly induces a G2/M phase arrest, while SAHA's effects are broader, impacting both G1 and G2/M phases of the cell cycle.[1][2][3] This guide will dissect the available data on their efficacy, mechanisms of action, and the experimental protocols used to generate these findings.

Performance Data: this compound Demonstrates Superior Cytotoxicity

The anti-proliferative activities of this compound and SAHA have been evaluated in various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, consistently shows lower values for this compound, indicating its higher potency in inhibiting breast cancer cell growth.

Cell LineThis compound IC50 (µM)SAHA IC50 (µM)Reference
MCF-7 (ER+)1.014.21[1][2]
MDA-MB-231 (ER-)0.884.97[1][2]
SK-BR-3 (HER2+)0.263.55[1][2]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and SAHA function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and subsequent changes in gene expression that promote anti-tumor effects. However, the downstream consequences of this inhibition show some key differences.

This compound: A Focused Strike on G2/M and Apoptosis

This compound's primary mechanism of action in breast cancer cells is the induction of a strong G2/M phase cell cycle arrest, which is followed by apoptotic cell death.[1][2] This is evidenced by an increase in the percentage of cells in the G2/M phase and a subsequent increase in the sub-G1 population, which is indicative of apoptosis.[1]

SK7041_Pathway SK7041 This compound HDAC HDAC Inhibition SK7041->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression G2M_Arrest G2/M Phase Arrest Gene_Expression->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

SAHA: A Multi-pronged Attack on the Cell Cycle and Beyond

SAHA, as a pan-HDAC inhibitor, exhibits a broader range of effects. It induces both G1 and G2/M phase cell cycle arrest in a dose- and time-dependent manner.[3][4] The induction of apoptosis by SAHA is also well-documented.[3] Furthermore, SAHA's mechanism involves the modulation of various signaling pathways. For instance, it can induce the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[5][6] SAHA has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.[7]

SAHA_Pathway SAHA SAHA HDAC_Inhibition HDAC Inhibition SAHA->HDAC_Inhibition Histone_Acetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Acetylation PI3K_Akt_mTOR PI3K/Akt/mTOR Inhibition HDAC_Inhibition->PI3K_Akt_mTOR Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21_Induction p21 Induction Gene_Expression->p21_Induction G2M_Arrest G2/M Phase Arrest Gene_Expression->G2M_Arrest G1_Arrest G1 Phase Arrest p21_Induction->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis G2M_Arrest->Apoptosis PI3K_Akt_mTOR->Apoptosis

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and SAHA.

Cell Lines and Culture
  • Cell Lines: MCF-7 (ER-positive), MDA-MB-231 (ER-negative), and SK-BR-3 (HER2-overexpressing) human breast cancer cell lines were used.[1]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

MTT_Workflow Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with this compound or SAHA Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

  • Cell Seeding: Breast cancer cells were seeded in 96-well plates at a density of 3 x 10³ cells per well.[8]

  • Drug Treatment: After 24 hours, cells were treated with various concentrations of this compound or SAHA.

  • Incubation: The plates were incubated for 72 hours.[8]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Histone Acetylation
  • Cell Lysis: Cells were treated with this compound or SAHA for the indicated times, then washed with PBS and lysed in RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against acetylated histone H3 and histone H4 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells were treated with this compound or SAHA for various time points. Both adherent and floating cells were collected.

  • Fixation: Cells were washed with PBS and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Conclusion

The available evidence strongly suggests that this compound is a more potent inhibitor of breast cancer cell growth in vitro compared to SAHA.[1][2] Its targeted induction of G2/M arrest and subsequent apoptosis presents a clear mechanism of action. SAHA, while less potent in direct cytotoxicity, demonstrates a broader mechanistic profile, affecting multiple cell cycle checkpoints and key survival pathways. This comprehensive data provides a solid foundation for researchers and drug developers to make informed decisions regarding the potential of these HDAC inhibitors in future breast cancer therapeutic strategies. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

A Head-to-Head Battle in Breast Cancer Cells: SK-7041 vs. SAHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer therapeutics is a continuous endeavor. In the realm of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a detailed, objective comparison of two such inhibitors, SK-7041 and Suberoylanilide Hydroxamic Acid (SAHA), in the context of breast cancer cells, supported by experimental data.

Executive Summary

This guide delves into a direct comparison of this compound, a novel synthetic HDAC inhibitor, and SAHA (Vorinostat), a well-established pan-HDAC inhibitor. The central finding from comparative studies is that this compound exhibits more potent cytotoxic effects against breast cancer cell lines than SAHA.[1][2] Both agents induce cell cycle arrest and apoptosis, but their primary mechanisms of action show some distinctions. This compound predominantly induces a G2/M phase arrest, while SAHA's effects are broader, impacting both G1 and G2/M phases of the cell cycle.[1][2][3] This guide will dissect the available data on their efficacy, mechanisms of action, and the experimental protocols used to generate these findings.

Performance Data: this compound Demonstrates Superior Cytotoxicity

The anti-proliferative activities of this compound and SAHA have been evaluated in various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, consistently shows lower values for this compound, indicating its higher potency in inhibiting breast cancer cell growth.

Cell LineThis compound IC50 (µM)SAHA IC50 (µM)Reference
MCF-7 (ER+)1.014.21[1][2]
MDA-MB-231 (ER-)0.884.97[1][2]
SK-BR-3 (HER2+)0.263.55[1][2]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and SAHA function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and subsequent changes in gene expression that promote anti-tumor effects. However, the downstream consequences of this inhibition show some key differences.

This compound: A Focused Strike on G2/M and Apoptosis

This compound's primary mechanism of action in breast cancer cells is the induction of a strong G2/M phase cell cycle arrest, which is followed by apoptotic cell death.[1][2] This is evidenced by an increase in the percentage of cells in the G2/M phase and a subsequent increase in the sub-G1 population, which is indicative of apoptosis.[1]

SK7041_Pathway SK7041 This compound HDAC HDAC Inhibition SK7041->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression G2M_Arrest G2/M Phase Arrest Gene_Expression->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

SAHA: A Multi-pronged Attack on the Cell Cycle and Beyond

SAHA, as a pan-HDAC inhibitor, exhibits a broader range of effects. It induces both G1 and G2/M phase cell cycle arrest in a dose- and time-dependent manner.[3][4] The induction of apoptosis by SAHA is also well-documented.[3] Furthermore, SAHA's mechanism involves the modulation of various signaling pathways. For instance, it can induce the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[5][6] SAHA has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.[7]

SAHA_Pathway SAHA SAHA HDAC_Inhibition HDAC Inhibition SAHA->HDAC_Inhibition Histone_Acetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Acetylation PI3K_Akt_mTOR PI3K/Akt/mTOR Inhibition HDAC_Inhibition->PI3K_Akt_mTOR Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21_Induction p21 Induction Gene_Expression->p21_Induction G2M_Arrest G2/M Phase Arrest Gene_Expression->G2M_Arrest G1_Arrest G1 Phase Arrest p21_Induction->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis G2M_Arrest->Apoptosis PI3K_Akt_mTOR->Apoptosis

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and SAHA.

Cell Lines and Culture
  • Cell Lines: MCF-7 (ER-positive), MDA-MB-231 (ER-negative), and SK-BR-3 (HER2-overexpressing) human breast cancer cell lines were used.[1]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

MTT_Workflow Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with this compound or SAHA Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

  • Cell Seeding: Breast cancer cells were seeded in 96-well plates at a density of 3 x 10³ cells per well.[8]

  • Drug Treatment: After 24 hours, cells were treated with various concentrations of this compound or SAHA.

  • Incubation: The plates were incubated for 72 hours.[8]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Histone Acetylation
  • Cell Lysis: Cells were treated with this compound or SAHA for the indicated times, then washed with PBS and lysed in RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against acetylated histone H3 and histone H4 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells were treated with this compound or SAHA for various time points. Both adherent and floating cells were collected.

  • Fixation: Cells were washed with PBS and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Conclusion

The available evidence strongly suggests that this compound is a more potent inhibitor of breast cancer cell growth in vitro compared to SAHA.[1][2] Its targeted induction of G2/M arrest and subsequent apoptosis presents a clear mechanism of action. SAHA, while less potent in direct cytotoxicity, demonstrates a broader mechanistic profile, affecting multiple cell cycle checkpoints and key survival pathways. This comprehensive data provides a solid foundation for researchers and drug developers to make informed decisions regarding the potential of these HDAC inhibitors in future breast cancer therapeutic strategies. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

A Comparative Guide to the Efficacy of SK-7041 and Trichostatin A as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent histone deacetylase (HDAC) inhibitors: SK-7041 and Trichostatin A (TSA). By presenting experimental data, outlining methodologies, and visualizing key cellular pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to this compound and Trichostatin A

Trichostatin A (TSA) is a well-characterized natural product that serves as a potent and specific inhibitor of class I and II HDACs[1]. Its ability to induce histone hyperacetylation leads to the modulation of gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells[2][3][4]. This compound is a novel synthetic HDAC inhibitor, designed as a hybrid molecule incorporating structural elements from both TSA and another HDAC inhibitor, MS-275[5]. This design aims to optimize its anti-tumor activity. Like TSA, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines[5]. This guide will delve into a direct comparison of their performance based on available experimental evidence.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A for both HDAC enzymatic activity and cell proliferation in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

HDAC Inhibition
Compound IC50 (nM) Reference
This compoundSimilar to TSA (nanomolar range)[6]
Trichostatin A~1.8 (cell-free)[7]
Trichostatin A2.4 ± 0.5 (in various breast cancer cell lines)[7]
Cell Proliferation Inhibition (IC50)
Cell Line This compound (µM) Trichostatin A (µM) Reference
Hepatocellular Carcinoma
HCCLM3-3.273 (24h), 1.552 (48h)[4]
MHCC97H-2.589 (24h), 1.1908 (48h)[4]
MHCC97L-3.622 (24h), 1.908 (48h)[4]
Breast Cancer
SK-BR-3-~1[8]
MCF-7, T-47D, ZR-75-1, BT-474, MDA-MB-231, MDA-MB-453, CAL 51-0.124 (mean)[7]
Urothelial Carcinoma
BFTC-905->1 (24h), 0.027 (48h)[9]
BFTC-909->1 (24h), 0.088 (48h)[9]
Lung Cancer (Radiosensitization Study)
A5490.2 (for 18h treatment)0.2 (for 18h treatment)[10]

Signaling Pathways and Mechanisms of Action

Both this compound and Trichostatin A exert their anti-cancer effects by inhibiting HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure and reactivates the expression of tumor suppressor genes.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation Inhibitor This compound or Trichostatin A Inhibitor->HDAC Inhibition Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

General mechanism of HDAC inhibition by this compound and Trichostatin A.

While the general mechanism is similar, specific downstream signaling pathways have been elucidated for each compound.

Trichostatin A has been shown to induce apoptosis through both p53-dependent and -independent pathways[2]. It can activate the mitochondrial apoptotic pathway and also engage the extrinsic pathway through the upregulation of death receptors[4]. Furthermore, in some cancer types, TSA can promote cell migration through the BRD4/ERK1/2 pathway[11].

TSA_Signaling_Pathway TSA Trichostatin A HDAC_inhibition HDAC Inhibition TSA->HDAC_inhibition p53_pathway p53 Signaling Pathway HDAC_inhibition->p53_pathway Mitochondrial_pathway Mitochondrial Pathway (Bax, Bcl-2 modulation) HDAC_inhibition->Mitochondrial_pathway Extrinsic_pathway Extrinsic Pathway (Death Receptor Upregulation) HDAC_inhibition->Extrinsic_pathway ERK_pathway BRD4/ERK1/2 Pathway HDAC_inhibition->ERK_pathway Apoptosis Apoptosis p53_pathway->Apoptosis Mitochondrial_pathway->Apoptosis Extrinsic_pathway->Apoptosis Cell_Migration Cell Migration (in some cancers) ERK_pathway->Cell_Migration

Key signaling pathways modulated by Trichostatin A.

This compound has been demonstrated to inactivate the JAK/STAT signaling pathway, which is often constitutively active in acute myeloid leukemia (AML)[12]. This inactivation contributes to the inhibition of AML cell growth.

SK7041_Signaling_Pathway SK7041 This compound HDAC_inhibition HDAC Inhibition SK7041->HDAC_inhibition JAK_STAT_pathway JAK/STAT Signaling Pathway HDAC_inhibition->JAK_STAT_pathway Inactivation p_STAT Phosphorylated STAT (p-STAT3, p-STAT5) JAK_STAT_pathway->p_STAT Inhibition of Phosphorylation Cell_Growth_Inhibition Cell Growth Inhibition p_STAT->Cell_Growth_Inhibition Apoptosis Apoptosis Cell_Growth_Inhibition->Apoptosis

Signaling pathway affected by this compound in AML.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Trichostatin A are provided below.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

HDAC_Inhibition_Assay_Workflow start Start step1 Prepare HeLa nuclear extract (source of HDACs) start->step1 step2 Add HDAC fluorometric substrate, assay buffer, and test compound (this compound or TSA) to 96-well plate step1->step2 step3 Incubate at 37°C for 30 minutes step2->step3 step4 Add lysine developer to stop the reaction and incubate for another 30 minutes step3->step4 step5 Measure fluorescence (Excitation: 370 nm, Emission: 450 nm) step4->step5 end End step5->end

Workflow for the in vitro HDAC inhibition assay.

Protocol:

  • Preparation: Use a commercially available HDAC inhibitor drug screening kit.

  • Reaction Setup: In a 96-well plate, add the HeLa nuclear extract (as the source of HDACs), the HDAC fluorometric substrate, assay buffer, and varying concentrations of the test compound (this compound or TSA). Include a positive control (e.g., Trichostatin A at a known effective concentration) and a negative control (vehicle, e.g., DMSO)[13].

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the HDAC enzymes to deacetylate the substrate[13].

  • Development: Add the lysine developer to each well to stop the enzymatic reaction. Incubate for an additional 30 minutes at 37°C[13].

  • Measurement: Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 370 nm and an emission wavelength of 450 nm[13]. The fluorescence intensity is proportional to the amount of deacetylated substrate, and therefore inversely proportional to the HDAC inhibitory activity of the compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate and allow to adhere overnight start->step1 step2 Treat cells with varying concentrations of this compound or TSA step1->step2 step3 Incubate for a specified duration (e.g., 24, 48 hours) step2->step3 step4 Add MTT solution to each well and incubate for 4 hours step3->step4 step5 Add DMSO to dissolve the formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end End step6->end

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight[13].

  • Treatment: Treat the cells with a range of concentrations of this compound or TSA for the desired time period (e.g., 24 or 48 hours)[4].

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[13].

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[13].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with this compound or TSA for a specified time. Harvest the cells and lyse them to extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay or similar method.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or TSA for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Both this compound and Trichostatin A are potent HDAC inhibitors with significant anti-cancer activity. While TSA is a well-established natural product, the synthetic hybrid this compound demonstrates comparable efficacy in HDAC inhibition and, in some contexts, such as radiosensitization, shows similar potency to TSA[10]. The choice between these two inhibitors may depend on the specific cancer type and the desired modulation of downstream signaling pathways. TSA's effects on the p53 and extrinsic/intrinsic apoptotic pathways are well-documented, while this compound has shown promise in targeting the JAK/STAT pathway in hematological malignancies[12]. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies and in the development of novel therapeutic strategies targeting epigenetic modifications in cancer.

References

A Comparative Guide to the Efficacy of SK-7041 and Trichostatin A as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent histone deacetylase (HDAC) inhibitors: SK-7041 and Trichostatin A (TSA). By presenting experimental data, outlining methodologies, and visualizing key cellular pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to this compound and Trichostatin A

Trichostatin A (TSA) is a well-characterized natural product that serves as a potent and specific inhibitor of class I and II HDACs[1]. Its ability to induce histone hyperacetylation leads to the modulation of gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells[2][3][4]. This compound is a novel synthetic HDAC inhibitor, designed as a hybrid molecule incorporating structural elements from both TSA and another HDAC inhibitor, MS-275[5]. This design aims to optimize its anti-tumor activity. Like TSA, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines[5]. This guide will delve into a direct comparison of their performance based on available experimental evidence.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A for both HDAC enzymatic activity and cell proliferation in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

HDAC Inhibition
Compound IC50 (nM) Reference
This compoundSimilar to TSA (nanomolar range)[6]
Trichostatin A~1.8 (cell-free)[7]
Trichostatin A2.4 ± 0.5 (in various breast cancer cell lines)[7]
Cell Proliferation Inhibition (IC50)
Cell Line This compound (µM) Trichostatin A (µM) Reference
Hepatocellular Carcinoma
HCCLM3-3.273 (24h), 1.552 (48h)[4]
MHCC97H-2.589 (24h), 1.1908 (48h)[4]
MHCC97L-3.622 (24h), 1.908 (48h)[4]
Breast Cancer
SK-BR-3-~1[8]
MCF-7, T-47D, ZR-75-1, BT-474, MDA-MB-231, MDA-MB-453, CAL 51-0.124 (mean)[7]
Urothelial Carcinoma
BFTC-905->1 (24h), 0.027 (48h)[9]
BFTC-909->1 (24h), 0.088 (48h)[9]
Lung Cancer (Radiosensitization Study)
A5490.2 (for 18h treatment)0.2 (for 18h treatment)[10]

Signaling Pathways and Mechanisms of Action

Both this compound and Trichostatin A exert their anti-cancer effects by inhibiting HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure and reactivates the expression of tumor suppressor genes.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation Inhibitor This compound or Trichostatin A Inhibitor->HDAC Inhibition Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

General mechanism of HDAC inhibition by this compound and Trichostatin A.

While the general mechanism is similar, specific downstream signaling pathways have been elucidated for each compound.

Trichostatin A has been shown to induce apoptosis through both p53-dependent and -independent pathways[2]. It can activate the mitochondrial apoptotic pathway and also engage the extrinsic pathway through the upregulation of death receptors[4]. Furthermore, in some cancer types, TSA can promote cell migration through the BRD4/ERK1/2 pathway[11].

TSA_Signaling_Pathway TSA Trichostatin A HDAC_inhibition HDAC Inhibition TSA->HDAC_inhibition p53_pathway p53 Signaling Pathway HDAC_inhibition->p53_pathway Mitochondrial_pathway Mitochondrial Pathway (Bax, Bcl-2 modulation) HDAC_inhibition->Mitochondrial_pathway Extrinsic_pathway Extrinsic Pathway (Death Receptor Upregulation) HDAC_inhibition->Extrinsic_pathway ERK_pathway BRD4/ERK1/2 Pathway HDAC_inhibition->ERK_pathway Apoptosis Apoptosis p53_pathway->Apoptosis Mitochondrial_pathway->Apoptosis Extrinsic_pathway->Apoptosis Cell_Migration Cell Migration (in some cancers) ERK_pathway->Cell_Migration

Key signaling pathways modulated by Trichostatin A.

This compound has been demonstrated to inactivate the JAK/STAT signaling pathway, which is often constitutively active in acute myeloid leukemia (AML)[12]. This inactivation contributes to the inhibition of AML cell growth.

SK7041_Signaling_Pathway SK7041 This compound HDAC_inhibition HDAC Inhibition SK7041->HDAC_inhibition JAK_STAT_pathway JAK/STAT Signaling Pathway HDAC_inhibition->JAK_STAT_pathway Inactivation p_STAT Phosphorylated STAT (p-STAT3, p-STAT5) JAK_STAT_pathway->p_STAT Inhibition of Phosphorylation Cell_Growth_Inhibition Cell Growth Inhibition p_STAT->Cell_Growth_Inhibition Apoptosis Apoptosis Cell_Growth_Inhibition->Apoptosis

Signaling pathway affected by this compound in AML.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Trichostatin A are provided below.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

HDAC_Inhibition_Assay_Workflow start Start step1 Prepare HeLa nuclear extract (source of HDACs) start->step1 step2 Add HDAC fluorometric substrate, assay buffer, and test compound (this compound or TSA) to 96-well plate step1->step2 step3 Incubate at 37°C for 30 minutes step2->step3 step4 Add lysine developer to stop the reaction and incubate for another 30 minutes step3->step4 step5 Measure fluorescence (Excitation: 370 nm, Emission: 450 nm) step4->step5 end End step5->end

Workflow for the in vitro HDAC inhibition assay.

Protocol:

  • Preparation: Use a commercially available HDAC inhibitor drug screening kit.

  • Reaction Setup: In a 96-well plate, add the HeLa nuclear extract (as the source of HDACs), the HDAC fluorometric substrate, assay buffer, and varying concentrations of the test compound (this compound or TSA). Include a positive control (e.g., Trichostatin A at a known effective concentration) and a negative control (vehicle, e.g., DMSO)[13].

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the HDAC enzymes to deacetylate the substrate[13].

  • Development: Add the lysine developer to each well to stop the enzymatic reaction. Incubate for an additional 30 minutes at 37°C[13].

  • Measurement: Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 370 nm and an emission wavelength of 450 nm[13]. The fluorescence intensity is proportional to the amount of deacetylated substrate, and therefore inversely proportional to the HDAC inhibitory activity of the compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate and allow to adhere overnight start->step1 step2 Treat cells with varying concentrations of this compound or TSA step1->step2 step3 Incubate for a specified duration (e.g., 24, 48 hours) step2->step3 step4 Add MTT solution to each well and incubate for 4 hours step3->step4 step5 Add DMSO to dissolve the formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end End step6->end

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight[13].

  • Treatment: Treat the cells with a range of concentrations of this compound or TSA for the desired time period (e.g., 24 or 48 hours)[4].

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[13].

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[13].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with this compound or TSA for a specified time. Harvest the cells and lyse them to extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay or similar method.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or TSA for the desired time. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Both this compound and Trichostatin A are potent HDAC inhibitors with significant anti-cancer activity. While TSA is a well-established natural product, the synthetic hybrid this compound demonstrates comparable efficacy in HDAC inhibition and, in some contexts, such as radiosensitization, shows similar potency to TSA[10]. The choice between these two inhibitors may depend on the specific cancer type and the desired modulation of downstream signaling pathways. TSA's effects on the p53 and extrinsic/intrinsic apoptotic pathways are well-documented, while this compound has shown promise in targeting the JAK/STAT pathway in hematological malignancies[12]. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies and in the development of novel therapeutic strategies targeting epigenetic modifications in cancer.

References

The Synergistic Potential of SK-7041 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SK-7041, a potent and selective inhibitor of Class I histone deacetylases (HDACs), has demonstrated significant antitumor activity as a single agent.[1] Its mechanism of action, which involves the hyperacetylation of histones and subsequent modulation of gene expression, presents a compelling rationale for its use in combination with traditional chemotherapeutic agents. This guide provides a comprehensive overview of the expected synergistic effects of this compound with chemotherapy, drawing comparisons with other HDAC inhibitors and presenting supporting experimental data and protocols.

Unlocking Synergy: How this compound Can Enhance Chemotherapy

HDAC inhibitors, as a class, have been shown to synergize with various chemotherapeutic drugs through multiple mechanisms.[2][3][4][5] These synergistic interactions can lead to enhanced cancer cell death, overcoming drug resistance, and potentially allowing for lower, less toxic doses of chemotherapy.[2][5] While direct studies on this compound in combination with chemotherapy are not yet widely published, its classification as a Class I HDAC inhibitor allows for informed comparisons with other well-studied inhibitors in this class.

The primary mechanisms by which Class I HDAC inhibitors like this compound are expected to potentiate the effects of chemotherapy include:

  • Chromatin Remodeling: By inhibiting HDACs, this compound can induce a more relaxed chromatin structure. This "opening" of the chromatin can increase the accessibility of DNA to DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, thereby enhancing their cytotoxic effects.[6][7][8]

  • Modulation of DNA Damage Response: HDAC inhibitors can interfere with the cancer cell's ability to repair DNA damage induced by chemotherapy. This can lead to an accumulation of DNA damage and trigger apoptosis.

  • Induction of Apoptosis: this compound, like other HDAC inhibitors, can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, sensitizing cancer cells to the apoptotic stimuli initiated by chemotherapy.[6]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 and G2-M phases.[1] This can synchronize the cancer cell population in a state that is more vulnerable to the effects of cell cycle-specific chemotherapeutic agents.

  • Tubulin Acetylation: In combination with microtubule-targeting agents like paclitaxel, HDAC inhibitors can enhance microtubule stabilization through the acetylation of α-tubulin, leading to synergistic effects on apoptosis.[9][10][11]

Comparative Efficacy: this compound vs. Other HDAC Inhibitors in Combination Therapy

The following table summarizes the synergistic effects observed with other Class I HDAC inhibitors when combined with common chemotherapeutic agents. This data provides a strong basis for predicting the potential efficacy of this compound in similar combinations.

HDAC InhibitorChemotherapy AgentCancer TypeObserved Synergistic EffectsReference
Vorinostat (SAHA)CisplatinLarynx Cancer, Lung Cancer, Cervical CancerIncreased cytotoxicity, enhanced apoptosis, inhibition of cell proliferation.[2][3][6][7][8]
Vorinostat (SAHA)DoxorubicinTriple-Negative Breast CancerEnhanced inhibition of cell proliferation, suppression of cancer cell stemness.[12]
Vorinostat (SAHA)PaclitaxelEndometrial CancerSynergistic inhibition of cell growth, increased apoptosis, enhanced microtubule stabilization.[9]
QuisinostatCisplatinUrothelial CarcinomaDecreased cell viability, significant synergistic effect, induction of apoptosis and DNA damage.[13]
ACY-241PaclitaxelSolid Tumors (Ovarian, Pancreatic)Enhanced inhibition of proliferation, increased cell death, aberrant mitoses.[11]
MGCD0103Etoposide, TopotecanSmall Cell Lung CancerEnhanced cytotoxic effects, increased caspase activation.[14]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with chemotherapy, the following experimental protocols are recommended:

In Vitro Cytotoxicity and Synergy Assessment
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent individually and in combination, and to quantify the synergistic interaction.

  • Methodology:

    • Cell Culture: Culture relevant cancer cell lines in appropriate media.

    • Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent, and combinations of both at a constant ratio.

    • Cell Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

    • Data Analysis:

      • Calculate the IC50 for each agent alone and in combination.

      • Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

      • Generate isobolograms to visually represent the synergistic interaction.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis following treatment with this compound, chemotherapy, and their combination.

  • Methodology:

    • Treatment: Treat cancer cells with IC50 concentrations of this compound, the chemotherapeutic agent, and the combination for 24-48 hours.

    • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression.

  • Methodology:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family proteins, acetylated histones, acetylated tubulin).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells into immunocompromised mice.

    • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

    • Tumor Measurement: Measure tumor volume regularly throughout the study.

    • Endpoint Analysis: At the end of the study, excise tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic interaction between this compound and chemotherapy.

Synergy_Pathway cluster_SK7041 This compound cluster_Chemo Chemotherapy cluster_Mechanism Mechanism of Action cluster_Outcome Synergistic Outcome SK7041 This compound HDAC HDAC Inhibition SK7041->HDAC Chemo e.g., Cisplatin, Paclitaxel DNA_Damage DNA Damage Chemo->DNA_Damage Microtubule Microtubule Stabilization Chemo->Microtubule Chromatin Chromatin Relaxation HDAC->Chromatin Tubulin Tubulin Acetylation HDAC->Tubulin Chromatin->DNA_Damage Enhances Tubulin->Microtubule Enhances Apoptosis Increased Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Microtubule->Apoptosis TumorGrowth Decreased Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Synergistic mechanisms of this compound and chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment This compound +/- Chemo (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot SynergyAnalysis Synergy Analysis (CI, Isobologram) Viability->SynergyAnalysis Xenograft Tumor Xenograft Model (Mice) InVivoTreatment Treatment Groups Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Endpoint Endpoint Analysis (IHC, TUNEL) TumorMeasurement->Endpoint

Caption: Workflow for evaluating this compound and chemotherapy synergy.

References

The Synergistic Potential of SK-7041 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SK-7041, a potent and selective inhibitor of Class I histone deacetylases (HDACs), has demonstrated significant antitumor activity as a single agent.[1] Its mechanism of action, which involves the hyperacetylation of histones and subsequent modulation of gene expression, presents a compelling rationale for its use in combination with traditional chemotherapeutic agents. This guide provides a comprehensive overview of the expected synergistic effects of this compound with chemotherapy, drawing comparisons with other HDAC inhibitors and presenting supporting experimental data and protocols.

Unlocking Synergy: How this compound Can Enhance Chemotherapy

HDAC inhibitors, as a class, have been shown to synergize with various chemotherapeutic drugs through multiple mechanisms.[2][3][4][5] These synergistic interactions can lead to enhanced cancer cell death, overcoming drug resistance, and potentially allowing for lower, less toxic doses of chemotherapy.[2][5] While direct studies on this compound in combination with chemotherapy are not yet widely published, its classification as a Class I HDAC inhibitor allows for informed comparisons with other well-studied inhibitors in this class.

The primary mechanisms by which Class I HDAC inhibitors like this compound are expected to potentiate the effects of chemotherapy include:

  • Chromatin Remodeling: By inhibiting HDACs, this compound can induce a more relaxed chromatin structure. This "opening" of the chromatin can increase the accessibility of DNA to DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, thereby enhancing their cytotoxic effects.[6][7][8]

  • Modulation of DNA Damage Response: HDAC inhibitors can interfere with the cancer cell's ability to repair DNA damage induced by chemotherapy. This can lead to an accumulation of DNA damage and trigger apoptosis.

  • Induction of Apoptosis: this compound, like other HDAC inhibitors, can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, sensitizing cancer cells to the apoptotic stimuli initiated by chemotherapy.[6]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 and G2-M phases.[1] This can synchronize the cancer cell population in a state that is more vulnerable to the effects of cell cycle-specific chemotherapeutic agents.

  • Tubulin Acetylation: In combination with microtubule-targeting agents like paclitaxel, HDAC inhibitors can enhance microtubule stabilization through the acetylation of α-tubulin, leading to synergistic effects on apoptosis.[9][10][11]

Comparative Efficacy: this compound vs. Other HDAC Inhibitors in Combination Therapy

The following table summarizes the synergistic effects observed with other Class I HDAC inhibitors when combined with common chemotherapeutic agents. This data provides a strong basis for predicting the potential efficacy of this compound in similar combinations.

HDAC InhibitorChemotherapy AgentCancer TypeObserved Synergistic EffectsReference
Vorinostat (SAHA)CisplatinLarynx Cancer, Lung Cancer, Cervical CancerIncreased cytotoxicity, enhanced apoptosis, inhibition of cell proliferation.[2][3][6][7][8]
Vorinostat (SAHA)DoxorubicinTriple-Negative Breast CancerEnhanced inhibition of cell proliferation, suppression of cancer cell stemness.[12]
Vorinostat (SAHA)PaclitaxelEndometrial CancerSynergistic inhibition of cell growth, increased apoptosis, enhanced microtubule stabilization.[9]
QuisinostatCisplatinUrothelial CarcinomaDecreased cell viability, significant synergistic effect, induction of apoptosis and DNA damage.[13]
ACY-241PaclitaxelSolid Tumors (Ovarian, Pancreatic)Enhanced inhibition of proliferation, increased cell death, aberrant mitoses.[11]
MGCD0103Etoposide, TopotecanSmall Cell Lung CancerEnhanced cytotoxic effects, increased caspase activation.[14]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with chemotherapy, the following experimental protocols are recommended:

In Vitro Cytotoxicity and Synergy Assessment
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent individually and in combination, and to quantify the synergistic interaction.

  • Methodology:

    • Cell Culture: Culture relevant cancer cell lines in appropriate media.

    • Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent, and combinations of both at a constant ratio.

    • Cell Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

    • Data Analysis:

      • Calculate the IC50 for each agent alone and in combination.

      • Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

      • Generate isobolograms to visually represent the synergistic interaction.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis following treatment with this compound, chemotherapy, and their combination.

  • Methodology:

    • Treatment: Treat cancer cells with IC50 concentrations of this compound, the chemotherapeutic agent, and the combination for 24-48 hours.

    • Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression.

  • Methodology:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family proteins, acetylated histones, acetylated tubulin).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject cancer cells into immunocompromised mice.

    • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

    • Tumor Measurement: Measure tumor volume regularly throughout the study.

    • Endpoint Analysis: At the end of the study, excise tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic interaction between this compound and chemotherapy.

Synergy_Pathway cluster_SK7041 This compound cluster_Chemo Chemotherapy cluster_Mechanism Mechanism of Action cluster_Outcome Synergistic Outcome SK7041 This compound HDAC HDAC Inhibition SK7041->HDAC Chemo e.g., Cisplatin, Paclitaxel DNA_Damage DNA Damage Chemo->DNA_Damage Microtubule Microtubule Stabilization Chemo->Microtubule Chromatin Chromatin Relaxation HDAC->Chromatin Tubulin Tubulin Acetylation HDAC->Tubulin Chromatin->DNA_Damage Enhances Tubulin->Microtubule Enhances Apoptosis Increased Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Microtubule->Apoptosis TumorGrowth Decreased Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Synergistic mechanisms of this compound and chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment This compound +/- Chemo (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot SynergyAnalysis Synergy Analysis (CI, Isobologram) Viability->SynergyAnalysis Xenograft Tumor Xenograft Model (Mice) InVivoTreatment Treatment Groups Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Endpoint Endpoint Analysis (IHC, TUNEL) TumorMeasurement->Endpoint

Caption: Workflow for evaluating this compound and chemotherapy synergy.

References

Comparative Analysis of SK-7041: A Focus on Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition profile of SK-7041, a novel synthetic histone deacetylase (HDAC) inhibitor. This compound was developed as a hybrid of Trichostatin A (TSA) and MS-275, designed to offer a more selective inhibition profile.[1][2] This document compiles available data on its cross-reactivity with other enzymes, particularly within the HDAC family, and presents detailed experimental methodologies for assessing such selectivity.

Overview of this compound

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. It is structurally a hydroxamic acid-based compound and has demonstrated antiproliferative effects in various human cancer cell lines, including lung, breast, and pancreatic cancer.[1][2] The primary mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest (primarily at the G2/M phase), and apoptosis.[1][2][3] Notably, studies indicate that this compound is a class I-selective HDAC inhibitor.[4][5]

Enzyme Selectivity Profile of this compound

This compound exhibits preferential inhibition against Class I HDAC enzymes, specifically HDAC1 and HDAC2. While a complete quantitative analysis across all HDAC isoforms is not extensively published, available literature consistently describes its selectivity over other HDACs.[4][5] For context, its overall potency as a general HDAC inhibitor has been reported with an IC50 value of 172 nM.[3]

The table below summarizes the known selectivity of this compound compared to Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor.

Enzyme Target This compound Vorinostat (SAHA) Comments
Class I HDACs
HDAC1High Inhibition High InhibitionThis compound shows preferential inhibition for this isoform.[4][5]
HDAC2High Inhibition High InhibitionThis compound shows preferential inhibition for this isoform.[4][5]
HDAC3Low / No InhibitionHigh InhibitionThis compound demonstrates selectivity against this Class I isoform.[5]
HDAC8Not ReportedHigh InhibitionData on this compound's activity against HDAC8 is not specified in the reviewed sources.
Class IIa HDACs
HDAC4Low / No InhibitionModerate InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC5Low / No InhibitionModerate InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC7Not ReportedModerate InhibitionData on this compound's activity against HDAC7 is not specified.
HDAC9Not ReportedModerate InhibitionData on this compound's activity against HDAC9 is not specified.
Class IIb HDACs
HDAC6Low / No InhibitionHigh InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC10Not ReportedModerate InhibitionData on this compound's activity against HDAC10 is not specified.
Class IV HDACs
HDAC11Not ReportedModerate InhibitionData on this compound's activity against HDAC11 is not specified.

Note: "High Inhibition" indicates a primary target. "Low / No Inhibition" is based on qualitative descriptions from research articles.[4][5] Quantitative IC50 values for this compound against each individual isoform are not consistently available in the public domain.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by altering the acetylation state of histone proteins, which in turn modifies chromatin structure and gene expression. The diagram below illustrates its primary mechanism.

SK_7041_Mechanism cluster_0 Cell Nucleus cluster_1 Chromatin SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibits Histone Histone Protein Acetyl Acetyl Group HDAC1_2->Acetyl Removes Gene_Repression Gene Repression (e.g., p21) HDAC1_2->Gene_Repression Leads to Histone->Acetyl deacetylation Gene_Expression Gene Expression (e.g., p21) Acetyl->Gene_Expression Promotes DNA DNA

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Protocols

The determination of an inhibitor's selectivity is critical for its development as a therapeutic agent. Below is a detailed, representative protocol for an in vitro enzymatic assay used to quantify the inhibitory potency of compounds like this compound against a panel of HDAC isoforms.

Objective: To determine the IC50 values of a test compound (e.g., this compound) against a panel of recombinant human HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (HDAC1-11)

  • Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)

  • Test compound (this compound) and control inhibitor (e.g., Vorinostat) serially diluted in DMSO.

  • 384-well assay plates (black, flat-bottom)

  • Fluorescence plate reader

Workflow Diagram:

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents: - Dilute HDAC Enzymes - Dilute Substrate - Serial Dilute Compound start->prep_reagents plate_addition Add to 384-well Plate: 1. Assay Buffer 2. HDAC Enzyme 3. Test Compound (or DMSO) prep_reagents->plate_addition pre_incubation Pre-incubate plate (e.g., 15 min at 37°C) plate_addition->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate plate (e.g., 60 min at 37°C) add_substrate->reaction_incubation add_developer Add Developer Solution (with TSA) to stop reaction and cleave substrate reaction_incubation->add_developer develop_incubation Incubate plate (e.g., 15 min at RT) add_developer->develop_incubation read_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) develop_incubation->read_fluorescence analyze_data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Values read_fluorescence->analyze_data end End analyze_data->end

References

Comparative Analysis of SK-7041: A Focus on Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition profile of SK-7041, a novel synthetic histone deacetylase (HDAC) inhibitor. This compound was developed as a hybrid of Trichostatin A (TSA) and MS-275, designed to offer a more selective inhibition profile.[1][2] This document compiles available data on its cross-reactivity with other enzymes, particularly within the HDAC family, and presents detailed experimental methodologies for assessing such selectivity.

Overview of this compound

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. It is structurally a hydroxamic acid-based compound and has demonstrated antiproliferative effects in various human cancer cell lines, including lung, breast, and pancreatic cancer.[1][2] The primary mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest (primarily at the G2/M phase), and apoptosis.[1][2][3] Notably, studies indicate that this compound is a class I-selective HDAC inhibitor.[4][5]

Enzyme Selectivity Profile of this compound

This compound exhibits preferential inhibition against Class I HDAC enzymes, specifically HDAC1 and HDAC2. While a complete quantitative analysis across all HDAC isoforms is not extensively published, available literature consistently describes its selectivity over other HDACs.[4][5] For context, its overall potency as a general HDAC inhibitor has been reported with an IC50 value of 172 nM.[3]

The table below summarizes the known selectivity of this compound compared to Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor.

Enzyme Target This compound Vorinostat (SAHA) Comments
Class I HDACs
HDAC1High Inhibition High InhibitionThis compound shows preferential inhibition for this isoform.[4][5]
HDAC2High Inhibition High InhibitionThis compound shows preferential inhibition for this isoform.[4][5]
HDAC3Low / No InhibitionHigh InhibitionThis compound demonstrates selectivity against this Class I isoform.[5]
HDAC8Not ReportedHigh InhibitionData on this compound's activity against HDAC8 is not specified in the reviewed sources.
Class IIa HDACs
HDAC4Low / No InhibitionModerate InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC5Low / No InhibitionModerate InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC7Not ReportedModerate InhibitionData on this compound's activity against HDAC7 is not specified.
HDAC9Not ReportedModerate InhibitionData on this compound's activity against HDAC9 is not specified.
Class IIb HDACs
HDAC6Low / No InhibitionHigh InhibitionThis compound was shown to have no significant effect on this isoform.[5]
HDAC10Not ReportedModerate InhibitionData on this compound's activity against HDAC10 is not specified.
Class IV HDACs
HDAC11Not ReportedModerate InhibitionData on this compound's activity against HDAC11 is not specified.

Note: "High Inhibition" indicates a primary target. "Low / No Inhibition" is based on qualitative descriptions from research articles.[4][5] Quantitative IC50 values for this compound against each individual isoform are not consistently available in the public domain.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by altering the acetylation state of histone proteins, which in turn modifies chromatin structure and gene expression. The diagram below illustrates its primary mechanism.

SK_7041_Mechanism cluster_0 Cell Nucleus cluster_1 Chromatin SK7041 This compound HDAC1_2 HDAC1 / HDAC2 SK7041->HDAC1_2 Inhibits Histone Histone Protein Acetyl Acetyl Group HDAC1_2->Acetyl Removes Gene_Repression Gene Repression (e.g., p21) HDAC1_2->Gene_Repression Leads to Histone->Acetyl deacetylation Gene_Expression Gene Expression (e.g., p21) Acetyl->Gene_Expression Promotes DNA DNA

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Protocols

The determination of an inhibitor's selectivity is critical for its development as a therapeutic agent. Below is a detailed, representative protocol for an in vitro enzymatic assay used to quantify the inhibitory potency of compounds like this compound against a panel of HDAC isoforms.

Objective: To determine the IC50 values of a test compound (e.g., this compound) against a panel of recombinant human HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (HDAC1-11)

  • Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)

  • Test compound (this compound) and control inhibitor (e.g., Vorinostat) serially diluted in DMSO.

  • 384-well assay plates (black, flat-bottom)

  • Fluorescence plate reader

Workflow Diagram:

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents: - Dilute HDAC Enzymes - Dilute Substrate - Serial Dilute Compound start->prep_reagents plate_addition Add to 384-well Plate: 1. Assay Buffer 2. HDAC Enzyme 3. Test Compound (or DMSO) prep_reagents->plate_addition pre_incubation Pre-incubate plate (e.g., 15 min at 37°C) plate_addition->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate plate (e.g., 60 min at 37°C) add_substrate->reaction_incubation add_developer Add Developer Solution (with TSA) to stop reaction and cleave substrate reaction_incubation->add_developer develop_incubation Incubate plate (e.g., 15 min at RT) add_developer->develop_incubation read_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) develop_incubation->read_fluorescence analyze_data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Values read_fluorescence->analyze_data end End analyze_data->end

References

The Rise of Stapled Peptides: A Comparative Meta-Analysis of ATSP-7041 in p53-Dependent Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical and clinical data surrounding the stapled peptide ATSP-7041 and its analogs reveals a promising new frontier in the reactivation of the p53 tumor suppressor pathway. This meta-analysis provides a comprehensive comparison with other Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) inhibitors, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.

The tumor suppressor protein p53 is a critical regulator of cell growth and a key defense against cancer. However, in many cancers, its function is inhibited by the over-expression of the oncoproteins MDM2 and its homolog MDMX. A promising therapeutic strategy is to disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53's tumor-suppressing capabilities. ATSP-7041, a "stapled" alpha-helical peptide, has emerged as a potent dual inhibitor of both MDM2 and MDMX, offering a potential advantage over inhibitors that target only MDM2.[1][2] This guide provides a detailed comparison of ATSP-7041 with other p53-MDM2/MDMX inhibitors, supported by experimental data.

Performance Comparison of p53-MDM2/MDMX Inhibitors

Table 1: Comparative Binding Affinities of MDM2/MDMX Inhibitors

CompoundTarget(s)Binding Affinity (Ki or KD, nM) to MDM2Binding Affinity (Ki or KD, nM) to MDMXReference(s)
ATSP-7041 MDM2/MDMX0.9 (Ki), 0.91 (KD)7 (Ki), 2.31 (KD)
ALRN-6924 MDM2/MDMXHigh Affinity (Specific values not provided in search results)High Affinity (Specific values not provided in search results)[3][4]
Nutlin-3a MDM252 (Ki)>1,000 (Ki)[5]
RG7112 MDM218 (IC50)Not specified[6]
MI-219 MDM25 (Ki)>10,000-fold selectivity for MDM2[7]
AMG 232 MDM2Not specifiedNot specified[6]
Milademetan (RAIN-32) MDM2Not specifiedNot specified[8]

Table 2: Comparative Cellular Activity of MDM2/MDMX Inhibitors

CompoundCell LineIC50 (µM)NotesReference(s)
ATSP-7041 SJSA-1 (osteosarcoma)SubmicromolarMDM2 amplified[2]
MCF-7 (breast cancer)SubmicromolarMDMX overexpressing[2]
Nutlin-3a SJSA-1Comparable to ATSP-7041[2][9]
MCF-7Less potent than ATSP-7041Due to lack of MDMX inhibition[2][9]
RG7112 Various p53 wild-type0.18 - 2.2[6]
MI-77301/SAR405838 SJSA-1, RS4;11, LNCaP, HCT1160.1 - 0.2[6]

Table 3: Comparative In Vivo Efficacy of ATSP-7041 and RG7112

CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference(s)
ATSP-7041 SJSA-1 (osteosarcoma)20 mg/kg, qod, i.v.Statistically significant[5][9]
30 mg/kg, qod, i.v.Statistically significant[5][9]
MCF-7 (breast cancer)20 mg/kg, qod, i.v.66%[10]
30 mg/kg, qod, i.v.87%[10]
RG7112 MCF-7 (breast cancer)50 mg/kg, qd, p.o.61%[11]
100 mg/kg, qd, p.o.74%[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ATSP-7041 and its comparators.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is commonly used to determine the dissociation constants (Ki) for peptide-protein interactions.

  • Reagents: A fluorescently labeled analog of a p53-derived peptide (e.g., FAM-labeled) is used as the probe. Recombinant MDM2 or MDMX protein is titrated into a solution containing the probe.

  • Procedure: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline). The fluorescence polarization of the solution is measured after each addition of the protein.

  • Data Analysis: The increase in fluorescence polarization upon protein binding is plotted against the protein concentration. The data is then fitted to a binding isotherm to calculate the dissociation constant.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR, often performed on a Biacore instrument, provides detailed insights into the kinetics of binding, including association (on-rate) and dissociation (off-rate) rates.

  • Immobilization: One of the binding partners (e.g., MDM2 or MDMX protein) is immobilized on the surface of a sensor chip.

  • Injection: The other binding partner (e.g., ATSP-7041) is injected at various concentrations over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]

Cell Viability and Proliferation Assays

These assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines with wild-type p53 (e.g., SJSA-1, MCF-7) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., ATSP-7041, Nutlin-3a) for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using various methods, such as the MTS or MTT assay, which measure mitochondrial activity.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the IC50 value is calculated using a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., SJSA-1, MCF-7) are subcutaneously injected into the mice to establish tumors.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intravenous, oral) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth in the treatment groups is compared to the control group to determine the tumor growth inhibition (TGI).[5][9]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the research of ATSP-7041.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair MDM2->p53 inhibits (ubiquitination, degradation) MDMX MDMX MDMX->p53 inhibits (sequestration) ATSP_7041 ATSP-7041 ATSP_7041->MDM2 inhibits ATSP_7041->MDMX inhibits

Caption: The p53 signaling pathway and the inhibitory action of ATSP-7041.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Binding Affinity (FPA, SPR) Cellular Cellular Activity (IC50 in cancer cells) Binding->Cellular Promising candidates Xenograft Xenograft Models (Tumor Growth Inhibition) Cellular->Xenograft Efficacious compounds Phase1 Phase I Clinical Trial (ALRN-6924) Xenograft->Phase1 Lead candidate

Caption: A typical experimental workflow for the development of a p53-MDM2/MDMX inhibitor.

Conclusion

ATSP-7041 and its clinical analog, ALRN-6924, represent a significant advancement in the field of p53-reactivating cancer therapies. Their ability to dually inhibit both MDM2 and MDMX provides a distinct advantage, particularly in cancers where MDMX is overexpressed and contributes to resistance to MDM2-selective inhibitors.[1][2] The preclinical data robustly supports the potent anti-tumor activity of ATSP-7041, and the progression of ALRN-6924 into clinical trials underscores the therapeutic potential of this class of stapled peptides.[3][12][13] Further research and clinical evaluation will be crucial in determining the full therapeutic benefit of these novel agents in the fight against cancer.

References

The Rise of Stapled Peptides: A Comparative Meta-Analysis of ATSP-7041 in p53-Dependent Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical and clinical data surrounding the stapled peptide ATSP-7041 and its analogs reveals a promising new frontier in the reactivation of the p53 tumor suppressor pathway. This meta-analysis provides a comprehensive comparison with other Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) inhibitors, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.

The tumor suppressor protein p53 is a critical regulator of cell growth and a key defense against cancer. However, in many cancers, its function is inhibited by the over-expression of the oncoproteins MDM2 and its homolog MDMX. A promising therapeutic strategy is to disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53's tumor-suppressing capabilities. ATSP-7041, a "stapled" alpha-helical peptide, has emerged as a potent dual inhibitor of both MDM2 and MDMX, offering a potential advantage over inhibitors that target only MDM2.[1][2] This guide provides a detailed comparison of ATSP-7041 with other p53-MDM2/MDMX inhibitors, supported by experimental data.

Performance Comparison of p53-MDM2/MDMX Inhibitors

Table 1: Comparative Binding Affinities of MDM2/MDMX Inhibitors

CompoundTarget(s)Binding Affinity (Ki or KD, nM) to MDM2Binding Affinity (Ki or KD, nM) to MDMXReference(s)
ATSP-7041 MDM2/MDMX0.9 (Ki), 0.91 (KD)7 (Ki), 2.31 (KD)
ALRN-6924 MDM2/MDMXHigh Affinity (Specific values not provided in search results)High Affinity (Specific values not provided in search results)[3][4]
Nutlin-3a MDM252 (Ki)>1,000 (Ki)[5]
RG7112 MDM218 (IC50)Not specified[6]
MI-219 MDM25 (Ki)>10,000-fold selectivity for MDM2[7]
AMG 232 MDM2Not specifiedNot specified[6]
Milademetan (RAIN-32) MDM2Not specifiedNot specified[8]

Table 2: Comparative Cellular Activity of MDM2/MDMX Inhibitors

CompoundCell LineIC50 (µM)NotesReference(s)
ATSP-7041 SJSA-1 (osteosarcoma)SubmicromolarMDM2 amplified[2]
MCF-7 (breast cancer)SubmicromolarMDMX overexpressing[2]
Nutlin-3a SJSA-1Comparable to ATSP-7041[2][9]
MCF-7Less potent than ATSP-7041Due to lack of MDMX inhibition[2][9]
RG7112 Various p53 wild-type0.18 - 2.2[6]
MI-77301/SAR405838 SJSA-1, RS4;11, LNCaP, HCT1160.1 - 0.2[6]

Table 3: Comparative In Vivo Efficacy of ATSP-7041 and RG7112

CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference(s)
ATSP-7041 SJSA-1 (osteosarcoma)20 mg/kg, qod, i.v.Statistically significant[5][9]
30 mg/kg, qod, i.v.Statistically significant[5][9]
MCF-7 (breast cancer)20 mg/kg, qod, i.v.66%[10]
30 mg/kg, qod, i.v.87%[10]
RG7112 MCF-7 (breast cancer)50 mg/kg, qd, p.o.61%[11]
100 mg/kg, qd, p.o.74%[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ATSP-7041 and its comparators.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is commonly used to determine the dissociation constants (Ki) for peptide-protein interactions.

  • Reagents: A fluorescently labeled analog of a p53-derived peptide (e.g., FAM-labeled) is used as the probe. Recombinant MDM2 or MDMX protein is titrated into a solution containing the probe.

  • Procedure: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline). The fluorescence polarization of the solution is measured after each addition of the protein.

  • Data Analysis: The increase in fluorescence polarization upon protein binding is plotted against the protein concentration. The data is then fitted to a binding isotherm to calculate the dissociation constant.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR, often performed on a Biacore instrument, provides detailed insights into the kinetics of binding, including association (on-rate) and dissociation (off-rate) rates.

  • Immobilization: One of the binding partners (e.g., MDM2 or MDMX protein) is immobilized on the surface of a sensor chip.

  • Injection: The other binding partner (e.g., ATSP-7041) is injected at various concentrations over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]

Cell Viability and Proliferation Assays

These assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines with wild-type p53 (e.g., SJSA-1, MCF-7) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., ATSP-7041, Nutlin-3a) for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using various methods, such as the MTS or MTT assay, which measure mitochondrial activity.

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the IC50 value is calculated using a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., SJSA-1, MCF-7) are subcutaneously injected into the mice to establish tumors.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intravenous, oral) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth in the treatment groups is compared to the control group to determine the tumor growth inhibition (TGI).[5][9]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the research of ATSP-7041.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair MDM2->p53 inhibits (ubiquitination, degradation) MDMX MDMX MDMX->p53 inhibits (sequestration) ATSP_7041 ATSP-7041 ATSP_7041->MDM2 inhibits ATSP_7041->MDMX inhibits

Caption: The p53 signaling pathway and the inhibitory action of ATSP-7041.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Binding Affinity (FPA, SPR) Cellular Cellular Activity (IC50 in cancer cells) Binding->Cellular Promising candidates Xenograft Xenograft Models (Tumor Growth Inhibition) Cellular->Xenograft Efficacious compounds Phase1 Phase I Clinical Trial (ALRN-6924) Xenograft->Phase1 Lead candidate

Caption: A typical experimental workflow for the development of a p53-MDM2/MDMX inhibitor.

Conclusion

ATSP-7041 and its clinical analog, ALRN-6924, represent a significant advancement in the field of p53-reactivating cancer therapies. Their ability to dually inhibit both MDM2 and MDMX provides a distinct advantage, particularly in cancers where MDMX is overexpressed and contributes to resistance to MDM2-selective inhibitors.[1][2] The preclinical data robustly supports the potent anti-tumor activity of ATSP-7041, and the progression of ALRN-6924 into clinical trials underscores the therapeutic potential of this class of stapled peptides.[3][12][13] Further research and clinical evaluation will be crucial in determining the full therapeutic benefit of these novel agents in the fight against cancer.

References

Dual MDM2/MDMX Inhibition: A Comparative Analysis of ATSP-7041 and Clinical Stage Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical stapled peptide ATSP-7041, its clinical analog ALRN-6924 (sulanemadlin), and other clinical-stage inhibitors targeting the MDM2/MDMX-p53 pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest publicly available data on their mechanism of action, clinical trial outcomes, and experimental methodologies.

Introduction to p53 Reactivation via MDM2/MDMX Inhibition

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell-cycle arrest and apoptosis in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulators, MDM2 and MDMX. Pharmacological inhibition of the p53-MDM2/MDMX interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide designed to dually inhibit both MDM2 and MDMX, a key differentiator from many small-molecule inhibitors that primarily target MDM2.[1][2][3] Its analog, ALRN-6924, was the first stapled peptide dual inhibitor to enter clinical trials.[4][5][6]

Mechanism of Action: The p53-MDM2/MDMX Signaling Pathway

ATSP-7041 and ALRN-6924 mimic the α-helical structure of the p53 transactivation domain, enabling them to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][3] This competitive inhibition disrupts the p53-MDM2 and p53-MDMX interactions, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition p53 Regulation cluster_activation Therapeutic Intervention cluster_outcome Cellular Outcomes stress DNA Damage, Oncogenic Stress p53 p53 stress->p53 Activation p21 p21 (CDKN1A) p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation MDMX MDMX MDMX->p53 Inhibition of transcriptional activity ATSP_7041 ATSP-7041 / ALRN-6924 ATSP_7041->MDM2 Inhibition ATSP_7041->MDMX Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53 signaling pathway and the mechanism of action of ATSP-7041/ALRN-6924.

Preclinical Data for ATSP-7041

ATSP-7041 has demonstrated potent preclinical activity. It binds to both MDM2 and MDMX with nanomolar affinities and exhibits submicromolar cellular activity in cancer cell lines.[1] In vivo studies using xenograft models of osteosarcoma (SJSA-1, MDM2-amplified) and breast cancer (MCF-7, MDMX-overexpressing) showed that ATSP-7041 significantly inhibits tumor growth.[7][8][9]

Clinical Trial Results: ALRN-6924 and Competitors

ALRN-6924 has been evaluated in several clinical trials. Below is a comparative summary of its performance against other MDM2 inhibitors in clinical development.

Table 1: Efficacy of ALRN-6924 in Phase 1 Solid Tumor and Lymphoma Trial (NCT02264613)
ParameterValueReference
Patient Population Advanced solid tumors or lymphomas with wild-type TP53 (N=71)[4][5][6][10][11]
Dosing Schedule (RP2D) 3.1 mg/kg IV, once weekly for 3 weeks, every 28 days[4][5][6]
Overall Response Rate (ORR) Not explicitly stated, but 4 responses (2 CR, 2 PR) in 41 evaluable patients[10][11]
Disease Control Rate (DCR) 59% in 41 efficacy-evaluable patients[10][11]
Complete Response (CR) 2 patients (Peripheral T-cell Lymphoma, Merkel Cell Carcinoma)[4]
Partial Response (PR) 2 patients (Colorectal Cancer, Liposarcoma)[4]
Stable Disease (SD) 20 patients[10][11]
Table 2: Comparison of Safety Profiles of Selected MDM2 Inhibitors
DrugKey Grade 3/4 Adverse EventsReference
ALRN-6924 Neutropenia, anemia, fatigue, hypotension, alkaline phosphatase elevation[4][5][6][10][11]
Milademetan Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea[12][13]
Navtemadlin (KRT-232) Anemia, lymphopenia, thrombocytopenia[14]
Idasanutlin (RG7388) Diarrhea, infection, myelosuppression[12]

Note: Comparison is based on data from different trials and patient populations and should be interpreted with caution.

ALRN-6924 Clinical Development Updates

The development of ALRN-6924 has faced challenges. A Phase 1b trial (NCT05622058) in patients with p53-mutated breast cancer, where ALRN-6924 was investigated as a chemoprotective agent, was terminated due to severe grade 4 neutropenia and alopecia.[15] Following these results, Aileron Therapeutics announced the termination of further development of ALRN-6924.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ATSP-7041.

In Vitro Cell Viability Assay

A common method to assess the anti-proliferative effect of ATSP-7041 is the CellTiter-Glo® Luminescent Cell Viability Assay.

cell_viability_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_drug Add serial dilutions of ATSP-7041 or control incubate_24h->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_reagent Add CellTiter-Glo® reagent incubate_72h->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data

References

Dual MDM2/MDMX Inhibition: A Comparative Analysis of ATSP-7041 and Clinical Stage Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical stapled peptide ATSP-7041, its clinical analog ALRN-6924 (sulanemadlin), and other clinical-stage inhibitors targeting the MDM2/MDMX-p53 pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest publicly available data on their mechanism of action, clinical trial outcomes, and experimental methodologies.

Introduction to p53 Reactivation via MDM2/MDMX Inhibition

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell-cycle arrest and apoptosis in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulators, MDM2 and MDMX. Pharmacological inhibition of the p53-MDM2/MDMX interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide designed to dually inhibit both MDM2 and MDMX, a key differentiator from many small-molecule inhibitors that primarily target MDM2.[1][2][3] Its analog, ALRN-6924, was the first stapled peptide dual inhibitor to enter clinical trials.[4][5][6]

Mechanism of Action: The p53-MDM2/MDMX Signaling Pathway

ATSP-7041 and ALRN-6924 mimic the α-helical structure of the p53 transactivation domain, enabling them to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][3] This competitive inhibition disrupts the p53-MDM2 and p53-MDMX interactions, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition p53 Regulation cluster_activation Therapeutic Intervention cluster_outcome Cellular Outcomes stress DNA Damage, Oncogenic Stress p53 p53 stress->p53 Activation p21 p21 (CDKN1A) p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation MDMX MDMX MDMX->p53 Inhibition of transcriptional activity ATSP_7041 ATSP-7041 / ALRN-6924 ATSP_7041->MDM2 Inhibition ATSP_7041->MDMX Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53 signaling pathway and the mechanism of action of ATSP-7041/ALRN-6924.

Preclinical Data for ATSP-7041

ATSP-7041 has demonstrated potent preclinical activity. It binds to both MDM2 and MDMX with nanomolar affinities and exhibits submicromolar cellular activity in cancer cell lines.[1] In vivo studies using xenograft models of osteosarcoma (SJSA-1, MDM2-amplified) and breast cancer (MCF-7, MDMX-overexpressing) showed that ATSP-7041 significantly inhibits tumor growth.[7][8][9]

Clinical Trial Results: ALRN-6924 and Competitors

ALRN-6924 has been evaluated in several clinical trials. Below is a comparative summary of its performance against other MDM2 inhibitors in clinical development.

Table 1: Efficacy of ALRN-6924 in Phase 1 Solid Tumor and Lymphoma Trial (NCT02264613)
ParameterValueReference
Patient Population Advanced solid tumors or lymphomas with wild-type TP53 (N=71)[4][5][6][10][11]
Dosing Schedule (RP2D) 3.1 mg/kg IV, once weekly for 3 weeks, every 28 days[4][5][6]
Overall Response Rate (ORR) Not explicitly stated, but 4 responses (2 CR, 2 PR) in 41 evaluable patients[10][11]
Disease Control Rate (DCR) 59% in 41 efficacy-evaluable patients[10][11]
Complete Response (CR) 2 patients (Peripheral T-cell Lymphoma, Merkel Cell Carcinoma)[4]
Partial Response (PR) 2 patients (Colorectal Cancer, Liposarcoma)[4]
Stable Disease (SD) 20 patients[10][11]
Table 2: Comparison of Safety Profiles of Selected MDM2 Inhibitors
DrugKey Grade 3/4 Adverse EventsReference
ALRN-6924 Neutropenia, anemia, fatigue, hypotension, alkaline phosphatase elevation[4][5][6][10][11]
Milademetan Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea[12][13]
Navtemadlin (KRT-232) Anemia, lymphopenia, thrombocytopenia[14]
Idasanutlin (RG7388) Diarrhea, infection, myelosuppression[12]

Note: Comparison is based on data from different trials and patient populations and should be interpreted with caution.

ALRN-6924 Clinical Development Updates

The development of ALRN-6924 has faced challenges. A Phase 1b trial (NCT05622058) in patients with p53-mutated breast cancer, where ALRN-6924 was investigated as a chemoprotective agent, was terminated due to severe grade 4 neutropenia and alopecia.[15] Following these results, Aileron Therapeutics announced the termination of further development of ALRN-6924.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ATSP-7041.

In Vitro Cell Viability Assay

A common method to assess the anti-proliferative effect of ATSP-7041 is the CellTiter-Glo® Luminescent Cell Viability Assay.

cell_viability_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_drug Add serial dilutions of ATSP-7041 or control incubate_24h->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_reagent Add CellTiter-Glo® reagent incubate_72h->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data

References

SK-7041 Demonstrates Potent and Selective Antiproliferative Activity Compared to Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that SK-7041, a novel histone deacetylase (HDAC) inhibitor, exhibits significant antiproliferative activity against a range of human cancer cell lines, often with greater potency than other well-known HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA) and MS-275.

This compound is a synthetic hybrid HDAC inhibitor, designed from the structural components of trichostatin A and MS-275.[1] It preferentially targets class I HDACs, specifically HDAC1 and HDAC2, which are frequently overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.[2][3] The primary mechanism of its anticancer effect involves the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][4]

Comparative Antiproliferative Activity

The efficacy of this compound has been benchmarked against other HDAC inhibitors in multiple studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined across various cancer cell lines using the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)SAHA IC50 (µM)SK-7068 IC50 (µM)MS-275 IC50 (µM)
A549Lung Cancer0.79> 5--
NCI-H23Lung Cancer0.70> 5--
NCI-H1299Lung Cancer0.98> 5--
MDA-MB-231Breast Cancer1.122.91--
SNU-C4Colon Cancer0.381.850.523.25
HCT116Colon Cancer0.451.760.612.89
SNU-638Gastric Cancer0.351.550.482.15

Data compiled from multiple sources.[4]

As the data indicates, this compound consistently demonstrates lower IC50 values compared to SAHA and MS-275 in the tested cell lines, signifying its higher potency in inhibiting cancer cell proliferation. Notably, in lung cancer cell lines A549, NCI-H23, and NCI-H1299, this compound was effective at sub-micromolar concentrations, whereas SAHA's IC50 was greater than 5 µM.[4] Furthermore, this compound has shown selectivity in its cytotoxic effects, inhibiting the proliferation of cancer cells more effectively than normal human bronchial epithelial cells.[4]

Experimental Protocols

The antiproliferative activities of this compound and other HDAC inhibitors were primarily evaluated using the 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound or other HDAC inhibitors for a specified period, typically 48 to 72 hours. Control wells with untreated cells and wells with vehicle (solvent) only are included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of isopropanol with HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h hdaci_treatment Treatment with HDACi (this compound, etc.) incubation_24h->hdaci_treatment incubation_72h 72h Incubation hdaci_treatment->incubation_72h mtt_addition Add MTT Solution incubation_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 SK7041_Signaling_Pathway cluster_hdac_inhibition HDAC Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 inhibits Histone_Hyperacetylation Histone Hyperacetylation HDAC1_2->Histone_Hyperacetylation inhibits p21 p21 (upregulated) Histone_Hyperacetylation->p21 CyclinB1 Cyclin B1 (downregulated) Histone_Hyperacetylation->CyclinB1 Mcl1_BclXL Mcl-1 / Bcl-XL (downregulated) Histone_Hyperacetylation->Mcl1_BclXL G2M_Arrest G2/M Arrest p21->G2M_Arrest induces CyclinB1->G2M_Arrest promotes progression (inhibited) Apoptosis Apoptosis G2M_Arrest->Apoptosis Mcl1_BclXL->Apoptosis inhibits (inhibition is blocked)

References

SK-7041 Demonstrates Potent and Selective Antiproliferative Activity Compared to Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that SK-7041, a novel histone deacetylase (HDAC) inhibitor, exhibits significant antiproliferative activity against a range of human cancer cell lines, often with greater potency than other well-known HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA) and MS-275.

This compound is a synthetic hybrid HDAC inhibitor, designed from the structural components of trichostatin A and MS-275.[1] It preferentially targets class I HDACs, specifically HDAC1 and HDAC2, which are frequently overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.[2][3] The primary mechanism of its anticancer effect involves the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][4]

Comparative Antiproliferative Activity

The efficacy of this compound has been benchmarked against other HDAC inhibitors in multiple studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined across various cancer cell lines using the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)SAHA IC50 (µM)SK-7068 IC50 (µM)MS-275 IC50 (µM)
A549Lung Cancer0.79> 5--
NCI-H23Lung Cancer0.70> 5--
NCI-H1299Lung Cancer0.98> 5--
MDA-MB-231Breast Cancer1.122.91--
SNU-C4Colon Cancer0.381.850.523.25
HCT116Colon Cancer0.451.760.612.89
SNU-638Gastric Cancer0.351.550.482.15

Data compiled from multiple sources.[4]

As the data indicates, this compound consistently demonstrates lower IC50 values compared to SAHA and MS-275 in the tested cell lines, signifying its higher potency in inhibiting cancer cell proliferation. Notably, in lung cancer cell lines A549, NCI-H23, and NCI-H1299, this compound was effective at sub-micromolar concentrations, whereas SAHA's IC50 was greater than 5 µM.[4] Furthermore, this compound has shown selectivity in its cytotoxic effects, inhibiting the proliferation of cancer cells more effectively than normal human bronchial epithelial cells.[4]

Experimental Protocols

The antiproliferative activities of this compound and other HDAC inhibitors were primarily evaluated using the 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound or other HDAC inhibitors for a specified period, typically 48 to 72 hours. Control wells with untreated cells and wells with vehicle (solvent) only are included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of isopropanol with HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h hdaci_treatment Treatment with HDACi (this compound, etc.) incubation_24h->hdaci_treatment incubation_72h 72h Incubation hdaci_treatment->incubation_72h mtt_addition Add MTT Solution incubation_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 SK7041_Signaling_Pathway cluster_hdac_inhibition HDAC Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis SK7041 This compound HDAC1_2 HDAC1/HDAC2 SK7041->HDAC1_2 inhibits Histone_Hyperacetylation Histone Hyperacetylation HDAC1_2->Histone_Hyperacetylation inhibits p21 p21 (upregulated) Histone_Hyperacetylation->p21 CyclinB1 Cyclin B1 (downregulated) Histone_Hyperacetylation->CyclinB1 Mcl1_BclXL Mcl-1 / Bcl-XL (downregulated) Histone_Hyperacetylation->Mcl1_BclXL G2M_Arrest G2/M Arrest p21->G2M_Arrest induces CyclinB1->G2M_Arrest promotes progression (inhibited) Apoptosis Apoptosis G2M_Arrest->Apoptosis Mcl1_BclXL->Apoptosis inhibits (inhibition is blocked)

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of SK-7041, a potent Histone Deacetylase (HDAC) inhibitor. By providing clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.

This compound is an effective HDAC inhibitor, primarily targeting class I HDAC1 and HDAC2.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, bioactive compound necessitates that it be handled and disposed of as hazardous chemical waste.[2][3][4] The following procedures are based on general guidelines for the disposal of HDAC inhibitors and hazardous laboratory chemicals.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₃
Molecular Weight 339.39 g/mol
IC₅₀ 172 nM

Source: MedChemExpress, TargetMol[1][3][4]

Detailed Disposal Protocol for this compound

This step-by-step protocol provides a framework for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling this compound.

  • Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • An eye wash station and safety shower should be readily accessible.

2. Waste Identification and Segregation:

  • Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2][5] Due to its biological activity, it may be considered pharmacologically active or cytotoxic waste.

  • Segregation: Do not mix this compound waste with non-hazardous trash, biological waste, or radioactive waste.[2][6] It must be collected in a dedicated and properly labeled hazardous waste container.[2]

3. Waste Collection Procedures:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a compatible, sealed waste container.

    • Place all consumables contaminated with this compound (e.g., weigh boats, pipette tips, contaminated gloves, bench paper) into a designated, leak-proof, and sealable solid hazardous waste container.[2][7]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container.

    • The first rinse of any container that held this compound must be collected as hazardous waste.[5] For highly potent compounds, it is best practice to collect the first three rinses.[5]

  • Empty Containers:

    • To be considered non-hazardous, a container that held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]

    • After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container's label must be fully defaced or removed before disposal in regular laboratory trash.[7]

4. Labeling and Storage of Hazardous Waste:

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[7]

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the specific components and their concentrations if it is a solution. Do not use abbreviations or chemical formulas.[7][8]

    • Indicate the associated hazards (e.g., "Toxic," "Pharmacologically Active").[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure the waste container is kept closed at all times, except when adding waste.[5][8]

    • Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.[5][7]

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup.[2]

  • Complete all required waste disposal forms or manifests as per your institution's procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SK_7041_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify waste_type Identify Waste Type classify->waste_type solid_waste Solid Waste (Contaminated consumables, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container in Regular Trash triple_rinse->deface_label collect_rinsate->store_waste end End: Proper Disposal deface_label->end contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Guide to the Proper Disposal of SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of SK-7041, a potent Histone Deacetylase (HDAC) inhibitor. By providing clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.

This compound is an effective HDAC inhibitor, primarily targeting class I HDAC1 and HDAC2.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, bioactive compound necessitates that it be handled and disposed of as hazardous chemical waste.[2][3][4] The following procedures are based on general guidelines for the disposal of HDAC inhibitors and hazardous laboratory chemicals.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₃
Molecular Weight 339.39 g/mol
IC₅₀ 172 nM

Source: MedChemExpress, TargetMol[1][3][4]

Detailed Disposal Protocol for this compound

This step-by-step protocol provides a framework for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling this compound.

  • Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • An eye wash station and safety shower should be readily accessible.

2. Waste Identification and Segregation:

  • Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2][5] Due to its biological activity, it may be considered pharmacologically active or cytotoxic waste.

  • Segregation: Do not mix this compound waste with non-hazardous trash, biological waste, or radioactive waste.[2][6] It must be collected in a dedicated and properly labeled hazardous waste container.[2]

3. Waste Collection Procedures:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a compatible, sealed waste container.

    • Place all consumables contaminated with this compound (e.g., weigh boats, pipette tips, contaminated gloves, bench paper) into a designated, leak-proof, and sealable solid hazardous waste container.[2][7]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container.

    • The first rinse of any container that held this compound must be collected as hazardous waste.[5] For highly potent compounds, it is best practice to collect the first three rinses.[5]

  • Empty Containers:

    • To be considered non-hazardous, a container that held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]

    • After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container's label must be fully defaced or removed before disposal in regular laboratory trash.[7]

4. Labeling and Storage of Hazardous Waste:

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[7]

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the specific components and their concentrations if it is a solution. Do not use abbreviations or chemical formulas.[7][8]

    • Indicate the associated hazards (e.g., "Toxic," "Pharmacologically Active").[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure the waste container is kept closed at all times, except when adding waste.[5][8]

    • Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.[5][7]

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup.[2]

  • Complete all required waste disposal forms or manifests as per your institution's procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SK_7041_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify waste_type Identify Waste Type classify->waste_type solid_waste Solid Waste (Contaminated consumables, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container in Regular Trash triple_rinse->deface_label collect_rinsate->store_waste end End: Proper Disposal deface_label->end contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the HDAC Inhibitor SK-7041.

This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a potent histone deacetylase (HDAC) inhibitor targeting class I HDAC1 and HDAC2. Given that the full toxicological properties of many research compounds are not yet completely understood, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.

|

Essential Safety and Logistics for Handling SK-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the HDAC Inhibitor SK-7041.

This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a potent histone deacetylase (HDAC) inhibitor targeting class I HDAC1 and HDAC2. Given that the full toxicological properties of many research compounds are not yet completely understood, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.

|

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.